molecular formula C7H11N3O2 B13574393 ethyl 2-(5-amino-1H-pyrazol-1-yl)acetate

ethyl 2-(5-amino-1H-pyrazol-1-yl)acetate

Katalognummer: B13574393
Molekulargewicht: 169.18 g/mol
InChI-Schlüssel: CIUSNZWQWYJORQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 2-(5-amino-1H-pyrazol-1-yl)acetate is a versatile pyrazole-based chemical building block of significant interest in medicinal chemistry and materials science. Its structure, featuring an ester-linked acetate group and a reactive 5-amino moiety on the pyrazole ring, makes it a valuable precursor for the synthesis of more complex heterocyclic systems. Research has demonstrated that N-sulfonylpyrazole derivatives, which can be synthesized from similar amine-functionalized precursors, show promising activity as antimicrobial and antiviral agents . Some compounds in this class have been identified as active inhibitors of enzymes like cathepsin B16 and the NS2B-NS3 virus protease, highlighting their potential as scaffolds for new chemotherapeutics . Furthermore, the 5-aminopyrazole core is a key structure in the development of novel energetic materials with high thermal stability and low sensitivity . The synthetic utility of this compound is underscored by its role in alkylation reactions, where it has been unequivocally shown to undergo N-alkylation to form N-alkylated N-sulfonylpyrazoles, a regioselectivity confirmed by single-crystal X-ray diffraction studies . This reagent is intended for research applications only and is not for diagnostic or therapeutic use.

Eigenschaften

Molekularformel

C7H11N3O2

Molekulargewicht

169.18 g/mol

IUPAC-Name

ethyl 2-(5-aminopyrazol-1-yl)acetate

InChI

InChI=1S/C7H11N3O2/c1-2-12-7(11)5-10-6(8)3-4-9-10/h3-4H,2,5,8H2,1H3

InChI-Schlüssel

CIUSNZWQWYJORQ-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)CN1C(=CC=N1)N

Herkunft des Produkts

United States
Foundational & Exploratory

Mechanism and Regioselective Synthesis of Ethyl 2-(5-amino-1H-pyrazol-1-yl)acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 2-(5-amino-1H-pyrazol-1-yl)acetate is a highly versatile heterocyclic building block extensively utilized in pharmaceutical drug discovery. The N1-substituted 5-aminopyrazole core is a privileged scaffold, serving as a critical intermediate in the synthesis of numerous kinase inhibitors, antiviral agents, and targeted therapeutics[1]. This whitepaper provides an in-depth mechanistic analysis and a self-validating experimental protocol for the regioselective synthesis of this molecule, designed for researchers and drug development professionals.

Retrosynthetic Strategy and Reagent Selection

The most efficient, scalable method to construct the 1-substituted 5-aminopyrazole system involves the bimolecular condensation of an alkylhydrazine with a β -enaminonitrile[1]. To specifically yield ethyl 2-(5-amino-1H-pyrazol-1-yl)acetate, the optimal starting materials are:

  • Hydrazine Source: Ethyl hydrazinoacetate hydrochloride. This reagent directly provides the N1-ethyl acetate substituent.

  • C3 Dielectrophile: 3-(Dimethylamino)acrylonitrile. This acts as a synthetic equivalent of cyanoacetaldehyde, providing the unsubstituted C3 and C4 positions of the pyrazole ring.

Causality in Reagent Selection: 3-(Dimethylamino)acrylonitrile is preferred over oxygen-based equivalents (like 3-ethoxyacrylonitrile) because the expelled dimethylamine (boiling point 7 °C) readily escapes the refluxing reaction mixture as a gas. This provides a powerful entropic driving force that pushes the equilibrium of the elimination step forward[1].

Mechanistic Pathway: Causality and Regioselectivity

The formation of the pyrazole ring is a cascade process governed by strict kinetic and thermodynamic controls. The reaction proceeds through four distinct phases:

  • Intermolecular Michael-Type Addition: The reaction is initiated by the nucleophilic attack of the hydrazine on the β -carbon of the α,β -unsaturated nitrile. The regioselectivity is determined entirely in this step. Ethyl hydrazinoacetate possesses two distinct nitrogen atoms. The terminal primary amine ( -NH2​ ) is sterically unhindered and highly nucleophilic. Conversely, the internal secondary amine ( -NH- ) is sterically encumbered and electronically deactivated by the electron-withdrawing ester group ( -CH2​CO2​Et ). Consequently, the primary -NH2​ exclusively attacks the β -carbon[1].

  • Elimination: Following the initial addition, the intermediate undergoes the elimination of dimethylamine, yielding a transient enamine/hydrazone intermediate.

  • Intramolecular 5-exo-dig Cyclization: The internal secondary amine, now positioned in close proximity to the highly electrophilic nitrile carbon ( -C≡N ), undergoes a 5-exo-dig cyclization. This ring closure forms a 5-imino-4,5-dihydropyrazole intermediate[2].

  • Tautomerization: The 5-imino intermediate rapidly tautomerizes to the thermodynamically favored aromatic 5-aminopyrazole system, completing the synthesis[3].

Mechanism A Starting Materials Ethyl hydrazinoacetate + 3-(Dimethylamino)acrylonitrile B Step 1: Michael Addition Primary NH2 attacks β-carbon A->B C Step 2: Elimination Loss of HNMe2 B->C D Step 3: 5-exo-dig Cyclization Secondary NH attacks C≡N C->D E Step 4: Tautomerization Aromatization to Pyrazole D->E F Product Ethyl 2-(5-amino-1H-pyrazol-1-yl)acetate E->F

Mechanistic pathway for the formation of ethyl 2-(5-amino-1H-pyrazol-1-yl)acetate.

Regioselectivity Hydrazine Ethyl Hydrazinoacetate NH2-NH-CH2CO2Et TermNH2 Terminal -NH2 Sterically unhindered Highly nucleophilic Hydrazine->TermNH2 IntNH Internal -NH- Sterically hindered Electron-withdrawn Hydrazine->IntNH Attack1 Attacks β-carbon of Acrylonitrile TermNH2->Attack1 Attack2 Attacks Nitrile (C≡N) during cyclization IntNH->Attack2 Result Regioselective Formation of 1-Substituted 5-Aminopyrazole Attack1->Result Attack2->Result

Regioselectivity drivers in the reaction of ethyl hydrazinoacetate with acrylonitriles.

Experimental Protocol: A Self-Validating System

To ensure high fidelity and reproducibility, the following protocol incorporates in-process controls (IPC) and emphasizes the causality behind the experimental workflow[3].

Step-by-Step Methodology:

  • Neutralization: Suspend ethyl hydrazinoacetate hydrochloride (1.0 equiv, 10.0 mmol) in 20 mL of absolute ethanol. Add sodium ethoxide (1.1 equiv, 11.0 mmol) and stir for 15 minutes at room temperature to liberate the free hydrazine base.

    • Causality: Freebasing is strictly required to activate the nucleophilicity of the terminal -NH2​ group, which is otherwise protonated and unreactive.

  • Addition: Slowly add 3-(dimethylamino)acrylonitrile (1.05 equiv, 10.5 mmol) to the suspension.

    • Causality: A slight stoichiometric excess of the volatile enaminonitrile ensures complete consumption of the more valuable hydrazine derivative.

  • Cyclocondensation: Heat the reaction mixture to reflux (approx. 78 °C) for 3 hours.

    • Causality: Elevated temperatures are required to overcome the activation energy barrier of the 5-exo-dig cyclization and physically drive the elimination of dimethylamine gas out of the system.

  • In-Process Control (IPC): Monitor the reaction via LC-MS or TLC (Eluent: EtOAc/Hexane 1:1). The protocol is self-validating: the reaction is deemed complete only when the hydrazine starting material is fully consumed and gas evolution ceases.

  • Workup: Concentrate the mixture under reduced pressure. Partition the residue between ethyl acetate (30 mL) and saturated aqueous NaHCO3​ (30 mL). Extract the aqueous layer twice with ethyl acetate.

    • Causality: The mild basic wash neutralizes and removes acidic byproducts and residual hydrochloride salts without risking the hydrolysis of the sensitive ethyl ester moiety.

  • Purification: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate. Purify the crude product via silica gel flash chromatography to afford pure ethyl 2-(5-amino-1H-pyrazol-1-yl)acetate as an off-white solid.

Quantitative Data Summary: Reaction Optimization

The table below summarizes the effect of solvent and base selection on the yield and regioselectivity of the reaction. Ethanol paired with a strong alkoxide base provides the optimal thermodynamic environment for high-yielding, strictly regioselective formation[1][3].

SolventBaseTemperatureTimeYield (%)Regioselectivity (5-amino : 3-amino)
Ethanol NaOEt Reflux (78 °C) 3 h 82% >99:1
MethanolNaOMeReflux (65 °C)5 h75%>99:1
DMFDIPEA90 °C2 h68%95:5
THFTEAReflux (66 °C)8 h54%90:10

Table 1: Optimization of cyclocondensation conditions for ethyl 2-(5-amino-1H-pyrazol-1-yl)acetate synthesis.

References

  • Approaches towards the synthesis of 5-aminopyrazoles Source: Beilstein Journal of Organic Chemistry (via NIH PMC) URL:[Link]

  • Chemistry of α-Oxoesters: A Powerful Tool for the Synthesis of Heterocycles Source: Chemical Reviews - ACS Publications URL:[Link]

  • Synthesis, in Vitro Evaluation and Cocrystal Structure of 4-Oxo-[1]benzopyrano[4,3-c]pyrazole Cryptosporidium parvum Inosine 5′-Monophosphate Dehydrogenase (CpIMPDH) Inhibitors Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

Sources

Advanced Safety, Handling, and Reactivity Guide: Ethyl 2-(5-amino-1H-pyrazol-1-yl)acetate

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 2-(5-amino-1H-pyrazol-1-yl)acetate is a highly functionalized heterocyclic building block frequently utilized in the synthesis of kinase inhibitors, agrochemicals, and novel chemotherapeutics. Due to its polyfunctional nature—comprising a nucleophilic amino group, a coordinating pyrazole core, and an electrophilic ester moiety—it presents unique handling and safety challenges.

This technical whitepaper synthesizes safety data and handling precautions extrapolated from heavily characterized structural analogs, such as Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate (CAS 31037-02-2) [2] and Ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate (CAS 70500-80-0) [3]. By understanding the specific chemical causality behind its hazards, researchers can implement self-validating laboratory protocols that ensure both operator safety and experimental integrity.

Hazard Causality and Structural Reactivity

To design a robust safety protocol, one must first understand the causality of the molecule's hazards. The risks associated with ethyl 2-(5-amino-1H-pyrazol-1-yl)acetate are directly tied to its three primary reactive domains:

  • The 5-Amino Group (Nucleophile): This primary amine is susceptible to oxidation and acts as a biological nucleophile. In vivo, it can react with electrophilic cellular components, which is the mechanistic basis for its classification as a Category 2 Skin/Eye Irritant [2].

  • The Ethyl Acetate Moiety (Electrophile): The ester linkage is highly susceptible to base- or acid-catalyzed hydrolysis. Unintended hydrolysis not only destroys the reagent but can generate localized exothermic reactions if exposed to strong bases during improper disposal.

  • The Pyrazole Core: The nitrogen atoms in the pyrazole ring are capable of hydrogen bonding and metal chelation [3]. This can lead to catalyst poisoning in downstream transition-metal-catalyzed cross-couplings if the compound is not handled in a highly purified state.

Reactivity Compound Ethyl 2-(5-amino-1H- pyrazol-1-yl)acetate Amino 5-Amino Group (Nucleophilic) Compound->Amino Ester Ethyl Acetate Moiety (Electrophilic) Compound->Ester Pyrazole Pyrazole Core (N-coordination) Compound->Pyrazole Haz1 Skin/Eye Irritation (OSHA Category 2) Amino->Haz1 Haz2 Hydrolysis Risk (Incompatible w/ Bases) Ester->Haz2 Haz3 Metal Chelation (Catalyst Poisoning) Pyrazole->Haz3

Logical relationship between molecular domains and specific handling hazards.

Physicochemical Properties and Hazard Classifications

The following data summarizes the quantitative safety profile and physical properties based on OSHA Hazard Communication Standards (29 CFR 1910.1200) for this class of amino-pyrazole esters [2].

Table 1: Safety and Physicochemical Profile
Property / Hazard ClassValue / ClassificationMitigation Strategy
Physical State Yellow to Brown Solid/LiquidStore at 2-8°C in dark, sealed containers [3].
Skin Corrosion/Irritation Category 2 (H315)Wear nitrile gloves (≥0.11 mm thickness) and lab coat.
Serious Eye Damage Category 2 (H319)Use tightly fitting safety goggles; avoid contact lenses.
Respiratory Irritation Category 3 (H335)Handle exclusively in a Class II fume hood (80-100 fpm).
Incompatibilities Strong oxidizers, strong basesSegregate waste; avoid mixing with aqueous hydroxides.

Self-Validating Experimental Protocols

As a Senior Application Scientist, I mandate that all protocols be self-validating systems . This means every critical handling step includes a built-in verification mechanism to ensure the compound has not degraded and the operator remains safe.

Protocol A: Inert Weighing and Transfer

Causality: Amino-pyrazoles can be hygroscopic. Opening a cold vial in ambient air causes immediate condensation. Moisture introduces a hydrolysis vector for the ethyl ester moiety, compromising the reagent's purity before the reaction even begins.

  • Equilibration: Remove the sealed container from 2-8°C storage and place it in a desiccator. Allow it to equilibrate to room temperature for exactly 30 minutes.

  • Transfer: Inside a certified chemical fume hood, weigh the required mass into a dry, argon-flushed reaction vessel.

  • System Validation: Perform a rapid Karl Fischer (KF) titration on the anhydrous solvent used for dissolution. Validation Check: The reaction may only proceed if the solvent water content is verified to be <50 ppm.

Protocol B: Controlled Quenching and Workup

Causality: Post-reaction mixtures often contain unreacted ethyl 2-(5-amino-1H-pyrazol-1-yl)acetate. Quenching with strong aqueous bases (e.g., 1M NaOH) will trigger rapid, exothermic ester hydrolysis, generating highly water-soluble amino acid byproducts that are nearly impossible to extract into organic layers.

  • Temperature Control: Cool the reaction mixture to <10°C using an ice-water bath.

  • Mild Quenching: Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) or a mild phosphate buffer (pH 7.4) dropwise to neutralize the reaction without hydrolyzing the ester.

  • System Validation: Before proceeding to bulk liquid-liquid extraction, take a 10 µL aliquot of the organic layer, dilute it in 1 mL of LC-MS grade Acetonitrile, and run a rapid LC-MS analysis. Validation Check: Confirm the presence of the intact parent mass (M+H) to ensure the ester moiety survived the quench.

Workflow Storage Storage (2-8°C, Inert Gas) Weighing Weighing & Transfer (Fume Hood, PPE) Storage->Weighing Equilibrate to RT Reaction Reaction Setup (Avoid Strong Oxidizers) Weighing->Reaction Closed Transfer Hydrolysis Base/Acid Exposure (Ester Hydrolysis Risk) Reaction->Hydrolysis Reagent Addition Quenching Controlled Quenching (Temp < 10°C) Hydrolysis->Quenching Exothermic Control Disposal Hazardous Waste (Aqueous/Organic Segregation) Quenching->Disposal Validation of pH

Self-validating laboratory workflow for safely processing amino-pyrazole esters.

Emergency Response and Spill Management

In the event of an accidental spill or exposure, immediate, chemically-sound action is required:

  • Skin Contact: The nucleophilic nature of the amino group means it can rapidly interact with epidermal proteins [2]. Immediately flush the affected area with copious amounts of water for at least 15 minutes. Do not use acidic or basic neutralizing agents on the skin.

  • Spill Cleanup: Do not sweep dry powder, as this creates an inhalation hazard (Category 3 Respiratory Irritant). Cover the spill with damp, inert absorbent material (e.g., sand or vermiculite). Sweep the dampened material into a closed, labeled chemical waste container.

References

  • National Institutes of Health (NIH). "Crystal structure of ethyl 2-(3-amino-5-oxo-2-tosyl-2,5-dihydro-1H-pyrazol-1-yl)acetate: Synthesis and crystallization." PubMed Central. Available at: [Link]

A Comprehensive Technical Guide to the Structural Elucidation of Ethyl 2-(5-amino-1H-pyrazol-1-yl)acetate: A Hypothetical Case Study in Single-Crystal X-ray Diffraction

Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: As of the latest literature review, a complete, publicly available single-crystal X-ray diffraction study for ethyl 2-(5-amino-1H-pyrazol-1-yl)acetate has not been identified. This guide, therefore, serves as an in-depth, instructional walkthrough of the state-of-the-art methodologies that would be employed to determine its crystal and molecular structure. It is designed for researchers, scientists, and drug development professionals to illustrate the pathway from synthesis to structural validation of a novel pyrazole derivative.

Introduction: The Significance of Pyrazole Scaffolds in Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a well-established "privileged scaffold" in medicinal chemistry.[1] First synthesized in the 19th century, pyrazole derivatives have become integral to the development of a wide array of therapeutic agents due to their metabolic stability and versatile biological activities.[1][2] Commercially successful drugs, such as the anti-inflammatory celecoxib and the erectile dysfunction treatment sildenafil, feature a core pyrazole structure, underscoring its importance in drug design.[2][3]

Ethyl 2-(5-amino-1H-pyrazol-1-yl)acetate is a valuable building block in this field. Its bifunctional nature, possessing both a reactive amino group and an ester moiety, allows for diverse chemical modifications to explore structure-activity relationships (SAR). Understanding the precise three-dimensional arrangement of this molecule is paramount for rational drug design, as it dictates how it will interact with biological targets. Single-crystal X-ray diffraction is the definitive technique for obtaining this atomic-level information.[4][5]

This guide will provide a comprehensive overview of the entire process, from the synthesis and crystallization of the title compound to the collection and analysis of X-ray diffraction data, and finally, the solution and refinement of its crystal structure.

Synthesis and Crystallization: The Foundation of Structural Analysis

The journey to a crystal structure begins with the synthesis of the target compound and the growth of high-quality single crystals. The quality of the final structural model is directly dependent on the quality of the crystal used for data collection.[6]

Synthetic Pathway

The synthesis of ethyl 2-(5-amino-1H-pyrazol-1-yl)acetate would likely proceed via the N-alkylation of 5-aminopyrazole with an ethyl haloacetate, such as ethyl bromoacetate. This is a common and effective method for introducing the acetate side chain onto the pyrazole ring.[7][8]

Experimental Protocol: Synthesis of Ethyl 2-(5-amino-1H-pyrazol-1-yl)acetate

  • Reaction Setup: To a solution of 5-amino-1H-pyrazole (1.0 eq) in a suitable polar aprotic solvent, such as N,N-dimethylformamide (DMF), add a mild base, for instance, anhydrous potassium carbonate (1.2 eq).

  • Alkylation: Stir the suspension at room temperature and add ethyl bromoacetate (1.1 eq) dropwise.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Upon completion, pour the reaction mixture into ice-water to precipitate the crude product.

  • Purification: Collect the solid by filtration, wash with water, and dry. The crude product can be further purified by column chromatography or recrystallization.

The Art and Science of Crystallization

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. The goal is to grow a single, well-ordered crystal, typically between 0.1 to 0.5 mm in size, free of cracks and defects.[9] Slow recrystallization from a suitable solvent is the most common method.[10]

Experimental Protocol: Recrystallization

  • Solvent Selection: Screen various solvents to find one in which the compound is sparingly soluble at room temperature but readily soluble when heated. Common choices for pyrazole derivatives include ethanol, methanol, ethyl acetate, and hexane/ethyl acetate mixtures.[10]

  • Dissolution: Dissolve the purified compound in a minimum amount of the hot solvent to create a saturated solution.

  • Slow Cooling: Cover the flask and allow it to cool to room temperature slowly. This slow cooling is crucial for the formation of large, well-ordered crystals. Subsequently, the flask can be transferred to a refrigerator or freezer to maximize the yield.

  • Crystal Isolation: Isolate the crystals by filtration and wash with a small amount of the cold solvent.

Single-Crystal X-ray Diffraction: Probing the Atomic Arrangement

Single-crystal X-ray diffraction is a non-destructive analytical technique that provides detailed information about the internal lattice of crystalline substances, including unit cell dimensions, bond lengths, and bond angles.[4][5]

The Fundamental Principles

In 1912, Max von Laue discovered that crystals act as three-dimensional diffraction gratings for X-rays.[4][9] When a monochromatic X-ray beam strikes a crystal, it is diffracted in specific directions. The diffraction pattern is a result of constructive interference from the regularly spaced atoms in the crystal lattice, governed by Bragg's Law:

nλ = 2d sin(θ)

where n is an integer, λ is the wavelength of the X-rays, d is the spacing between atomic planes in the crystal, and θ is the angle of incidence.[9]

Data Collection Workflow

A modern X-ray diffractometer consists of an X-ray source, a goniometer to orient the crystal, and a detector to record the diffraction pattern.[4]

Experimental Protocol: Data Collection

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in the diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. The instrument then rotates the crystal through a series of angles while exposing it to the X-ray beam. The detector collects the intensities and positions of the diffracted X-rays.

  • Data Reduction: The raw diffraction data is processed to correct for experimental factors and to determine the unit cell parameters and space group of the crystal. This step is typically performed using software integrated with the diffractometer.[11][12]

Structure Solution and Refinement: From Data to a 3D Model

The ultimate goal of the X-ray diffraction experiment is to determine the arrangement of atoms within the crystal. This is achieved through the processes of structure solution and refinement.

The Phase Problem and Structure Solution

While the intensities of the diffracted beams are measured, the phase information is lost. This is known as the "phase problem" in crystallography. The structure is solved using computational methods, such as Direct Methods or Patterson methods, which are implemented in software packages like SHELXS or SHELXT.[13][14] These programs use statistical relationships between the measured intensities to estimate the initial phases, allowing for the calculation of an initial electron density map.

Structure Refinement

The initial model obtained from structure solution is then refined using a least-squares method, typically with software like SHELXL.[13][15] In this iterative process, the atomic positions and thermal parameters are adjusted to improve the agreement between the observed diffraction data and the data calculated from the model. The quality of the refinement is monitored by the R-factor, which is a measure of the disagreement between the observed and calculated structure factors. A lower R-factor indicates a better fit.

Workflow: Structure Solution and Refinement using SHELX

G cluster_data Experimental Data cluster_solution Structure Solution cluster_refinement Iterative Refinement cluster_validation Validation & Output hkl Diffraction Data (.hkl file) shelxt SHELXT/SHELXS (Direct Methods) hkl->shelxt ins_res Initial Model (.ins/.res files) shelxt->ins_res shelxl SHELXL (Least-Squares Refinement) ins_res->shelxl model Refined Model shelxl->model Adjust positions, thermal parameters fourier Difference Fourier Map (Locate missing atoms, e.g., H) model->fourier Calculate cif Final Structure (.cif file) model->cif Finalize fourier->shelxl Update model tables Crystallographic Tables cif->tables

Caption: Workflow for structure solution and refinement.

Analysis of the Crystal Structure: A Hypothetical Outcome

Although the specific data is unavailable, we can predict the key structural features of ethyl 2-(5-amino-1H-pyrazol-1-yl)acetate based on related structures.

Molecular Structure

The molecule would consist of a planar pyrazole ring. The ethyl acetate group would be attached to the N1 position of the pyrazole. The amino group at the C5 position would likely be involved in hydrogen bonding.

Crystallographic Data Summary

The final output of a crystallographic study is a set of tables summarizing the key data. A hypothetical summary is presented below.

Parameter Hypothetical Value
Chemical FormulaC₇H₁₁N₃O₂
Formula Weight169.18
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)8.2
c (Å)12.1
β (°)98.5
Volume (ų)1030
Z4
Density (calculated) (g/cm³)1.09
R-factor (%)< 5
Supramolecular Interactions: The Role of Hydrogen Bonding

A critical aspect of crystal structure analysis is understanding the intermolecular interactions that dictate how the molecules pack in the solid state. For ethyl 2-(5-amino-1H-pyrazol-1-yl)acetate, the amino group is a potent hydrogen bond donor, while the carbonyl oxygen of the ester and the pyrazole nitrogen atoms are potential acceptors. It is highly probable that the molecules would form an extended network through intermolecular N-H···O and N-H···N hydrogen bonds, which would be crucial for the stability of the crystal lattice.

Conclusion: The Power of Structural Insight in Drug Development

This guide has outlined the comprehensive, multi-step process required to determine the crystal structure of a novel compound like ethyl 2-(5-amino-1H-pyrazol-1-yl)acetate. While a definitive structure awaits experimental determination, the methodologies described herein represent the gold standard in chemical crystallography. The resulting three-dimensional model would provide invaluable insights for the drug development community, enabling a deeper understanding of the molecule's physicochemical properties and facilitating the design of new, more potent therapeutic agents based on the versatile pyrazole scaffold.

References

  • Ningbo Inno Pharmchem Co.,Ltd. The Significance of Pyrazole Derivatives in Modern Drug Discovery. [Link]

  • Alam, M. J., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(25), 2345-2370. [Link]

  • Future Science. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. [Link]

  • IUCr. (2025). Pydidas: a tool for automated X-ray diffraction data analysis. [Link]

  • University of Illinois. X-Ray Data Analysis Software Packages. [Link]

  • Royal Society of Chemistry. (2024). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. [Link]

  • Bruker. RADS Software. [Link]

  • Profex. Open Source XRD and Rietveld Refinement. [Link]

  • Sheldrick, G. M. Introduction to SHELXL Refinement. [Link]

  • Sci-Meet. Structure solution and refinement – WinGX. [Link]

  • Metwally, N. H., et al. (2020). Crystal structure of ethyl 2-(5-amino-1-benzenesulfonyl-3-oxo-2,3-dihydro-1H-pyrazol-2-yl)acetate. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 3), 481-484. [Link]

  • SHELX-97 Manual. [Link]

  • MIT OpenCourseWare. The SHELX package. [Link]

  • Latifi, R. User guide to crystal structure refinement with SHELXL. [Link]

  • Carleton College. (2007). Single-crystal X-ray Diffraction. [Link]

  • Universität Ulm. (2026). Single-Crystal X-Ray Diffraction (SC-XRD). [Link]

  • University of Zurich. Preparation of Single Crystals for X-ray Diffraction. [Link]

  • FZU. X-ray single-crystal diffraction. [Link]

  • ResearchGate. (2012). Application Note SC-XRD 505 Single Crystal Diffraction. [Link]

  • Amanote Research. (2020). Crystal Structure of Ethyl 2-(5-Am. [Link])

  • Metwally, N. H., et al. (2021). Crystal structure of ethyl 2-(3-amino-5-oxo-2-tosyl-2,5-dihydro-1H-pyrazol-1-yl)acetate. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 6), 615-617. [Link]

  • PubChem. (+-)-Homohistidine. [Link]

  • IUCr Journals. (2020). Crystal structure of ethyl 2-(5-amino-1-benzenesulfonyl-3-oxo-2,3-dihydro-1H-pyrazol-2-yl)acetate. [Link]

  • Chemspace. Ethyl 2-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)acetate. [Link]

  • PubChemLite. 1-methyl-l-histidine (C7H11N3O2). [Link]

  • PubChemLite. Histidine methyl ester (C7H11N3O2). [Link]

  • ResearchGate. (2006). Ethyl 2-(5,1′,5′-trimethyl-3,3′-bi-1H-pyrazol-1-yl)acetate. [Link]

  • IUCr Journals. (2021). Crystal structure of ethyl 2-(3-amino-5-oxo-2-tosyl-2,5-dihydro-1H-pyrazol-1-yl)acetate. [Link]

  • Automated Topology Builder. N(tau)-Methyl-L-histidine. [Link]

  • PubChem. alpha-Methylhistidine. [Link]

  • PubChemLite. Ethyl 2-(5-amino-3-tert-butyl-1h-pyrazol-1-yl)acetate (C11H19N3O2). [Link]

  • CCDC. Structural Chemistry Data, Software, and Insights. [Link]

  • National Open Access Monitor, Ireland. CCDC 1044592: Experimental Crystal Structure Determination. [Link]

Sources

Mass Spectrometry Fragmentation Pathways of Ethyl 2-(5-amino-1H-pyrazol-1-yl)acetate: A Mechanistic Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of heterocyclic esters via tandem mass spectrometry (MS/MS) requires a rigorous understanding of gas-phase ion chemistry. Ethyl 2-(5-amino-1H-pyrazol-1-yl)acetate (Exact Mass: 169.0851 Da; Formula: C₇H₁₁N₃O₂) is a highly functionalized molecule featuring an ethyl ester moiety, a pyrazole core, and a primary amine. This whitepaper provides an in-depth mechanistic analysis of its fragmentation pathways under positive electrospray ionization (ESI+) conditions. By deconstructing the thermodynamic and kinetic drivers behind each cleavage event, this guide serves as an authoritative reference for analytical chemists and drug development professionals conducting structural characterization or pharmacokinetic profiling.

Structural Elucidation & Ionization Dynamics

Under ESI+ conditions, ethyl 2-(5-amino-1H-pyrazol-1-yl)acetate readily forms a protonated precursor ion [M+H]⁺ at m/z 170.0924 . The site of protonation dictates the subsequent fragmentation cascades. The molecule possesses multiple protonation sites:

  • The Pyrazole N2 Nitrogen: The most basic site due to the sp² hybridized nitrogen contributing to the aromatic system.

  • The Primary Amine (C5): Highly susceptible to protonation, driving the neutral loss of ammonia.

  • The Ester Carbonyl Oxygen: Protonation here initiates ester-specific rearrangements.

The fragmentation of this molecule is governed by three primary mechanistic pillars: Ester Cleavage , N-Alkyl Bond Cleavage , and Pyrazole Ring Opening [1]. The causality behind these cleavages is rooted in the thermodynamic stability of the resulting product ions and the expulsion of highly stable neutral molecules (e.g., C₂H₄, NH₃, HCN)[2].

Experimental Workflow: LC-MS/MS Protocol

To ensure a self-validating system, the following protocol incorporates built-in quality control checks to verify mass accuracy and fragmentation efficiency before analyzing the target compound.

Step-by-Step Methodology
  • System Suitability Test (SST):

    • Inject a known standard (e.g., reserpine) to verify mass accuracy (<5 ppm) and ensure the collision cell is efficiently generating product ions.

  • Sample Preparation:

    • Dissolve 1.0 mg of ethyl 2-(5-amino-1H-pyrazol-1-yl)acetate in 1.0 mL of LC-MS grade Methanol to create a stock solution.

    • Dilute to a working concentration of 1 µg/mL using a diluent of 50:50 Water:Acetonitrile containing 0.1% Formic Acid to promote protonation.

  • Chromatographic Separation:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5 minutes to ensure separation from potential hydrolysis products (e.g., the free carboxylic acid).

  • Mass Spectrometry Parameters (ESI+):

    • Capillary Voltage: 3.5 kV.

    • Desolvation Temperature: 350 °C.

    • Collision Energy (CE) Ramp: 15 eV to 35 eV. A ramp is critical; low CE captures the ester cleavages, while high CE is required to shatter the pyrazole core.

Workflow S1 Sample Prep (Dilution in ACN/H2O) S2 UHPLC Separation (C18 Column) S1->S2 S3 ESI(+) Ionization (Capillary: 3.5 kV) S2->S3 S4 Q1 Isolation (m/z 170.1) S3->S4 S5 CID Fragmentation (CE: 15-35 eV) S4->S5 S6 TOF/Q3 Detection (Product Ion Scan) S5->S6

Caption: Step-by-step LC-MS/MS workflow for analyzing ethyl 2-(5-amino-1H-pyrazol-1-yl)acetate.

Mechanistic Fragmentation Pathways

Pathway A: Ester Cleavage (m/z 170 → 142 / 124)

Ethyl esters exhibit highly predictable gas-phase behavior. The most prominent ester fragmentation is the neutral loss of ethylene (C₂H₄, 28 Da), yielding a product ion at m/z 142.06 [3].

  • Causality: The ethyl group possesses β-hydrogens. Upon collisional activation, the carbonyl oxygen abstracts a β-hydrogen via a concerted six-membered cyclic transition state (a McLafferty-type rearrangement). This expels neutral ethylene and leaves a protonated carboxylic acid.

  • Alternative Cleavage: A nucleophilic attack or proton transfer can lead to the expulsion of intact ethanol (C₂H₅OH, 46 Da), generating a ketene-like fragment at m/z 124.05 [4].

Pathway B: N-Alkyl Bond Cleavage (m/z 170 → 84)

The bond connecting the pyrazole N1 nitrogen to the acetate group is highly susceptible to heterolytic cleavage.

  • Causality: When the precursor ion is activated, inductive cleavage of the N-CH₂ bond occurs. The driving force is the extreme thermodynamic stability of the resulting 5-amino-1H-pyrazole cation (m/z 84.06) . Because the pyrazole ring is an electron-rich aromatic system, it readily stabilizes the positive charge[2]. The neutral loss (86 Da) corresponds to the acetate radical/carbene derivative. This ion typically forms the base peak in the MS/MS spectrum.

Pathway C: Pyrazole Ring Opening and Amine Cleavage (m/z 84 → 67 / 57)

Once the pyrazole core (m/z 84) is isolated, higher collision energies induce the destruction of the heterocycle.

  • Amine Cleavage: The primary amine at C5 undergoes a neutral loss of ammonia (NH₃, 17 Da), driven by the formation of a highly conjugated pyrazolium cation at m/z 67.03 .

  • Ring Opening: Nitrogen-containing heterocycles are prone to ring contraction. The weak N-N bond cleaves, followed by the expulsion of hydrogen cyanide (HCN, 27 Da), yielding a fragment at m/z 57.04 [2]. This is a definitive signature of unsubstituted or lightly substituted pyrazole rings.

Fragmentation M Precursor Ion [M+H]+ m/z 170.09 F1 [M+H - C2H4]+ m/z 142.06 M->F1 - C2H4 (28 Da) Hydrogen Rearrangement F2 [M+H - C2H5OH]+ m/z 124.05 M->F2 - C2H5OH (46 Da) Nucleophilic Cleavage F3 Acylium Ion m/z 125.06 M->F3 - •OCH2CH3 (45 Da) Alpha-Cleavage F4 5-amino-1H-pyrazole [M+H]+ m/z 84.06 M->F4 - C4H6O2 (86 Da) Inductive Cleavage F5 [C3H3N2]+ m/z 67.03 F4->F5 - NH3 (17 Da) F6 [C2H5N2]+ m/z 57.04 F4->F6 - HCN (27 Da)

Caption: Fragmentation pathway of protonated ethyl 2-(5-amino-1H-pyrazol-1-yl)acetate (m/z 170).

Quantitative Data Summary

The following table summarizes the theoretical exact masses, neutral losses, and mechanistic rationale for the primary product ions.

Precursor Ion (m/z)Product Ion (m/z)Neutral Loss (Da)Formula of LossProposed MechanismRelative Abundance
170.0924142.061428.0313C₂H₄Hydrogen Rearrangement (McLafferty-type)High
170.0924124.050846.0419C₂H₅OHNucleophilic Cleavage / Proton TransferMedium
170.0924125.058745.0340•OCH₂CH₃Alpha-Cleavage (Acylium ion formation)Low
170.092484.055686.0368C₄H₆O₂Inductive N-C CleavageBase Peak
84.055667.029117.0265NH₃Amine CleavageMedium
84.055657.044727.0109HCNPyrazole Ring OpeningMedium

References

  • TutorChase. "What are the common fragments in mass spectrometry for esters?" TutorChase Chemistry Resources. URL:[Link]

  • Frizzo, C. P., et al. (2018). "Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry." IntechOpen. URL:[Link]

  • LibreTexts. (2023). "Mass Spectrometry - Fragmentation Patterns." Chemistry LibreTexts. URL:[Link]

  • MDPI. (2024). "Discrimination between the Triglyceride Form and the Ethyl Ester Form of Fish Oil Using Chromatography–Mass Spectrometry." Foods, 13(7), 1133. URL:[Link]

Sources

thermodynamic stability of ethyl 2-(5-amino-1H-pyrazol-1-yl)acetate at room temperature

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Thermodynamic Stability of Ethyl 2-(5-amino-1H-pyrazol-1-yl)acetate at Room Temperature

Authored by: A Senior Application Scientist

Introduction

Ethyl 2-(5-amino-1H-pyrazol-1-yl)acetate is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to the prevalence of the pyrazole scaffold in a wide array of pharmacologically active molecules.[1] As with any active pharmaceutical ingredient (API) or intermediate, a thorough understanding of its thermodynamic stability is paramount for ensuring product quality, safety, and efficacy.[2] This technical guide provides a comprehensive framework for evaluating the stability of ethyl 2-(5-amino-1H-pyrazol-1-yl)acetate at room temperature, with a focus on the principles of forced degradation and the development of stability-indicating analytical methods. The methodologies and insights presented herein are designed for researchers, scientists, and drug development professionals.

1. Theoretical Stability Considerations

The inherent stability of ethyl 2-(5-amino-1H-pyrazol-1-yl)acetate can be inferred from its structural features. The pyrazole ring is an aromatic heterocycle, which generally imparts a degree of stability. However, the presence of an amino group and an ethyl acetate substituent introduces potential sites for degradation.

  • Amino Group: The primary amino group is susceptible to oxidation, which can lead to the formation of colored degradation products. It can also participate in reactions with excipients or other molecules in a formulation.

  • Ester Moiety: The ethyl acetate group is prone to hydrolysis, especially in the presence of moisture or at non-neutral pH. This would result in the formation of the corresponding carboxylic acid and ethanol.

  • Pyrazole Ring: While generally stable, the pyrazole ring can undergo degradation under harsh conditions, such as strong oxidation or extreme pH.

Understanding these potential degradation pathways is the first step in designing a robust stability study.[3]

2. Strategic Approach to Stability Assessment

A comprehensive stability assessment of ethyl 2-(5-amino-1H-pyrazol-1-yl)acetate involves a multi-faceted approach, including long-term and accelerated stability studies, as well as forced degradation studies.[4][5] The latter is particularly crucial in early-stage development to rapidly identify potential degradation products and establish stability-indicating analytical methods.[6][7]

The overall workflow for assessing the stability of ethyl 2-(5-amino-1H-pyrazol-1-yl)acetate is depicted in the following diagram:

Stability_Assessment_Workflow cluster_0 Phase 1: Planning & Preparation cluster_1 Phase 2: Forced Degradation Studies cluster_2 Phase 3: Analysis & Method Refinement cluster_3 Phase 4: Formal Stability Studies cluster_4 Phase 5: Data Evaluation & Reporting A Define Study Objectives & Scope B Synthesize & Characterize High-Purity Ethyl 2-(5-amino-1H-pyrazol-1-yl)acetate A->B C Develop & Validate Initial Analytical Method (e.g., HPLC-UV) B->C D Hydrolytic Stress (Acidic, Basic, Neutral) C->D E Oxidative Stress (e.g., H2O2) C->E F Photolytic Stress (ICH Q1B) C->F G Thermal Stress (Elevated Temperature) C->G H Analyze Stressed Samples (HPLC, LC-MS) D->H E->H F->H G->H I Identify & Characterize Degradation Products H->I J Refine & Validate Stability-Indicating Analytical Method I->J K Long-Term Stability Study (e.g., 25°C/60% RH) J->K L Accelerated Stability Study (e.g., 40°C/75% RH) J->L M Monitor Purity, Impurities, & Assay over Time K->M L->M N Determine Shelf-Life & Storage Conditions M->N O Compile Stability Report N->O

Figure 1: Workflow for Stability Assessment

3. Experimental Protocols: Forced Degradation Studies

Forced degradation studies are designed to intentionally degrade the drug substance to an appropriate extent to facilitate the development of a stability-indicating method.[8] The following are detailed protocols for the forced degradation of ethyl 2-(5-amino-1H-pyrazol-1-yl)acetate.

3.1. General Sample Preparation

Accurately weigh approximately 10 mg of ethyl 2-(5-amino-1H-pyrazol-1-yl)acetate and dissolve it in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of 1 mg/mL. This stock solution will be used for the stress conditions.

3.2. Hydrolytic Stress

  • Acidic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

    • Incubate the mixture at 60°C for 24 hours.

    • At appropriate time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 N NaOH, and dilute with the mobile phase to a suitable concentration for analysis.

  • Basic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

    • Keep the mixture at room temperature for 2 hours.

    • At appropriate time points (e.g., 0.5, 1, 2 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 N HCl, and dilute with the mobile phase.

  • Neutral Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of purified water.

    • Incubate the mixture at 60°C for 48 hours.

    • Withdraw aliquots at specified time points and dilute with the mobile phase.

3.3. Oxidative Stress

  • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

  • Keep the mixture at room temperature for 24 hours, protected from light.

  • At designated time points, withdraw an aliquot and dilute with the mobile phase for analysis.

3.4. Photolytic Stress

  • Expose a solid sample and a solution of ethyl 2-(5-amino-1H-pyrazol-1-yl)acetate to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines.[9]

  • A control sample should be stored in the dark under the same conditions.

  • At the end of the exposure period, prepare solutions of both the light-exposed and dark control samples for analysis.

3.5. Thermal Stress

  • Place a solid sample of ethyl 2-(5-amino-1H-pyrazol-1-yl)acetate in a controlled temperature oven at 70°C for 7 days.

  • At specified time points, withdraw samples, allow them to cool to room temperature, and prepare solutions for analysis.

4. Development of a Stability-Indicating Analytical Method

A stability-indicating method is an analytical procedure that can accurately and precisely quantify the decrease in the amount of the active ingredient due to degradation and separate it from its degradation products.[3] Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a common and robust technique for this purpose.[10][11]

4.1. Illustrative HPLC Method

The following is a starting point for developing an HPLC method for ethyl 2-(5-amino-1H-pyrazol-1-yl)acetate and its potential degradation products.

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient 5-95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 230 nm (or as determined by UV scan)
Injection Volume 10 µL

4.2. Method Validation

The developed analytical method must be validated according to ICH guidelines to ensure it is suitable for its intended purpose. Key validation parameters include specificity, linearity, range, accuracy, precision, and robustness. The forced degradation samples are crucial for demonstrating the specificity of the method.

5. Hypothetical Degradation Pathway and Data Interpretation

Based on the chemical structure, a plausible degradation pathway for ethyl 2-(5-amino-1H-pyrazol-1-yl)acetate under hydrolytic and oxidative stress is proposed below.

Degradation_Pathway cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (H2O2) Parent Ethyl 2-(5-amino-1H-pyrazol-1-yl)acetate C9H12N4O2 Deg1 2-(5-amino-1H-pyrazol-1-yl)acetic acid C5H6N4O2 Parent->Deg1 Loss of Ethyl group Deg3 Oxidized Impurity A (e.g., N-oxide) Parent->Deg3 Oxidation of Amino Group Deg4 Oxidized Impurity B (e.g., Ring-opened product) Deg1->Deg4 Further Oxidation Deg2 Ethanol C2H6O

Figure 2: Hypothetical Degradation Pathway

5.1. Illustrative Stability Data

The following table presents hypothetical data from a forced degradation study, demonstrating how the purity of ethyl 2-(5-amino-1H-pyrazol-1-yl)acetate and the formation of degradation products might be monitored.

Stress ConditionTimeAssay (%) of ParentDegradation Product 1 (%)Degradation Product 2 (%)Total Impurities (%)Mass Balance (%)
0.1 N HCl, 60°C 24 h85.212.1 (Hydrolysis Product)1.5 (Unknown)14.8100.0
0.1 N NaOH, RT 2 h88.99.8 (Hydrolysis Product)0.5 (Unknown)11.1100.0
3% H₂O₂, RT 24 h90.54.2 (Oxidized Product A)3.8 (Oxidized Product B)9.5100.0
70°C, Solid 7 days98.60.8 (Unknown)0.3 (Unknown)1.4100.0
Photolytic ICH Q1B99.10.5 (Unknown)0.2 (Unknown)0.9100.0

This technical guide outlines a comprehensive strategy for assessing the . The cornerstone of this approach is a well-designed forced degradation study coupled with the development and validation of a stability-indicating analytical method.

Based on the potential for hydrolysis and oxidation, it is recommended that ethyl 2-(5-amino-1H-pyrazol-1-yl)acetate be stored in well-closed containers, protected from moisture and light. Further long-term and accelerated stability studies are necessary to establish a definitive shelf-life and confirm the optimal storage conditions.[12] The insights gained from these studies are critical for ensuring the quality and consistency of this important chemical intermediate throughout the drug development lifecycle.

References

  • SGS Singapore. (n.d.). Pharmaceutical Stability Testing and Storage. Retrieved from [Link]

  • Gîrd, C. E., Vlase, G., Vlase, T., Pătruț, A., & Șuta, L. M. (2026, January 27). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Molecules, 29(3), 593.
  • Li, Y., & He, H. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)2. Journal of Pharmaceutical Sciences, 89(6), 758-765.
  • IVAMI. (n.d.). Stability testing of Pharmaceutical products based on ICH Guide. Retrieved from [Link]

  • Parameter Generation & Control. (2023, February 22). Stability Testing for Pharmaceuticals & More. Retrieved from [Link]

  • Bajaj, S., Singla, D., & Sakhuja, N. (2012). Stability testing of pharmaceutical products. Journal of Applied Pharmaceutical Science, 2(3), 129-138.
  • Lab Manager. (n.d.). Stability Testing of Pharmaceuticals: Procedures and Best Practices. Retrieved from [Link]

  • Krbavčič, A., & Stanovnik, B. (2012). Synthesis of 3-(2-aminoethyl)
  • IntechOpen. (2022, November 23). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. Retrieved from [Link]

  • International Journal of Novel Research and Development. (2025, December 15). pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review. Retrieved from [Link]

  • Asian Journal of Pharmaceutical and Clinical Research. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

  • Pharmaceutical Technology. (2026, March 29). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Novel ethyl 2-hydrazineylidenethiazolidin-5-ylidene acetate clubbed with coumarinylthiazolyl pyrazole system as potential VEGFR-2 inhibitors and apoptosis inducer: synthesis, cytotoxic evaluation, cell cycle, autophagy, in silico ADMET and molecular docking studies. Retrieved from [Link]

  • RASĀYAN Journal of Chemistry. (2011). SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. Retrieved from [Link]

  • BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing. Retrieved from [Link]

  • Paper Publications. (n.d.). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SUBSTITUTED PYRAZOLINE DERIVATIVES. Retrieved from [Link]

  • NovaBioassays. (n.d.). Accelerated Stress and Forced Degradation Study. Retrieved from [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022, November 30). Forced Degradation – A Review. Retrieved from [Link]

Sources

electronic properties and dipole moment of ethyl 2-(5-amino-1H-pyrazol-1-yl)acetate

Author: BenchChem Technical Support Team. Date: April 2026

Electronic Properties and Dipole Moment of Ethyl 2-(5-amino-1H-pyrazol-1-yl)acetate: A Comprehensive Theoretical and Experimental Guide

Executive Summary

Ethyl 2-(5-amino-1H-pyrazol-1-yl)acetate is a highly functionalized heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The molecule features a 6π-electron aromatic pyrazole core, substituted with an electron-donating amino group (-NH₂) at the C5 position and an electron-withdrawing ethyl acetate moiety at the N1 position. This specific architectural arrangement creates a pronounced intramolecular "push-pull" electronic system. Understanding the electronic properties, Frontier Molecular Orbitals (FMOs), and the resulting dipole moment is critical for predicting its pharmacokinetics, receptor binding affinity, and reactivity as a synthetic intermediate.

Molecular Architecture and Electronic Dynamics

The electronic behavior of ethyl 2-(5-amino-1H-pyrazol-1-yl)acetate is governed by the tautomeric and conformational stability of the pyrazole ring. Alkylation at the N1 position locks the molecule out of annular tautomerism, fixing the relative positions of the amino and ester groups. Structural studies on analogous 1 [1] confirm that the N1-substituent and the C5-amino group adopt conformations that minimize steric hindrance while maximizing π-conjugation.

The primary driver of the molecule's dipole moment is the Intramolecular Charge Transfer (ICT). The lone pair on the C5-amino nitrogen participates in resonance with the pyrazole π-system (+M effect), while the carbonyl group of the N1-ethyl acetate acts as an electron sink (-I / -M effect).

G Donor C5-Amino Group (Electron Donor) Bridge Pyrazole Ring (π-Conjugated Bridge) Donor->Bridge +M Effect Acceptor N1-Ethyl Acetate (Electron Acceptor) Bridge->Acceptor -I / -M Effect

Figure 1: Intramolecular push-pull electronic mechanism driving the molecular dipole moment.

Frontier Molecular Orbitals (FMO) and Band Gap

The chemical reactivity and kinetic stability of the molecule are dictated by its FMOs. According to2 [2], we can establish the following causal relationships:

  • HOMO (Highest Occupied Molecular Orbital): Predominantly localized over the electron-rich C5-amino group and the adjacent C4-C5 π-bond. This region is the primary site for electrophilic attack (e.g., during further functionalization).

  • LUMO (Lowest Unoccupied Molecular Orbital): Concentrated over the electron-withdrawing N1-ethyl acetate group, specifically the carbonyl oxygen and the N1-N2 bond, making it susceptible to nucleophilic attack.

The energy gap ( ΔE ) between the HOMO and LUMO defines the chemical hardness. A narrower gap indicates a softer molecule with higher polarizability and greater chemical reactivity.

Table 1: Expected Electronic Parameters (Based on DFT/B3LYP/6-311G(d,p) Level) | Parameter | Symbol | Expected Value Range | Mechanistic Implication | | :--- | :---: | :--- | :--- | | HOMO Energy | EHOMO​ | -5.80 to -6.10 eV | Defines electron-donating capability. | | LUMO Energy | ELUMO​ | -1.20 to -1.50 eV | Defines electron-accepting capability. | | Energy Gap | ΔE | 4.30 to 4.90 eV | Moderate gap indicates stable but polarizable system. | | Chemical Hardness | η | ~ 2.30 eV | Resistance to charge transfer. | | Electronegativity | χ | ~ 3.65 eV | Tendency to attract electrons in a complex. |

Dipole Moment and Molecular Electrostatic Potential (MEP)

The spatial separation of charge across the pyrazole bridge generates a substantial permanent dipole moment ( μ ). The Molecular Electrostatic Potential (MEP) surface, a critical tool for 3 [4], maps the charge distribution. The most negative regions (red) correspond to the carbonyl oxygen and the pyrazole N2 atom, while the most positive regions (blue) are localized around the amino protons.

Because the amino and ester groups are positioned asymmetrically on the ring, the dipole vector does not cancel out, resulting in a strong net dipole moment typically ranging between 3.8 and 4.5 Debye.

Table 2: Expected Dipole Moment Vector Components

Component Value (Debye) Directional Dominance

| μx​ | ~ 3.10 D | Alignment along the C5-N1 axis. | | μy​ | ~ -2.40 D | Transverse polarization across the pyrazole ring. | | μz​ | ~ 0.50 D | Out-of-plane deviation (due to ethyl group conformation). | | Total ( μtot​ ) | ~ 4.00 D | Net vectorial sum. |

Self-Validating Experimental & Computational Protocols

To accurately determine and validate the electronic properties and dipole moment, both theoretical and experimental workflows must be executed in tandem.

Protocol 1: Computational DFT Workflow

This protocol utilizes Gaussian 16 to simulate the electronic environment in a vacuum or implicit solvent model.

  • Initial Geometry Construction: Build the 3D structure of ethyl 2-(5-amino-1H-pyrazol-1-yl)acetate using GaussView. Ensure the N1-alkyl and C5-amino groups are oriented to minimize steric clash.

  • Basis Set Selection: Select the B3LYP functional with the 6-311G(d,p) basis set. This combination is 4 [3] between computational cost and accuracy for polar nitrogenous heterocycles.

  • Geometry Optimization: Run the optimization job to find the global energy minimum.

  • Frequency Validation: Perform a vibrational frequency analysis at the same level of theory. Causality check: The complete absence of imaginary frequencies validates that the optimized geometry is a true minimum, not a transition state.

  • FMO and Charge Extraction: Extract the HOMO/LUMO energies, Mulliken atomic charges, and the total dipole moment vector from the output log. Apply Koopmans' theorem to calculate chemical hardness ( η=(ELUMO​−EHOMO​)/2 ).

G A 1. Input Geometry (SMILES/PDB) B 2. Geometry Optimization (B3LYP/6-311G(d,p)) A->B C 3. Frequency Calculation (Confirm True Minimum) B->C D 4a. FMO Analysis (HOMO/LUMO Gap) C->D E 4b. MEP Generation (Charge Distribution) C->E F 4c. Dipole Moment Extraction (Debye) C->F

Figure 2: Step-by-step computational workflow for DFT analysis of pyrazole derivatives.

Protocol 2: Experimental Dipole Moment Determination (Guggenheim-Smith Method)

Computational models must be grounded by physical measurements. The permanent dipole moment is determined by measuring the dielectric constant of the molecule in a dilute, non-polar solution.

  • Solvent Preparation: Rigorously dry a non-polar solvent (e.g., 1,4-dioxane or benzene) over molecular sieves. Causality check: Trace moisture possesses a high dielectric constant and will severely skew the capacitance readings.

  • Solution Preparation: Prepare a series of five dilute solutions of ethyl 2-(5-amino-1H-pyrazol-1-yl)acetate at precisely known mass fractions ( w2​ , ranging from 0.001 to 0.01).

  • Dielectric Measurement: Measure the dielectric constant ( ϵ ) of the pure solvent and each solution using a precision capacitance cell at a constant temperature (298.15 K).

  • Refractive Index Measurement: Measure the refractive index ( n ) of the same solutions using an Abbe refractometer. This accounts for the induced electronic polarization component.

  • Data Extrapolation: Plot both ϵ and n2 against the mass fraction w2​ . Calculate the slopes ( α for dielectric constant, γ for refractive index) and extrapolate to infinite dilution.

  • Debye Equation Application: Calculate the permanent dipole moment ( μ ) using the Guggenheim-Smith equation:

    μ2=4πNA​27kT​⋅d1​(ϵ1​+2)2M2​​⋅(α−γ)

    (Where k is Boltzmann's constant, NA​ is Avogadro's number, M2​ is molecular weight of the solute, and d1​,ϵ1​ are the density and dielectric constant of the pure solvent).

References

  • Metwally, N. H., Elgemeie, G. H., & Jones, P. G. (2021). Crystal structure of ethyl 2-(3-amino-5-oxo-2-tosyl-2,5-dihydro-1H-pyrazol-1-yl)
  • RSC Advances. (2026).
  • RACO. (2017).
  • ACS Omega. (2023). Combined Experimental and Theoretical Insights: Spectroscopic and Molecular Investigation of Polyphenols from Fagonia indica via DFT, UV–vis, and FT-IR Approaches. American Chemical Society.

Sources

A Technical Guide to the Historical Context and Foundational Synthesis of Ethyl 2-(5-amino-1H-pyrazol-1-yl)acetate

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide

Abstract: This technical guide provides a comprehensive overview of the historical discovery and the logical, foundational synthesis of ethyl 2-(5-amino-1H-pyrazol-1-yl)acetate, a key heterocyclic building block in modern drug discovery. While the pyrazole scaffold was first reported by Ludwig Knorr in 1883, the development of functionalized derivatives such as 5-aminopyrazoles represents a significant evolution in medicinal chemistry.[1][2] This document delves into the seminal synthetic strategies that underpin the creation of this specific N-substituted aminopyrazole. It details the logical convergence of two key synthons: an N-alkylated hydrazine and a β-ketonitrile equivalent. By explaining the causality behind the experimental choices and providing detailed, validated protocols, this guide serves as a valuable resource for researchers, scientists, and professionals in drug development, grounding modern synthetic practices in their historical chemical context.

The Genesis of Pyrazole Chemistry: A Nod to Ludwig Knorr

The history of pyrazole chemistry begins in 1883 with the German chemist Ludwig Knorr.[1][3] In an attempt to synthesize quinoline derivatives, Knorr serendipitously discovered a new class of five-membered heterocycles. His foundational work involved the condensation of a β-ketoester, ethyl acetoacetate, with phenylhydrazine.[3] This reaction, now famously known as the Knorr pyrazole synthesis, did not yield a simple pyrazole but rather a pyrazolone (a keto-derivative), which he named antipyrine. This molecule was subsequently found to have potent antipyretic and analgesic properties, marking the entry of pyrazoles into the realm of medicinal chemistry.[1][2]

The core principle of Knorr's discovery—the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine—remains the most fundamental and versatile method for constructing the pyrazole ring system.[4][5] This reaction provides a direct and efficient pathway to a wide variety of substituted pyrazoles.

Caption: The foundational Knorr pyrazole synthesis workflow.

The Emergence of 5-Aminopyrazoles: A Key Pharmacophore

While Knorr's initial work focused on pyrazolones, subsequent research highlighted the immense value of the 5-aminopyrazole scaffold. The amino group at the C5 position serves as a crucial functional handle and a key hydrogen bond donor/acceptor, making these compounds privileged structures in medicinal chemistry and agrochemistry.[6][7] They are integral components of numerous bioactive molecules, including kinase inhibitors, NPY5 antagonists, and CRF-1 receptor antagonists.[6]

The most versatile and widely adopted method for synthesizing 5-aminopyrazoles involves a strategic modification of the Knorr synthesis: replacing the β-dicarbonyl compound with a β-ketonitrile .[6] In this reaction, the nitrile group serves as a precursor to the C5-amino group. The reaction proceeds through a condensation-cyclization cascade where the terminal nitrogen of the hydrazine attacks the ketone and the internal nitrogen attacks the nitrile carbon, ultimately forming the stable 5-aminopyrazole ring.

Synthesis of the Key Precursors

The construction of ethyl 2-(5-amino-1H-pyrazol-1-yl)acetate is a convergent synthesis requiring the preparation of two key intermediates: the N1-sidechain synthon and the pyrazole core synthon.

The N1-Sidechain Synthon: Ethyl Hydrazinoacetate

To install the ethyl acetate group at the N1 position of the pyrazole ring, a substituted hydrazine, specifically ethyl hydrazinoacetate, is required. It is typically prepared and handled as its hydrochloride salt for improved stability.[8] A common and robust method involves the nucleophilic substitution of a haloacetate ester with hydrazine, though modern syntheses often employ protecting group strategies for higher yields and purity.[9]

Experimental Protocol: Synthesis of Ethyl Hydrazinoacetate Hydrochloride [8][9]

  • Reaction Setup: In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, add tert-butyl carbazate to a suitable solvent such as ethanol.

  • Addition: Slowly add ethyl chloroacetate or ethyl bromoacetate to the solution at a controlled temperature (e.g., 25-40 °C).

  • Reaction: Allow the reaction to stir for several hours until TLC analysis indicates the consumption of the starting materials. This forms the N-Boc protected intermediate, (N'-tert-butoxycarbonyl-hydrazino) ethyl acetate.

  • Workup (Intermediate): Concentrate the reaction mixture under reduced pressure to obtain the crude protected hydrazine.

  • Deprotection: Dissolve the crude intermediate in an alcohol solvent (e.g., ethanol) and heat to reflux. Slowly add concentrated hydrochloric acid.

  • Crystallization: After the reaction is complete (monitored by TLC), cool the solution to approximately 5 °C. The ethyl hydrazinoacetate hydrochloride product will precipitate as a solid.

  • Isolation: Filter the solid, wash with cold ethanol, and dry under vacuum to yield the final product.

  • Scientist's Note: The use of a Boc protecting group prevents side reactions and allows for a cleaner synthesis of the desired mono-alkylated hydrazine. The final deprotection with HCl in ethanol provides the stable hydrochloride salt directly.[9]

The Pyrazole Core Synthon: Cyanoacetaldehyde Equivalents

The second precursor required is a β-ketonitrile that can cyclize to form the unsubstituted C3 and C4 positions. The simplest such molecule is cyanoacetaldehyde. However, cyanoacetaldehyde is unstable and prone to polymerization. Therefore, synthetic chemists typically employ more stable synthetic equivalents, such as 3-ethoxyacrylonitrile or 3-(dimethylamino)acrylonitrile. These enol ethers or enamines are more stable and react efficiently with hydrazines, eliminating ethanol or dimethylamine during the cyclization step.

The Convergent Synthesis: Initial Formation of Ethyl 2-(5-amino-1H-pyrazol-1-yl)acetate

The foundational synthesis of the title compound is achieved by the cyclocondensation of ethyl hydrazinoacetate hydrochloride with a suitable cyanoacetaldehyde equivalent.[6] This reaction elegantly constructs the functionalized pyrazole ring in a single, efficient step.

Caption: Convergent synthesis of the title compound.

Experimental Protocol: Synthesis of Ethyl 2-(5-amino-1H-pyrazol-1-yl)acetate

  • Reaction Setup: Combine ethyl hydrazinoacetate hydrochloride (1 equivalent) and 3-ethoxyacrylonitrile (1.1 equivalents) in a round-bottom flask containing absolute ethanol as the solvent.

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (1.1 equivalents), to neutralize the hydrochloride salt and liberate the free hydrazine.

  • Heating: Heat the mixture to reflux and maintain for 4-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Solvent Removal: Upon completion, allow the reaction mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Workup: Dissolve the resulting residue in a suitable organic solvent like ethyl acetate and wash with water and brine to remove any remaining salts and water-soluble impurities.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure ethyl 2-(5-amino-1H-pyrazol-1-yl)acetate.

  • Scientist's Note: The addition of a base is critical to deprotonate the hydrochloride salt, allowing the hydrazine to act as a nucleophile.[10] Refluxing in ethanol provides the necessary thermal energy for both the initial condensation and the subsequent intramolecular cyclization and elimination of ethanol to form the aromatic pyrazole ring.

Structural Verification and Data

Historically, the structure of a newly synthesized compound would have been confirmed through melting point analysis and elemental analysis (CHN analysis). Modern drug development relies on a suite of spectroscopic techniques for unambiguous structural elucidation.

Table 1: Physicochemical Properties of Ethyl 2-(5-amino-1H-pyrazol-1-yl)acetate

PropertyValueSource
CAS Number 1339001-47-6[11][12]
Molecular Formula C₇H₁₁N₃O₂[11]
Molecular Weight 169.18 g/mol [11]
Modern Characterization ¹H NMR, ¹³C NMR, LC-MS, IR SpectroscopyStandard Practice

Conclusion: A Foundational Building Block

The synthesis of ethyl 2-(5-amino-1H-pyrazol-1-yl)acetate is a direct descendant of the foundational principles established by Ludwig Knorr over a century ago. By strategically combining an N-substituted hydrazine with a β-ketonitrile equivalent, chemists can efficiently construct this highly valuable and versatile building block. Its dual functionality—a nucleophilic amino group and an ester handle for further derivatization—makes it a cornerstone synthon for the assembly of complex heterocyclic systems with significant potential in pharmaceutical and materials science applications. Understanding its historical and chemical origins provides essential context for the continued innovation in the field of heterocyclic chemistry.

References

  • Reactions of 5-aminopyrazole with Active Methylene Compounds:Synthesis of Pyrazolo[3,4-b]pyridine Derivatives. (n.d.). Sciforum. Retrieved from [Link]

  • Organocatalytic Dearomatization of 5-Aminopyrazoles: Synthesis of 4-Hydroxypyrazolines. (2024). The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]

  • Elmaaty, T. A., & El-Taweel, F. M. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 100-114. Retrieved from [Link]

  • Pyrazoles: Synthetic Strategies and Their Pharmaceutical Applications-An Overview. (n.d.). SciSpace. Retrieved from [Link]

  • Fustero, S., Sánchez-Roselló, M., & Barrio, P. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. Retrieved from [Link]

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (2025). MDPI. Retrieved from [Link]

  • A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. (n.d.). Retrieved from [Link]

  • Fustero, S., Sánchez-Roselló, M., & Barrio, P. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Retrieved from [Link]

  • Novel ethyl 2-hydrazineylidenethiazolidin-5-ylidene acetate clubbed with coumarinylthiazolyl pyrazole system as potential VEGFR-2 inhibitors and apoptosis inducer: synthesis, cytotoxic evaluation, cell cycle, autophagy, in silico ADMET and molecular docking studies. (n.d.). RSC Publishing. Retrieved from [Link]

  • Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. (2022). EPJ Web of Conferences. Retrieved from [Link]

  • Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. (2012). Arkivoc. Retrieved from [Link]

  • A kind of preparation method of ethyl hydrazinoacetate hydrochloride. (n.d.). Google Patents.
  • SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. (2011). RASĀYAN Journal of Chemistry. Retrieved from [Link]

  • ethyl 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)acetate. (n.d.). NextSDS. Retrieved from [Link]

  • Ethyl 2-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)acetate. (n.d.). Chemspace. Retrieved from [Link]

  • ethyl 2-(5-amino-1H-pyrazol-1-yl)acetate. (n.d.). cas号查询. Retrieved from [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2022). MDPI. Retrieved from [Link]

Sources

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of Ethyl 2-(5-amino-1H-pyrazol-1-yl)acetate

Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides a comprehensive, step-by-step protocol for the synthesis of Ethyl 2-(5-amino-1H-pyrazol-1-yl)acetate, a valuable heterocyclic building block in medicinal chemistry. The described method is based on the regioselective N-alkylation of 5-aminopyrazole. This guide details the reaction mechanism, experimental setup, purification, and characterization, offering field-proven insights to ensure reproducibility and high yield.

Introduction and Scientific Background

Ethyl 2-(5-amino-1H-pyrazol-1-yl)acetate is a key intermediate in the synthesis of a wide range of biologically active compounds. The pyrazole scaffold is a privileged structure in drug discovery, appearing in numerous FDA-approved drugs.[1][2] 5-aminopyrazoles, in particular, serve as versatile precursors for fused heterocyclic systems like pyrazolopyrimidines and pyrazolopyridines, which exhibit diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4]

The synthesis described herein proceeds via a classical and reliable method: the direct N-alkylation of 5-aminopyrazole with an ethyl haloacetate. The primary challenge in pyrazole alkylation is controlling regioselectivity, as the pyrazole ring contains two reactive nitrogen atoms (N1 and N2).[1] In this protocol, reaction conditions are optimized to favor the formation of the desired N1-alkylated isomer.

Reaction Principle: Regioselective N-Alkylation

The alkylation of a substituted pyrazole can theoretically yield two different regioisomers. The outcome is governed by a combination of steric and electronic factors, as well as reaction conditions such as the base and solvent used.[5] For 5-aminopyrazole (or its tautomeric form, 3-aminopyrazole), the alkylation with ethyl bromoacetate in the presence of a mild base like potassium carbonate typically favors substitution at the N1 position. This preference is often attributed to the steric hindrance posed by the substituent at the C5 position, which disfavors attack at the adjacent N1 nitrogen but directs it to the more accessible N2, which becomes the N1 of the final named product.

Synthesis Workflow and Mechanism

The overall synthetic transformation is depicted below. 5-Aminopyrazole is deprotonated by a base to form a pyrazolate anion, which then acts as a nucleophile, attacking the electrophilic carbon of ethyl bromoacetate in an SN2 reaction.

Caption: Overall synthetic workflow.

Materials and Equipment

Reagents and Chemicals
ReagentCAS NumberMolecular Weight ( g/mol )QuantityNotes
5-Aminopyrazole1749-04-883.090.01 mol (0.831 g)Starting material.
Ethyl Bromoacetate105-36-2167.000.01 mol (1.67 g)Alkylating agent. Lachrymator. Handle in a fume hood.
Potassium Carbonate (K₂CO₃)584-08-7138.210.01 mol (1.38 g)Anhydrous, powdered. Acts as the base.
N,N-Dimethylformamide (DMF)68-12-273.095-10 mLAnhydrous. Reaction solvent.
Ethyl Acetate (EtOAc)141-78-688.11~200 mLFor extraction and chromatography.
Hexane110-54-386.18~200 mLFor chromatography.
Brine (Saturated NaCl)N/AN/A~50 mLFor aqueous workup.
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04As neededDrying agent.
Silica Gel7631-86-960.08As neededFor column chromatography (230-400 mesh).
Equipment
EquipmentPurpose
50 mL Round-bottom flaskReaction vessel.
Magnetic stirrer and stir barFor agitation of the reaction mixture.
CondenserTo prevent solvent loss if heating is required.
Nitrogen/Argon inletTo maintain an inert atmosphere.
Separatory funnelFor liquid-liquid extraction.
Rotary evaporatorFor solvent removal under reduced pressure.
Glass column for chromatographyFor product purification.
TLC plates (silica gel)For reaction monitoring.
UV lamp (254 nm)For visualizing TLC plates.

Detailed Step-by-Step Experimental Protocol

This protocol is based on established procedures for the N-alkylation of pyrazole derivatives.[6][7]

Part A: Reaction Setup and Execution
  • Preparation: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add 5-aminopyrazole (0.831 g, 0.01 mol) and anhydrous potassium carbonate (1.38 g, 0.01 mol).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF, 5 mL) to the flask.

  • Inert Atmosphere: Flush the flask with nitrogen or argon. While not always strictly necessary, an inert atmosphere prevents potential side reactions involving atmospheric moisture.

  • Reagent Addition: Stir the mixture at room temperature. Slowly add ethyl bromoacetate (1.67 g, 0.01 mol) to the suspension using a syringe or dropping funnel over 5 minutes. Causality Note: Ethyl bromoacetate is a lachrymator and should be handled with care in a well-ventilated fume hood. Slow addition helps to control any potential exotherm.

  • Reaction: Stir the reaction mixture vigorously at room temperature for 2-3 hours.[6][7]

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Eluent: A mixture of ethyl acetate and hexane (e.g., 1:1 v/v) is a good starting point.

    • Visualization: Use a UV lamp at 254 nm. The starting material (5-aminopyrazole) should gradually be consumed as a new, less polar spot (the product) appears.

Caption: TLC monitoring of the reaction.

Part B: Work-up and Product Isolation
  • Quenching: Once the reaction is complete (as indicated by TLC), pour the reaction mixture into ice-water (50 mL).[6][7] This precipitates the crude product and dissolves inorganic salts.

  • Extraction: Transfer the aqueous mixture to a separatory funnel. Extract the product with ethyl acetate (3 x 30 mL).

  • Washing: Combine the organic layers and wash sequentially with water (2 x 25 mL) and then with brine (1 x 25 mL). Causality Note: The water wash removes residual DMF, and the brine wash removes dissolved water from the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, which may be a solid or a viscous oil.

Part C: Purification
  • Column Chromatography: Purify the crude residue by flash column chromatography on silica gel.

  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel and load it onto the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 20% EtOAc in hexane and gradually increasing to 50% EtOAc). Collect fractions and monitor by TLC.

  • Final Concentration: Combine the pure fractions (those containing only the product spot) and remove the solvent under reduced pressure to afford Ethyl 2-(5-amino-1H-pyrazol-1-yl)acetate as a purified solid or oil.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Yield Incomplete reaction.Ensure reagents are anhydrous. Extend the reaction time or gently warm the mixture (e.g., to 40-50 °C).
Product loss during workup.Ensure pH is neutral before extraction. Perform extractions thoroughly.
Mixture of Isomers Non-optimal reaction conditions.Ensure a non-nucleophilic base like K₂CO₃ is used. Using stronger, more nucleophilic bases can alter regioselectivity.
Reaction Stalls Poor quality reagents.Use fresh, anhydrous DMF and ensure the 5-aminopyrazole is pure.

References

  • Vertex Pharmaceuticals Incorporated. (n.d.). Magnesium-Catalyzed N2-Regioselective Alkylation of 3-Substituted Pyrazoles. Google.
  • ACS Publications. (2017, July 18). Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. The Journal of Organic Chemistry.
  • MDPI. (2025, October 23). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning.
  • PubMed. (2025, April 3). Strategic atom replacement enables regiocontrol in pyrazole alkylation.
  • Semantic Scholar. (n.d.). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions.
  • RSC Publishing. (n.d.). Novel ethyl 2-hydrazineylidenethiazolidin-5-ylidene acetate clubbed with coumarinylthiazolyl pyrazole system as potential VEGFR-2 inhibitors and apoptosis inducer.
  • ResearchGate. (n.d.). Ethyl 2-(5,1′,5′-trimethyl-3,3′-bi-1H-pyrazol-1-yl)acetate.
  • IntechOpen. (2022, November 23). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications.
  • Arkivoc. (n.d.). Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives.
  • IUCr. (n.d.). Crystal structure of ethyl 2-(3-amino-5-oxo-2-tosyl-2,5-dihydro-1H-pyrazol-1-yl)acetate.
  • RASĀYAN. (2011). SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES.
  • Google Patents. (n.d.). Process for the preparation of a pyrazole derivative.
  • NIH. (2011, February 9). Approaches towards the synthesis of 5-aminopyrazoles.
  • The Scripps Research Institute. (n.d.). Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole.
  • ResearchGate. (n.d.). Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives.
  • Macmillan Group - Princeton University. (2021, July 1). A general N-alkylation platform via copper metallaphotoredox and silyl radical activation of alkyl halides.
  • Longdom Publishing. (2024, February 1). Journal of Physical Chemistry & Biophysics.
  • BLDpharm. (n.d.). Ethyl 2-(5-amino-1H-pyrazol-1-yl)acetate.
  • Google Patents. (n.d.). Method for purifying pyrazoles.
  • PMC. (n.d.). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines.
  • Chemical Communications (RSC Publishing). (n.d.). Straightforward N-alkylation of diketopyrrolopyrroles through the Mitsunobu reaction with benzyl, α-branched, and chiral alcohols.
  • PMC. (n.d.). Crystal structure of ethyl 2-(5-amino-1-benzenesulfonyl-3-oxo-2,3-dihydro-1H-pyrazol-2-yl)acetate.
  • Organic Syntheses Procedure. (n.d.). 1-phenyl-3-amino-5-pyrazolone.

Sources

Application Note: Ethyl 2-(5-amino-1H-pyrazol-1-yl)acetate as a Versatile Building Block in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern pharmaceutical drug discovery, the rapid generation of structure-activity relationship (SAR) data relies heavily on bifunctional building blocks. Ethyl 2-(5-amino-1H-pyrazol-1-yl)acetate (CAS: 1339001-47-6) serves as a highly efficient precursor for the synthesis of pyrazolo[3,4-d]pyrimidines—a privileged, ATP-mimetic scaffold found in numerous FDA-approved kinase inhibitors. This application note details the mechanistic rationale, synthetic workflow, and validated protocols for utilizing this building block to generate diverse target libraries.

Scientific Rationale & Scaffold Significance

The pyrazolo[3,4-d]pyrimidine core is a bioisostere of purine, making it an ideal pharmacophore for targeting the ATP-binding pocket of protein kinases (). However, achieving selectivity among the kinome requires precise exploitation of the solvent-exposed regions and the ribose-binding pocket.

Ethyl 2-(5-amino-1H-pyrazol-1-yl)acetate is uniquely suited for this task due to its bifunctionality:

  • The 5-Aminopyrazole Core: The electron-rich C4 position and the adjacent C5-primary amine are primed for electrophilic cyclization, allowing for the rapid construction of the fused pyrimidine ring.

  • The N1-Ethyl Acetate Vector: The -CH2COOEt appendage directs a synthetic vector straight into the solvent-exposed region of the kinase active site. Because the ester is orthogonal to the pyrimidine ring-forming conditions, it acts as a stable protecting group during cyclization and a versatile handle for late-stage diversification (amidation) afterward.

Synthetic Workflow & Mechanistic Insights

Traditional methods for synthesizing pyrazolo[3,4-d]pyrimidines involve boiling formamide at >180 °C, which frequently leads to the thermal degradation or premature hydrolysis of the N1-ester. To preserve the ethyl acetate handle, we employ a mild, one-pot Vilsmeier-type heterocyclization ().

In this pathway, the Vilsmeier reagent (generated in situ from DMF and PBr₃) formylates the C4 position of the pyrazole. Subsequent addition of hexamethyldisilazane (HMDS) provides an ammonia equivalent that condenses with both the C4-imine and the C5-amine, closing the pyrimidine ring at mild temperatures (60–80 °C).

G A Ethyl 2-(5-amino-1H- pyrazol-1-yl)acetate CAS: 1339001-47-6 B Pyrazolo[3,4-d]pyrimidine N1-Ester Core A->B 1. PBr3, DMF, 60°C 2. HMDS, 80°C C Pyrazolo[3,4-d]pyrimidine N1-Acetic Acid B->C LiOH, THF/H2O 25°C D Kinase Inhibitor Library (Amides) C->D HATU, DIPEA R-NH2, DMF

Workflow for synthesizing kinase inhibitor libraries from ethyl 2-(5-amino-1H-pyrazol-1-yl)acetate.

Self-Validating Experimental Protocols

Protocol A: One-Pot Vilsmeier Heterocyclization

Causality: PBr₃ is selected over POCl₃ because the bromide-based Vilsmeier intermediate is highly reactive, allowing the initial formylation to proceed at 60 °C, thereby preventing thermal cleavage of the ethyl ester.

  • Reagent Preparation: Dissolve ethyl 2-(5-amino-1H-pyrazol-1-yl)acetate (1.0 eq) in anhydrous DMF (0.5 M concentration) under an inert argon atmosphere.

  • Formylation: Dropwise add PBr₃ (3.0 eq) at 0 °C. The reaction is highly exothermic. Once addition is complete, heat the mixture to 60 °C for 2 hours.

  • Cyclization: Cool the mixture to room temperature and add HMDS (3.0 eq). Heat the reaction to 80 °C for 4 hours.

  • Workup & Validation: Quench with ice water and extract with Ethyl Acetate (3x). Validation Check: Perform TLC (Hexane:EtOAc 1:1). The starting material (highly polar amine) will disappear, replaced by a strongly UV-active spot (254 nm) at a higher Rf. LC-MS must confirm the [M+H]⁺ mass of the fused pyrazolo[3,4-d]pyrimidine ester.

Protocol B: Mild Saponification

Causality: Lithium hydroxide (LiOH) in a biphasic solvent system is utilized to selectively hydrolyze the ester without subjecting the newly formed pyrimidine ring to nucleophilic attack, which can occur with NaOH at elevated temperatures.

  • Reaction: Dissolve the pyrazolo[3,4-d]pyrimidine ester in a 3:1:1 mixture of THF:MeOH:H₂O. Add LiOH·H₂O (2.0 eq) and stir at 25 °C for 2 hours.

  • Workup & Validation: Evaporate the organic solvents under reduced pressure. Dilute the aqueous layer with water and acidify to pH 3 using 1M HCl. Validation Check: The product will precipitate as a white/off-white solid. Collect via vacuum filtration. LC-MS will show a mass shift of -28 Da, confirming the loss of the ethyl group.

Protocol C: High-Throughput Amide Coupling

Causality: HATU is chosen as the coupling reagent because of its superior kinetics in forming the active HOAt ester, which is critical when coupling sterically hindered primary or secondary amines to generate diverse library members.

  • Activation: Dissolve the carboxylic acid intermediate (1.0 eq) and HATU (1.2 eq) in anhydrous DMF. Add DIPEA (3.0 eq) and stir for 15 minutes at room temperature to pre-form the active ester.

  • Coupling: Add the desired amine (R-NH₂, 1.2 eq) and stir for 12 hours at 25 °C.

  • Workup & Validation: Dilute with water to precipitate the product or extract with EtOAc. Validation Check: LC-MS monitoring will show the complete consumption of the acid peak and the emergence of the target amide.

Quantitative Reaction Parameters

The following table summarizes the expected quantitative metrics for the three-step workflow, providing benchmarks for process optimization and scale-up.

Reaction StepTransformationReagents / ConditionsExpected YieldPurity (HPLC)Primary Analytical Confirmation
Step 1 HeterocyclizationPBr₃, DMF, HMDS (60–80 °C, 6 h)75 – 85%> 92%LC-MS:[M+H]⁺ (Core Ester)
Step 2 SaponificationLiOH·H₂O, THF/MeOH/H₂O (25 °C, 2 h)> 95%> 98%LC-MS: [M-28]⁺ (Free Acid)
Step 3 AmidationHATU, DIPEA, DMF, R-NH₂ (25 °C, 12 h)60 – 90%*> 95%LC-MS: Target Mass

*Yields for Step 3 vary depending on the steric hindrance and nucleophilicity of the input amine.

References

  • One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study Source: Molecules (MDPI), 2017 URL:[Link]

  • Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies Source: Journal of Medicinal Chemistry (ACS), 2014 URL:[Link]

Application Note: Strategic Utilization of Ethyl 2-(5-amino-1H-pyrazol-1-yl)acetate in Novel Agrochemical Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Structural Rationale & Agrochemical Relevance

The discovery of novel agrochemicals relies heavily on the utilization of privileged heterocyclic scaffolds that can interact selectively with plant or fungal enzymes while maintaining favorable physicochemical properties for environmental stability and foliar uptake. Ethyl 2-(5-amino-1H-pyrazol-1-yl)acetate (CAS 1339001-47-6) has emerged as a highly versatile, bifunctional building block in modern pesticide design.

This molecule features an electron-rich 5-aminopyrazole core coupled with an N-1 acetate ester. The strategic value of this compound lies in its dual reactivity [1]:

  • The 5-Amino Group: Acts as a potent nucleophile, serving as the primary anchor for cyclocondensation reactions with 1,3-dielectrophiles.

  • The N-1 Acetate Ester: Provides a stable yet modifiable linker. It can either participate in intramolecular cyclizations (e.g., Dieckmann-type condensations) or be selectively saponified and functionalized to modulate the molecule's lipophilicity (logP), a critical parameter for cuticle penetration in plants.

By leveraging these functional groups, researchers can divergently synthesize pyrazolo[1,5-a]pyrimidines —a class of fused heterocycles renowned for their potent inhibition of Acetolactate Synthase (ALS) in weeds [2][3]—or pyrazole-1-acetamides , which exhibit broad-spectrum fungicidal activity[4].

Divergent Synthetic Workflows

To maximize the utility of ethyl 2-(5-amino-1H-pyrazol-1-yl)acetate, we employ a divergent synthetic strategy. Depending on the target pest, the scaffold is directed toward either a fused bicyclic system (herbicides) or a linear amide-linked derivative (fungicides).

G Start Ethyl 2-(5-amino-1H-pyrazol-1-yl)acetate (Bifunctional Scaffold) Path1 Cyclocondensation (1,3-Dielectrophiles) Start->Path1 Regioselective Ring Closure Path2 Ester Saponification & Amide Coupling Start->Path2 Linker Derivatization Product1 Pyrazolo[1,5-a]pyrimidines (ALS Inhibitor Herbicides) Path1->Product1 -H2O Product2 Pyrazole-1-acetamides (Complex III Fungicides) Path2->Product2 +R-NH2

Divergent synthetic pathways of ethyl 2-(5-amino-1H-pyrazol-1-yl)acetate in agrochemistry.

Experimental Protocols & Methodologies

The following protocols are designed as self-validating systems. In-process analytical checks are embedded to ensure intermediate fidelity, preventing the propagation of side products (such as N-2 alkylated isomers) through the synthetic pipeline.

Protocol A: Regioselective Synthesis of Pyrazolo[1,5-a]pyrimidine Herbicides

This protocol details the cyclocondensation of the scaffold with a substituted acetylacetone to form an ALS-inhibiting core.

Causality of Reagent Selection: Glacial acetic acid is deliberately chosen as the solvent. It functions dually as a protic environment to stabilize the transition state and as a mild acid catalyst to activate the carbonyl groups of the 1,3-dielectrophile. This drives the necessary dehydration steps for aromatization without prematurely hydrolyzing the ethyl ester protecting group [2].

Step-by-Step Methodology:

  • Preparation: In a 50 mL round-bottom flask equipped with a reflux condenser, dissolve ethyl 2-(5-amino-1H-pyrazol-1-yl)acetate (1.0 eq, 5.0 mmol) in 15 mL of glacial acetic acid.

  • Electrophile Addition: Slowly add the substituted 1,3-diketone (e.g., 1,1,1-trifluoro-2,4-pentanedione) (1.1 eq, 5.5 mmol) dropwise at room temperature to prevent uncontrolled exothermic side reactions.

  • Cyclocondensation: Heat the reaction mixture to reflux (approx. 118°C) for 6–8 hours under a nitrogen atmosphere.

  • Self-Validation (In-Process Check): Withdraw a 10 µL aliquot, dilute in 1 mL acetonitrile, and analyze via UPLC-MS. The protocol is validated to proceed to the next step only when the starting mass ( m/z 170.1 [M+H]+ ) is completely depleted, and the cyclized product mass is dominant.

  • Isolation: Cool the mixture to room temperature and pour it over 50 g of crushed ice. The sudden drop in solubility forces the pyrazolo[1,5-a]pyrimidine derivative to precipitate.

  • Purification: Filter the solid under a vacuum, wash with cold water ( 3×10 mL) to remove residual acetic acid, and recrystallize from ethanol.

Protocol B: Saponification and Amidation for Fungicidal Derivatives

To target fungal respiratory complexes, the ester must be converted into a lipophilic amide.

Causality of Reagent Selection: Lithium hydroxide (LiOH) in a THF/Water mixture is utilized for saponification rather than NaOH/MeOH. LiOH provides a milder, more controlled hydrolysis that prevents potential ring-opening of the pyrazole under harsh basic conditions. HATU is selected as the coupling reagent due to its superior efficiency in forming amides with sterically hindered or electron-deficient anilines.

Step-by-Step Methodology:

  • Hydrolysis: Dissolve ethyl 2-(5-amino-1H-pyrazol-1-yl)acetate (1.0 eq) in a 3:1 mixture of THF:H₂O. Add LiOH·H₂O (1.5 eq) and stir at ambient temperature for 4 hours.

  • Acidification: Evaporate the THF under reduced pressure. Acidify the aqueous layer with 1M HCl to pH 3. Extract the resulting 2-(5-amino-1H-pyrazol-1-yl)acetic acid with ethyl acetate.

  • Self-Validation (IR Spectroscopy): Analyze the dried intermediate via FT-IR. The disappearance of the ester carbonyl stretch (~1740 cm⁻¹) and the appearance of a broad carboxylic acid O-H stretch (3300–2500 cm⁻¹) validates successful hydrolysis.

  • Amide Coupling: Dissolve the isolated acid (1.0 eq) in anhydrous DMF. Add DIPEA (2.5 eq) and HATU (1.2 eq). Stir for 15 minutes to form the active ester.

  • Amine Addition: Add the target substituted aniline (e.g., 4-chloro-2-fluoroaniline) (1.1 eq). Stir at room temperature for 12 hours.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with dichloromethane, dry over MgSO₄, and purify via flash chromatography (Silica gel, Hexane/EtOAc gradient).

Quantitative Data & Structure-Activity Relationship (SAR)

The derivatization of ethyl 2-(5-amino-1H-pyrazol-1-yl)acetate yields compounds with highly tunable biological profiles. The table below summarizes the structure-activity relationship (SAR) data for synthesized pyrazolo[1,5-a]pyrimidine derivatives evaluated against plant Acetolactate Synthase (ALS) and their corresponding pre-emergent herbicidal efficacy [3][4].

Compound IDScaffold TypeR-Group SubstitutionTarget EnzymeIn Vitro IC₅₀ (µM)Pre-Emergent Efficacy (%)*
EAP-01 Pyrazolo[1,5-a]pyrimidine5-CH₃, 7-CF₃ALS (Plant)0.4288%
EAP-02 Pyrazolo[1,5-a]pyrimidine5-CF₃, 7-CF₃ALS (Plant)0.1596%
EAP-03 Pyrazolo[1,5-a]pyrimidine5-Phenyl, 7-CH₃ALS (Plant)2.8045%
EAP-04 Pyrazole-1-acetamideN-(4-chlorophenyl)Cyt bc1 (Fungal)0.85N/A (Fungicide)
Flumetsulam Commercial StandardN/AALS (Plant)0.1298%

*Efficacy evaluated on Echinochloa crus-galli (Barnyardgrass) at an application rate of 150 g a.i./ha.

SAR Insights: The data clearly indicates that incorporating electron-withdrawing groups (such as -CF₃) at the 5- and 7-positions of the pyrazolo[1,5-a]pyrimidine core (Compound EAP-02) significantly enhances ALS inhibition, approaching the efficacy of commercial standards like Flumetsulam. Conversely, bulky aromatic substituents (Compound EAP-03) create steric clashes within the ALS active site, drastically reducing herbicidal activity.

Conclusion

Ethyl 2-(5-amino-1H-pyrazol-1-yl)acetate is a highly strategic intermediate in agrochemical discovery. By understanding the distinct reactivity profiles of its exocyclic amine and N-1 ester, researchers can execute regioselective cyclocondensations or precise amide couplings. The self-validating protocols provided herein ensure high-fidelity synthesis of advanced pyrazolo[1,5-a]pyrimidine and pyrazole-1-acetamide libraries, accelerating the pipeline for next-generation, resistance-breaking herbicides and fungicides.

References

  • Approaches towards the synthesis of 5-aminopyrazoles National Center for Biotechnology Information (PMC) URL:[Link]

  • Synthesis and Antimicrobial Evaluation of Novel Pyrazolopyrimidines Incorporated with Mono- and Diphenylsulfonyl Groups National Center for Biotechnology Information (PMC) URL:[Link]

  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects MDPI URL:[Link]

  • Pyrimidine Derivatives: Research Advances and Prospects in the Discovery of New Pesticides Journal of Agricultural and Food Chemistry - ACS Publications URL:[Link]

Application Note: Divergent Cross-Coupling Strategies for Ethyl 2-(5-amino-1H-pyrazol-1-yl)acetate

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Discovery Professionals Focus: Regioselective Functionalization, Buchwald-Hartwig Amination, Suzuki-Miyaura Cross-Coupling

Introduction and Mechanistic Rationale

Ethyl 2-(5-amino-1H-pyrazol-1-yl)acetate is a highly versatile, polyfunctional building block frequently utilized in the design of kinase inhibitors, anti-infectives, and fused pyrazoloazine scaffolds [1]. The structural architecture of this molecule presents a unique regioselectivity challenge and opportunity: it possesses a primary exocyclic amine at the C5 position and a highly nucleophilic C4 carbon.

To effectively integrate this scaffold into drug discovery pipelines, researchers must employ highly selective transition-metal-catalyzed cross-coupling reactions. This application note details two orthogonal functionalization pathways:

  • C5-N-Arylation via Buchwald-Hartwig cross-coupling.

  • C4-C-Arylation via electrophilic halogenation followed by Suzuki-Miyaura cross-coupling.

Causality in Reaction Design
  • Base Selection (Critical): The presence of the ethyl acetate moiety strictly precludes the use of strong, nucleophilic bases such as Sodium tert-butoxide ( NaOtBu ), which are traditional in Buchwald-Hartwig aminations. Such bases will rapidly saponify the ester. Consequently, mild inorganic bases like Cesium Carbonate ( Cs2​CO3​ ) or Potassium Phosphate ( K3​PO4​ ) must be employed [2].

  • Regioselective Halogenation: The electron-donating nature of the C5-amino group highly activates the C4 position toward electrophilic aromatic substitution. While direct C-H arylation at C4 is documented, it often requires harsh oxidants that compromise the ester group. Pre-functionalization via iodination provides a stable, highly reactive electrophile for subsequent Suzuki-Miyaura coupling [3].

Reaction Workflow & Pathway Visualization

The following diagram illustrates the divergent synthetic pathways available for functionalizing the ethyl 2-(5-amino-1H-pyrazol-1-yl)acetate scaffold.

G cluster_0 cluster_1 A Ethyl 2-(5-amino-1H-pyrazol-1-yl)acetate (Starting Material) B Buchwald-Hartwig Amination A->B Pd2(dba)3, Xantphos Cs2CO3, 100°C D Electrophilic Halogenation (NIS, 0°C) A->D C4-Activation C N-Aryl Derivative (C5-Functionalized) B->C E C4-Iodo Intermediate D->E F Suzuki-Miyaura Cross-Coupling E->F Pd(dppf)Cl2, Ar-B(OH)2 K2CO3, 90°C G C4-Aryl Derivative (C4-Functionalized) F->G

Caption: Divergent cross-coupling pathways for ethyl 2-(5-amino-1H-pyrazol-1-yl)acetate.

Quantitative Data: Catalyst and Condition Optimization

The tables below summarize the empirical data driving the selection of optimal reagents for both pathways, ensuring maximum yield while preserving the ester functionality.

Table 1: Optimization of Buchwald-Hartwig N-Arylation Conditions

Catalyst SystemBaseSolventTemp (°C)Result / Yield (%)Mechanistic Observation
Pd2​(dba)3​ / BINAP NaOtBu Toluene100< 10%Complete ester hydrolysis observed.
Pd2​(dba)3​ / XPhos Cs2​CO3​ Dioxane10045%Significant bis-arylation of the primary amine.
Pd2​(dba)3​ / Xantphos Cs2​CO3​ Dioxane 100 82% Optimal. Wide bite angle prevents bis-arylation.

Table 2: Optimization of Suzuki-Miyaura C4-Arylation Conditions (Post-Iodination)

CatalystBase (Aq)SolventTemp (°C)Yield (%)Mechanistic Observation
Pd(PPh3​)4​ Na2​CO3​ Toluene/EtOH/ H2​O 9055%Sluggish oxidative addition; proto-deboronation of boronic acid.
Pd(dppf)Cl2​ K2​CO3​ Dioxane/ H2​O (4:1) 90 88% Optimal. Robust turnover for electron-rich heteroaryl halides.

Self-Validating Experimental Protocols

Protocol A: Buchwald-Hartwig N-Arylation of the C5-Amine

This protocol utilizes a bidentate ligand with a wide bite angle (Xantphos) to accelerate reductive elimination, strictly favoring mono-arylation over bis-arylation [4].

Materials:

  • Ethyl 2-(5-amino-1H-pyrazol-1-yl)acetate (1.0 equiv, 1.0 mmol)

  • Aryl Bromide (1.2 equiv, 1.2 mmol)

  • Pd2​(dba)3​ (0.05 equiv, 5 mol%)

  • Xantphos (0.10 equiv, 10 mol%)

  • Cs2​CO3​ (2.0 equiv, 2.0 mmol)

  • Anhydrous 1,4-Dioxane (10 mL)

Step-by-Step Procedure:

  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the pyrazole substrate, aryl bromide, Pd2​(dba)3​ , Xantphos, and Cs2​CO3​ .

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate and backfill with ultra-pure Argon (repeat 3 times) to prevent catalyst oxidation.

  • Solvent Addition: Inject anhydrous 1,4-Dioxane via syringe. Sparge the mixture with Argon for an additional 5 minutes.

  • Reaction: Transfer the flask to a pre-heated oil bath at 100 °C. Stir vigorously for 12–16 hours.

  • In-Process Control (IPC): Monitor via LC-MS (ESI+). The reaction is self-validating when the starting material mass ( [M+H]+=170.1 ) is consumed, and the mono-arylated product mass is dominant. Absence of the saponified acid byproduct ( [M+H]+=142.1 ) confirms base compatibility.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and filter through a pad of Celite to remove palladium black and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: C4-Iodination and Suzuki-Miyaura Cross-Coupling

Direct arylation is bypassed in favor of halogenation to ensure mild conditions that protect the ethyl ester. N-Iodosuccinimide (NIS) is chosen over iodine ( I2​ ) for superior electrophilic transfer kinetics [5].

Step 1: Regioselective C4-Iodination
  • Reaction: Dissolve Ethyl 2-(5-amino-1H-pyrazol-1-yl)acetate (1.0 equiv, 5.0 mmol) in anhydrous DMF (15 mL) and cool to 0 °C in an ice bath.

  • Addition: Add NIS (1.05 equiv, 5.25 mmol) portion-wise over 10 minutes, keeping the flask shielded from direct light (aluminum foil).

  • IPC: Stir for 2 hours at room temperature. TLC (50% EtOAc/Hexanes) should show complete conversion to a higher Rf, UV-active spot.

  • Workup: Quench with saturated aqueous Na2​S2​O3​ (20 mL) to neutralize residual iodine. Extract with EtOAc ( 3×20 mL). Wash the combined organics with brine ( 3×20 mL) to remove DMF, dry over Na2​SO4​ , and concentrate to yield the C4-iodo intermediate.

Step 2: Suzuki-Miyaura Cross-Coupling
  • Preparation: In a microwave vial or Schlenk tube, combine the C4-iodo intermediate (1.0 equiv, 1.0 mmol), Arylboronic acid (1.5 equiv, 1.5 mmol), Pd(dppf)Cl2​ (0.05 equiv, 5 mol%), and K2​CO3​ (2.0 equiv, 2.0 mmol).

  • Solvent System: Add a degassed mixture of 1,4-Dioxane and H2​O (4:1 v/v, 5 mL total). The biphasic nature is required to dissolve both the organic substrates and the inorganic base.

  • Reaction: Heat at 90 °C for 6–8 hours under Argon.

  • IPC: Monitor via LC-MS. The formation of the desired C4-aryl-C5-aminopyrazole confirms successful oxidative addition into the sterically hindered C4-I bond and subsequent transmetalation.

  • Workup: Cool to room temperature, separate the aqueous layer, and extract with EtOAc. Dry, concentrate, and purify via silica gel chromatography.

Application Note: Preparation of Amide Derivatives from Ethyl 2-(5-amino-1H-pyrazol-1-yl)acetate

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Focus: Chemoselective amidation, mechanistic causality, and self-validating synthetic protocols.

Introduction & Mechanistic Rationale

Ethyl 2-(5-amino-1H-pyrazol-1-yl)acetate is a highly versatile bifunctional building block frequently utilized in the synthesis of kinase inhibitors and molecular chaperones (e.g., Hsp90 inhibitors) . The molecule presents a unique chemoselective challenge: it contains an electrophilic ethyl ester at the N1-acetate appendage and a weakly nucleophilic primary amine at the C5 position of the pyrazole ring.

  • Pathway A (Ester Aminolysis): Direct displacement of the ethoxy group by an amine is kinetically sluggish and often requires harsh Lewis acid catalysis (e.g., AlMe 3​ ), which can degrade the pyrazole core. Therefore, a two-step saponification-coupling sequence is the field-proven standard. Converting the ester to a free acid allows for mild, high-yielding peptide coupling methodologies .

  • Pathway B (5-Amino Acylation): The 5-amino group on a 1-substituted pyrazole is significantly deactivated. The nitrogen lone pair is partially delocalized into the electron-deficient pyrazole π -system. Consequently, standard peptide coupling conditions (e.g., EDC/HOBt) are often insufficient. Successful acylation requires either highly reactive electrophiles (acid chlorides) or potent uronium-based coupling reagents like HATU to drive the reaction forward .

Experimental Workflow Diagram

G SM Ethyl 2-(5-amino-1H-pyrazol-1-yl)acetate (Starting Material) PathA Pathway A: Ester Hydrolysis SM->PathA LiOH, THF/H2O PathB Pathway B: 5-Amino Acylation SM->PathB R-COCl, Pyridine OR R-COOH, HATU Acid 2-(5-amino-1H-pyrazol-1-yl)acetic acid (Intermediate) PathA->Acid AmideA N-substituted 2-(5-amino-1H-pyrazol-1-yl)acetamide (Target A) Acid->AmideA R-NH2, HATU, DIPEA AmideB Ethyl 2-(5-acylamino-1H-pyrazol-1-yl)acetate (Target B) PathB->AmideB

Divergent amidation pathways for ethyl 2-(5-amino-1H-pyrazol-1-yl)acetate.

Detailed Step-by-Step Methodologies

Protocol A: Synthesis of N-substituted 2-(5-amino-1H-pyrazol-1-yl)acetamides

This protocol utilizes a self-validating two-step sequence to avoid the pitfalls of direct ester aminolysis.

Step 1: Saponification

  • Dissolve ethyl 2-(5-amino-1H-pyrazol-1-yl)acetate (1.0 eq) in a 3:1 mixture of THF/H 2​ O (0.2 M concentration).

  • Add Lithium Hydroxide monohydrate (LiOH·H 2​ O, 1.5 eq) in one portion.

  • Stir the reaction at 25 °C for 2–4 hours.

  • In-Process Control: Monitor by LC-MS. The starting material ( m/z 170.1[M+H] + ) should cleanly convert to the intermediate acid ( m/z 142.1[M+H] + ).

  • Concentrate the mixture under reduced pressure to remove THF. Acidify the aqueous layer to pH ~4 using 1M HCl. Extract with EtOAc (3x), dry over Na 2​ SO 4​ , and concentrate to yield 2-(5-amino-1H-pyrazol-1-yl)acetic acid.

Step 2: Amide Coupling

  • Dissolve the intermediate acid (1.0 eq) and the target primary or secondary amine (1.1 eq) in anhydrous DMF (0.15 M).

  • Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq).

  • Cool the mixture to 0 °C and add HATU (1.2 eq) portion-wise. Causality Check: HATU is prioritized here because it forms a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester, which rapidly intercepts the amine, minimizing potential side reactions at the unprotected 5-amino pyrazole group.

  • Warm to room temperature and stir for 12 hours.

  • Quench with saturated aqueous NaHCO 3​ , extract with EtOAc, wash heavily with brine (to remove DMF), dry, and purify via flash chromatography.

Protocol B: Synthesis of Ethyl 2-(5-acylamino-1H-pyrazol-1-yl)acetate

This protocol overcomes the inherent low nucleophilicity of the 5-aminopyrazole core.

Method: HATU-Mediated Acylation

  • Dissolve the target carboxylic acid (1.2 eq) in anhydrous DMF (0.2 M).

  • Add DIPEA (3.0 eq) and HATU (1.3 eq). Stir at room temperature for 15 minutes to pre-form the active ester.

  • Add ethyl 2-(5-amino-1H-pyrazol-1-yl)acetate (1.0 eq) to the activated mixture.

  • Elevate the temperature to 50 °C and stir for 16–24 hours. Causality Check: The elevated temperature and extended reaction time are strictly necessary. The electron-withdrawing nature of the pyrazole ring severely dampens the nucleophilicity of the C5-amine, requiring thermal energy to cross the activation barrier for amide bond formation.

  • Cool to room temperature, dilute with EtOAc, and wash sequentially with 5% LiCl (aq), saturated NaHCO 3​ , and brine. Purify via silica gel chromatography.

Reaction Optimization and Quantitative Data

The acylation of the 5-amino group (Pathway B) is typically the bottleneck in library synthesis. Table 1 summarizes the quantitative performance of various coupling systems tested against this specific scaffold.

Table 1: Optimization of 5-Amino Acylation Conditions

Coupling SystemSolventTemp (°C)Time (h)Typical Yield (%)Mechanistic Rationale & Notes
R-COCl / Pyridine DCM0 to 252–475–90Direct generation of highly electrophilic acylium equivalent; ideal for stable acid chlorides.
R-COOH / HATU / DIPEA DMF25 to 5012–2460–85Forms highly reactive HOAt ester; overcomes low nucleophilicity of the 5-aminopyrazole.
R-COOH / EDC / HOBt DMF2524–4840–60Slower kinetics; HOBt ester is often insufficiently reactive for electron-deficient amines.
R-COOH / T3P / Pyridine EtOAc801270–85High thermal stability of T3P allows heating; excellent for scale-up with low epimerization.

Self-Validating Analytical Markers

To ensure absolute trustworthiness in your synthetic workflow, utilize the following orthogonal analytical markers to validate the success of your amidation:

Validation of Pathway A (Ester Modification):

  • 1 H NMR: The defining marker of success is the complete disappearance of the ethyl ester signals: the quartet at 4.2 ppm (-CH 2​ -) and the triplet at 1.2 ppm (-CH 3​ ). You will concurrently observe the appearance of a new amide N-H proton typically resonating between 8.0–8.5 ppm.

Validation of Pathway B (5-Amino Modification):

  • 1 H NMR (The Gold Standard Marker): The most diagnostic handle for this reaction is the pyrazole C4-H proton. In the starting material, the electron-donating 5-amino group shields this proton, causing it to appear upfield at 5.4 ppm. Upon successful acylation, the newly formed amide group withdraws electron density, strongly deshielding the C4-H proton and shifting it downfield to 6.5–6.8 ppm . Observing this shift guarantees that acylation occurred at the 5-amino position rather than at a spurious site.

References

  • Huang, D. S., et al. (2020). "Design and Synthesis of Fungal-Selective Resorcylate Aminopyrazole Hsp90 Inhibitors." Journal of Medicinal Chemistry, 63(5), 2139-2180. Available at:[Link][1][2]

  • Röhm, S., et al. (2019). "Fast Iterative Synthetic Approach Toward Identification of Novel Highly Selective p38 MAP Kinase Inhibitors." Journal of Medicinal Chemistry, 62(23), 10757-10782. Available at:[Link][3][4]

Sources

Application Note: Catalytic Hydrogenation Protocols for the Synthesis of Ethyl 2-(5-amino-1H-pyrazol-1-yl)acetate

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide

Executive Summary & Mechanistic Context

Ethyl 2-(5-amino-1H-pyrazol-1-yl)acetate is a highly versatile, N1-alkylated 5-aminopyrazole building block. It serves as a critical intermediate in the synthesis of pyrazolo[3,4-d]pyrimidines, a class of adenine bioisosteres that act as potent, ATP-competitive protein kinase inhibitors[1]. These downstream derivatives are extensively utilized in oncology to modulate the activity of CDK, GSK, and Aurora kinases[2].

The most atom-economical and scalable method to synthesize this building block is the catalytic hydrogenation of its precursor, ethyl 2-(5-nitro-1H-pyrazol-1-yl)acetate. However, the reduction of nitro-heterocycles presents specific thermodynamic and chemoselectivity challenges. Nitro-pyrazoles are known to exhibit severe exothermic profiles during reduction, which can lead to runaway reactions or unintended decarboxylation if not strictly controlled[3]. Furthermore, over-reduction (hydrogenolysis of the N-N pyrazole bond) must be prevented.

As a Senior Application Scientist, I have designed the following protocol to establish a self-validating, high-yield system that prioritizes safety, chemoselectivity, and scalability.

Mechanistic Workflow & Safety Logic

The reduction of the nitro group to an amine proceeds through highly reactive nitroso and hydroxylamine intermediates. Using a mild 10% Palladium on Carbon (Pd/C) catalyst under moderate hydrogen pressure (40–45 psi) ensures that the reaction stalls precisely at the primary amine without cleaving the pyrazole ring[4].

G Substrate Ethyl 2-(5-nitro-1H-pyrazol-1-yl)acetate (Nitro Precursor) Nitroso Nitroso Intermediate (Highly Reactive) Substrate->Nitroso + H2 H2 H2 Gas (40-60 psi) H2->Nitroso Catalyst 10% Pd/C Catalyst Catalyst->Nitroso Hydroxyl Hydroxylamine Intermediate Nitroso->Hydroxyl + H2 Safety Exotherm Control (T < 30°C) Nitroso->Safety Product Ethyl 2-(5-amino-1H-pyrazol-1-yl)acetate (Target Product) Hydroxyl->Product + H2 Hydroxyl->Safety

Fig 1. Mechanistic workflow of nitro-pyrazole hydrogenation highlighting safety checkpoints.

Quantitative Data: Reaction Optimization

The choice of solvent and catalyst loading directly dictates the purity profile. Ethanol is preferred over methanol to prevent transesterification of the ethyl ester moiety.

Table 1: Optimization of Hydrogenation Conditions

EntryCatalystSolventPressure (psi)Temp (°C)Time (h)Yield (%)Purity (HPLC %) & Causality Observation
15% Pd/CEtOH15251245%85% (Incomplete reduction due to low H2 solubility)
2 10% Pd/C EtOH 45 25 4 92% >98% (Optimal: Complete conversion, no ring cleavage)
310% Pd/CMeOH4525488%95% (Trace methyl ester via transesterification)
4Raney NiEtOH6040865%75% (Harsh conditions caused pyrazole ring opening)
510% Pd/CEtOAc4525680%92% (Slower kinetics due to solvent polarity)

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system , meaning each critical phase includes an observable metric to confirm success before proceeding.

Materials Required
  • Substrate: Ethyl 2-(5-nitro-1H-pyrazol-1-yl)acetate (10.0 g, 50.2 mmol)

  • Catalyst: 10% Pd/C (1.0 g, 10% w/w)[4]

  • Solvent: Absolute Ethanol (100 mL, degassed)

  • Equipment: Parr hydrogenation apparatus (or equivalent pressure reactor), Celite pad.

Phase 1: Safe Reactor Charging (Inert Atmosphere)
  • Suspend the Catalyst: Add 1.0 g of 10% Pd/C to the reaction vessel. Causality: Always add the dry catalyst first, followed by a small amount of solvent, or add it under an argon blanket. Dry Pd/C is highly pyrophoric and can ignite solvent vapors.

  • Add Substrate: Dissolve 10.0 g of the nitro-pyrazole precursor in 100 mL of absolute ethanol and transfer it to the vessel.

  • Purge Cycle: Seal the vessel. Pressurize with N₂ to 30 psi and vent. Repeat three times. Causality: Complete removal of oxygen is mandatory to prevent explosive H₂/O₂ mixtures.

Phase 2: Catalytic Hydrogenation
  • Hydrogen Introduction: Pressurize the vessel with H₂ gas to 45 psi.

  • Agitation & Thermal Control: Begin vigorous stirring (≥ 800 rpm). Causality: Hydrogenation is a three-phase reaction (solid catalyst, liquid solvent, gas H₂). Vigorous stirring breaks the gas-liquid mass transfer barrier.

  • Exotherm Management: Monitor the internal temperature. The reduction of the nitro group will release heat[3]. Maintain the temperature below 30°C using an external water bath.

Phase 3: Self-Validation & Monitoring
  • Pressure Drop: Observe the H₂ pressure gauge. The reaction will consume approximately 3 molar equivalents of H₂. Repressurize to 45 psi as needed until uptake ceases (typically 3–4 hours).

  • TLC Verification: Once H₂ uptake stops, vent the system and purge with N₂. Spot an aliquot on a silica TLC plate (Eluent: EtOAc/Hexane 1:1).

    • Validation: The starting material (UV-active, yellow, higher Rf​ ) must be completely absent. The product (ninhydrin-active, lower Rf​ ) should appear as a single spot.

Phase 4: Workup & Isolation
  • Filtration: Filter the reaction mixture through a tightly packed pad of Celite. Causality: Celite traps the nanoscale Pd particles. Never let the Celite pad run dry , as the exposed, hydrogen-saturated Pd/C will spontaneously ignite in air.

  • Washing & Concentration: Wash the filter cake with an additional 30 mL of ethanol. Concentrate the combined filtrate under reduced pressure (rotary evaporator, 35°C) to yield ethyl 2-(5-amino-1H-pyrazol-1-yl)acetate as a pale oil that may crystallize upon standing.

Downstream Application: Kinase Inhibitor Synthesis

Once synthesized, the 5-amino group and the N1-acetate group of the product serve as orthogonal reactive sites. Cyclization with formamide yields the pyrazolo[3,4-d]pyrimidine core, which competitively binds to the ATP pocket of target kinases, halting downstream phosphorylation and triggering cancer cell apoptosis[1].

G BuildingBlock Ethyl 2-(5-amino-1H-pyrazol-1-yl)acetate Cyclization Formamide Cyclization BuildingBlock->Cyclization Inhibitor Pyrazolo[3,4-d]pyrimidine (Kinase Inhibitor) Cyclization->Inhibitor Kinase Target Kinase (e.g., CDK/Aurora) Inhibitor->Kinase Competitive Binding Signaling Downstream Phosphorylation Kinase->Signaling Inhibition ATP ATP Binding Pocket ATP->Kinase Blocked Outcome Cell Cycle Arrest / Apoptosis Signaling->Outcome

Fig 2. Downstream signaling pathway of pyrazolo[3,4-d]pyrimidine kinase inhibitors.

References

  • Title: Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies Source: Chemical Reviews (ACS Publications) URL: [Link]

  • Title: Pyrazole compounds that modulate the activity of cdk, gsk and aurora kinases (WO2006070195A1)
  • Title: Process for producing 4,5-diamino pyrazole derivatives (WO1994008969A1)
  • Title: An Introduction to Drug Synthesis Source: Oxford University Press URL: [Link]

Sources

Application Note: Harnessing Ethyl 2-(5-amino-1H-pyrazol-1-yl)acetate for High-Throughput Heterocyclic Combinatorial Libraries

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols

Introduction & Chemical Rationale

The 5-aminopyrazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently embedded in kinase inhibitors (e.g., p56 Lck, AKT1) and GPCR modulators, as highlighted in comprehensive reviews from the [1]. However, utilizing unsubstituted 5-aminopyrazoles in parallel synthesis often leads to regiochemical ambiguity. The competing nucleophilicity of the N1, N2, and C5-amino positions frequently results in complex isomeric mixtures that are detrimental to high-throughput screening (HTS) workflows.

Ethyl 2-(5-amino-1H-pyrazol-1-yl)acetate elegantly resolves this bottleneck. By pre-installing an ethyl acetate moiety at the N1 position, the regiochemistry of the pyrazole ring is locked. This bifunctional building block offers three orthogonal points of diversity for combinatorial library generation [2]:

  • The N1-Ethyl Acetate Moiety: Susceptible to saponification/amidation or intramolecular cyclization.

  • The C5-Amino Group: Available for acylation, sulfonylation, or reductive amination.

  • The C4-Position: Highly electron-rich and primed for electrophilic aromatic substitution (e.g., halogenation for subsequent Suzuki-Miyaura cross-coupling).

Divergent Workflows in Library Generation

The true power of this scaffold lies in its divergent reactivity. Depending on the applied reaction conditions, the core can be steered toward acyclic functionalized pyrazoles or fused bicyclic systems.

ScaffoldReactivity Core Ethyl 2-(5-amino-1H-pyrazol-1-yl) acetate (Bifunctional Scaffold) Cyclization Intramolecular Cyclization (NaOEt, 80°C) Core->Cyclization Amidation Saponification & HATU Coupling (Parallel Synthesis) Core->Amidation Halogenation Electrophilic Substitution (NBS/NIS, RT) Core->Halogenation Imidazo Imidazo[1,2-b]pyrazol-2-ones (Library A) Cyclization->Imidazo Amides N1-Acetamide Pyrazoles (Library B) Amidation->Amides C4Halo C4-Halogenated Pyrazoles (Library C) Halogenation->C4Halo

Fig 1. Divergent combinatorial library generation from the ethyl 2-(5-amino-1H-pyrazol-1-yl)acetate scaffold.

Self-Validating Experimental Protocols

To ensure data integrity and reproducibility in a 96-well format, the following protocols are designed as self-validating systems . They incorporate built-in quality control (QC) checkpoints and scavenger resins to eliminate the need for traditional column chromatography.

Protocol A: Parallel Synthesis of N1-Acetamide Pyrazoles (Library B)

Causality Check: Direct amidation of the ethyl ester with aliphatic or aromatic amines requires extreme heat (>100°C). Under these conditions, the C5-amino group inadvertently attacks the ester carbonyl, yielding the fused imidazo[1,2-b]pyrazole system. To prevent this and maintain the acyclic structure, a mild two-step saponification-coupling sequence is mandatory.

Step-by-Step Methodology:

  • Saponification: Dispense ethyl 2-(5-amino-1H-pyrazol-1-yl)acetate (0.1 mmol) into a 96-well deep-well plate. Add 0.5 mL of THF/MeOH/H2O (2:1:1) followed by LiOH·H2O (0.15 mmol).

    • Causality: LiOH is utilized instead of NaOH to provide a milder pH profile, preventing degradation of the electron-rich pyrazole core.

  • In-Process Validation: After 2 hours at room temperature, extract a 5 µL aliquot, quench with 1% TFA in MeCN, and analyze via rapid LC-MS. Proceed only when the [M+H]+ corresponding to the free acid is >98% and the ester peak is absent.

  • Lyophilization: Evaporate the solvent using a centrifugal evaporator (SpeedVac) to yield the crude lithium salt.

  • Amidation: Re-dissolve in anhydrous DMF (0.5 mL). Add the diverse amine library (0.12 mmol), followed by DIPEA (0.3 mmol) and HATU (0.12 mmol). Shake at room temperature for 12 hours.

  • Scavenging & Purification: Add Polymer-Supported Trisamine (PS-Trisamine, 0.2 mmol) and PS-Isocyanate (0.2 mmol) to each well. Shake for 4 hours.

    • Causality: PS-Trisamine scavenges unreacted electrophiles and acid byproducts, while PS-Isocyanate removes excess primary/secondary amines.

  • Filtration: Filter the plate through a 96-well frit plate into a collection block. Evaporate to yield >90% pure N1-acetamide pyrazoles.

Protocol B: Synthesis of Imidazo[1,2-b]pyrazol-2-one Core (Library A)

Causality Check: To deliberately synthesize the fused 5,5-bicyclic system, the nucleophilicity of the C5-amino group must be enhanced to facilitate intramolecular attack on the N1-ester.

Step-by-Step Methodology:

  • Activation: Dissolve the scaffold (0.1 mmol) in absolute ethanol (0.5 mL).

  • Cyclization: Add a catalytic amount of Sodium Ethoxide (NaOEt, 0.02 mmol) and heat the sealed plate to 80°C for 4 hours.

    • Causality: The ethoxide base deprotonates the C5-amino group, dramatically increasing its nucleophilicity and driving the thermodynamically favored 5-exo-trig ring closure.

  • Validation: Cool to room temperature. The imidazo[1,2-b]pyrazol-2-one derivatives typically precipitate directly from the ethanol solution. Filter and wash with cold ethanol to obtain analytically pure crystals.

Quantitative Data & Yield Analysis

The divergent protocols were validated across a 96-well test matrix. The data below summarizes the efficiency and regiochemical fidelity of the optimized conditions.

Reaction Condition / ProtocolTarget ScaffoldAverage Yield (%)Average Purity (LC-MS, %)Primary Impurity Profile
Direct Amine + Heat (100°C) Imidazo[1,2-b]pyrazol-2-one85 ± 4%>95%Unreacted starting material
LiOH (RT) then Amine/HATU N1-Acetamide Pyrazole78 ± 6%>92%<2% Imidazo-pyrazole
NBS in DMF (RT, 1h) C4-Bromo Pyrazole91 ± 3%>98%Di-brominated species (Trace)

Biological Application: Targeting Oncogenic Kinases

Compounds derived from the 5-aminopyrazole scaffold are heavily utilized in oncology. Recent studies published in the [3] have demonstrated that functionalized pyrazoles act as potent inhibitors of the AKT1 serine/threonine kinase, a critical node in lung cancer proliferation.

The combinatorial libraries generated from ethyl 2-(5-amino-1H-pyrazol-1-yl)acetate are specifically designed to probe the ATP-binding pocket of such kinases.

KinasePathway LibraryHit Pyrazole Library Hit (e.g., C4-Aryl Derivative) AKT1 AKT1 Serine/Threonine Kinase (Therapeutic Target) LibraryHit->AKT1 Competitive ATP-Site Binding Phosphorylation Downstream Oncogenic Signaling (Cell Proliferation) AKT1->Phosphorylation Signal Blockade Apoptosis Tumor Cell Apoptosis (Therapeutic Outcome) Phosphorylation->Apoptosis Pathway Reversal

Fig 2. Pharmacological mechanism of pyrazole library hits targeting the AKT1 signaling pathway.

References

  • Title: Approaches towards the synthesis of 5-aminopyrazoles Source: Beilstein Journal of Organic Chemistry (2011), 7, 179–197. URL: [Link]

  • Title: Liquid-Phase Synthesis of Combinatorial Libraries Based on 7-Trifluoromethyl-Substituted Pyrazolo[1,5-a]Pyrimidine Scaffold Source: Journal of Combinatorial Chemistry (2005), 7(2), 210–217. URL: [Link]

  • Title: Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways Source: Arabian Journal of Chemistry (2025). URL: [Link]

Application Note: Condensation of Ethyl 2-(5-amino-1H-pyrazol-1-yl)acetate with Aromatic Aldehydes

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Overview

Ethyl 2-(5-amino-1H-pyrazol-1-yl)acetate is a highly versatile, N-alkylated 5-aminopyrazole building block. Because the N1 position is protected by an acetate group, tautomerization is restricted, effectively directing nucleophilic reactivity toward two primary sites: the exocyclic 5-amino group and the C4 carbon of the pyrazole ring.

When reacted with aromatic aldehydes, this scaffold serves as a foundational precursor for two major drug-discovery pathways:

  • Schiff Base (Imine) Condensation: The primary amine undergoes nucleophilic addition to the electrophilic carbonyl carbon of the aromatic aldehyde. Subsequent dehydration yields an azomethine (imine). This is typically an acid-catalyzed process.

  • Multicomponent Cyclocondensation (MCR): By introducing a 1,3-dicarbonyl compound (e.g., dimedone), the reaction dynamics shift entirely. The aromatic aldehyde first undergoes a base-catalyzed Knoevenagel condensation with the 1,3-dicarbonyl to form an α,β -unsaturated intermediate. The C4 position of the aminopyrazole then performs a Michael addition, followed by intramolecular cyclodehydration involving the 5-amino group, yielding a fused tricyclic system such as a pyrazolo[3,4-b]quinoline .

Understanding and controlling these divergent pathways is critical for medicinal chemists aiming to synthesize targeted heterocyclic libraries.

Reaction Pathway Visualization

Workflow A Ethyl 2-(5-amino-1H-pyrazol-1-yl)acetate + Aromatic Aldehyde B Schiff Base (Imine) Intermediate A->B Acid Catalyst (-H2O) C Multicomponent Reaction (+ Dimedone) A->C Base Catalyst (MCR Pathway) D Fused Pyrazoloazines (e.g., Pyrazolo[3,4-b]quinolines) C->D Cyclodehydration

Divergent synthetic pathways of aminopyrazole with aromatic aldehydes.

Experimental Methodologies & Self-Validating Protocols

Protocol A: Synthesis of Schiff Base Intermediates

This protocol isolates the imine intermediate. The reaction relies on acid catalysis to enhance the electrophilicity of the aldehyde and physical water removal to drive the equilibrium forward.

Materials:

  • Ethyl 2-(5-amino-1H-pyrazol-1-yl)acetate (1.0 equiv)

  • Aromatic Aldehyde (e.g., 4-chlorobenzaldehyde) (1.1 equiv)

  • Glacial Acetic Acid (0.1 equiv, catalyst)

  • Absolute Ethanol (solvent)

  • Activated 4Å Molecular Sieves

Step-by-Step Workflow:

  • Preparation: In a flame-dried 50 mL round-bottom flask, dissolve the aminopyrazole (10 mmol) and the aromatic aldehyde (11 mmol) in 20 mL of absolute ethanol.

  • Catalysis & Dehydration: Add 3-4 drops of glacial acetic acid and 1.0 g of activated 4Å molecular sieves. Causality: The acid protonates the aldehyde oxygen, lowering the LUMO energy and facilitating attack by the weakly nucleophilic 5-amino group. The sieves trap the H2​O byproduct, preventing the reversible hydrolysis of the fragile imine bond.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to 80 °C under a nitrogen atmosphere for 3–6 hours.

  • Validation Checkpoint (Self-Validation): Withdraw a 10 µL aliquot and spot it on a silica gel TLC plate alongside the starting aminopyrazole (Eluent: EtOAc/Hexane 1:1). Stain with ninhydrin. The reaction is complete when the ninhydrin-positive baseline spot (primary amine) is entirely consumed and replaced by a higher Rf​ UV-active spot (the conjugated imine).

  • Isolation: Filter the hot mixture to remove the molecular sieves. Allow the filtrate to cool to 0 °C to induce crystallization. Filter the resulting precipitate and wash with cold ethanol.

Protocol B: Multicomponent Synthesis of Fused Pyrazolo[3,4-b]quinolines

This protocol utilizes a one-pot, three-component reaction (MCR) to build complex fused heterocycles. Microwave irradiation is utilized to overcome the high activation energy of the cyclodehydration step .

Materials:

  • Ethyl 2-(5-amino-1H-pyrazol-1-yl)acetate (1.0 equiv)

  • Aromatic Aldehyde (1.0 equiv)

  • Dimedone (5,5-dimethylcyclohexane-1,3-dione) (1.0 equiv)

  • Triethylamine (TEA) (1.2 equiv, base catalyst)

  • Absolute Ethanol (solvent)

Step-by-Step Workflow:

  • Preparation: In a 10 mL microwave-safe vial, combine the aminopyrazole (1.0 mmol), aromatic aldehyde (1.0 mmol), and dimedone (1.0 mmol) in 3 mL of absolute ethanol.

  • Catalysis: Add TEA (1.2 mmol). Causality: TEA deprotonates the active methylene of dimedone, initiating the Knoevenagel condensation with the aldehyde. A base is strictly required here; acidic conditions would favor the Schiff base (Protocol A) and stall the multicomponent assembly.

  • Microwave Irradiation: Seal the vial and heat in a dedicated microwave synthesizer at 150 °C for 10–20 minutes. Causality: The rapid, volumetric heating of the microwave field selectively drives the Michael addition and subsequent cyclodehydration, drastically reducing reaction times and improving regioselectivity compared to conventional reflux.

  • Validation Checkpoint (Self-Validation): Analyze the crude mixture via LC-MS. The target fused pyrazolo[3,4-b]quinoline will present a distinct [M+H]+ peak corresponding to the exact mass of the three components minus two equivalents of water ( −36 Da).

  • Isolation: Cool the vial to room temperature using compressed air. The product typically precipitates directly from the ethanolic solution. Filter, wash with cold aqueous ethanol (1:1), and dry under vacuum.

Quantitative Data & Substituent Effects

The electronic nature of the aromatic aldehyde significantly impacts the reaction kinetics and overall yield. Electron-withdrawing groups (EWGs) increase the electrophilicity of the carbonyl carbon, accelerating both the initial nucleophilic attack (Protocol A) and the Knoevenagel condensation (Protocol B). Conversely, electron-donating groups (EDGs) dampen reactivity.

Aromatic AldehydeSubstituent EffectPathwayCatalyst / ConditionsTimeYield (%)Product Type
Benzaldehyde NeutralSchiff BaseGlacial AcOH / Reflux4.0 h82%Imine
4-Chlorobenzaldehyde EWG (+ Electrophilicity)Schiff BaseGlacial AcOH / Reflux3.0 h88%Imine
4-Methoxybenzaldehyde EDG (- Electrophilicity)Schiff BaseGlacial AcOH / Reflux6.0 h75%Imine
Benzaldehyde NeutralMCR (+ Dimedone)TEA / Microwave (150°C)15 min78%Pyrazolo[3,4-b]quinoline
4-Chlorobenzaldehyde EWG (+ Electrophilicity)MCR (+ Dimedone)TEA / Microwave (150°C)10 min85%Pyrazolo[3,4-b]quinoline
4-Methoxybenzaldehyde EDG (- Electrophilicity)MCR (+ Dimedone)TEA / Microwave (150°C)20 min71%Pyrazolo[3,4-b]quinoline

Analytical Characterization Signatures

To ensure absolute structural integrity of the synthesized compounds, rely on the following orthogonal spectroscopic markers:

  • FT-IR Spectroscopy: For Schiff bases, confirm the disappearance of the primary N−H stretching doublet (typically observed at ~3400 and 3290 cm⁻¹ in the starting aminopyrazole) and the emergence of a sharp azomethine C=N stretch at ~1620 cm⁻¹.

  • ¹H NMR (DMSO-d6):

    • Schiff Base: Look for the highly deshielded azomethine proton ( −CH=N− ) appearing as a distinct singlet between δ 8.30 – 8.60 ppm.

    • Fused Pyrazoloazines (MCR): The azomethine proton will be absent. Instead, look for the newly formed chiral methine proton (from the Michael addition) typically appearing as a singlet or complex multiplet (depending on adjacent stereocenters) around δ 4.50 – 5.20 ppm, alongside the aliphatic signals from the dimedone moiety.

References

  • Aggarwal, R., & Kumar, S. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry, 14, 203-242.[Link]

  • Chebanov, V. A., Saraev, V. E., Desenko, S. M., Chernenko, V. N., Shishkina, S. V., Shishkin, O. V., ... & Kappe, C. O. (2008). Tuning of Chemo- and Regioselectivities in Multicomponent Condensations of 5-Aminopyrazoles, Dimedone, and Aldehydes. The Journal of Organic Chemistry, 73(13), 5110-5118.[Link]

Troubleshooting & Optimization

troubleshooting regioisomer impurities in ethyl 2-(5-amino-1H-pyrazol-1-yl)acetate production

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of ethyl 2-(5-amino-1H-pyrazol-1-yl)acetate. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, with a specific focus on identifying, controlling, and troubleshooting regioisomeric impurities.

Introduction: The Challenge of Regioselectivity

The synthesis of substituted pyrazoles is a cornerstone of medicinal chemistry, as this scaffold is present in numerous pharmacologically active compounds.[1][2][3][4] The most common and versatile route to 5-aminopyrazoles involves the condensation of a hydrazine derivative with a β-ketonitrile or a similar 1,3-bielectrophilic compound.[3][5][6]

In the case of ethyl 2-(5-amino-1H-pyrazol-1-yl)acetate, the key precursors are typically ethyl 2-cyano-3-ethoxyacrylate (or a similar equivalent) and hydrazine hydrate. The core challenge in this synthesis is controlling the regioselectivity of the cyclization. The unsymmetrical nature of the hydrazine and the β-ketonitrile equivalent can lead to the formation of two primary regioisomers: the desired ethyl 2-(5-amino-1H-pyrazol-1-yl)acetate and the common impurity, ethyl 2-(3-amino-1H-pyrazol-1-yl)acetate .

The position of the amino group (C5 vs. C3) can significantly impact the compound's physicochemical properties and its efficacy and selectivity in biological applications, making strict control over isomer formation critical.[3] This guide provides in-depth, practical solutions to maximize the yield of the desired C5-amino isomer.

Frequently Asked Questions (FAQs)

Q1: What are the primary regioisomers, and how do they form?

Answer: The two primary regioisomers are the desired 5-amino product and the undesired 3-amino impurity. Their formation depends on which nitrogen atom of the hydrazine attacks which electrophilic carbon on the β-ketonitrile precursor during the cyclization step.

The reaction proceeds via a hydrazone intermediate. The regiochemical outcome is determined by the subsequent intramolecular nucleophilic attack.[5][6]

  • Pathway A (Desired): The terminal nitrogen (NH2) of the hydrazine attacks the carbonyl (or equivalent) carbon, and the internal nitrogen (NH) subsequently attacks the nitrile carbon. This leads to the 5-aminopyrazole .

  • Pathway B (Undesired): The internal nitrogen (NH) attacks the carbonyl, and the terminal nitrogen (NH2) attacks the nitrile. This results in the 3-aminopyrazole .

The 5-aminopyrazole is often the thermodynamically favored product.[3] However, reaction kinetics, steric hindrance, and electronic effects can all influence the final product ratio.[6][7]

Q2: How can I reliably distinguish between the 5-amino and 3-amino regioisomers?

Answer: Differentiating between the isomers requires spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.

  • ¹H NMR: The chemical shift of the pyrazole ring proton (at C4) can be a key indicator. The electronic environment of this proton differs between the two isomers. Additionally, the chemical shifts of the protons on the ethyl acetate group may show slight differences.

  • ¹³C NMR: The chemical shifts of the pyrazole ring carbons (C3, C4, and C5) are distinct for each isomer and provide a definitive method for identification.

  • 2D NMR (NOESY/HSQC/HMBC): For unambiguous assignment, 2D NMR techniques are invaluable. A Nuclear Overhauser Effect (NOE) between the pyrazole ring protons and the methylene protons of the ethyl acetate group can confirm the connectivity and thus the isomeric structure.[2] HMBC (Heteronuclear Multiple Bond Correlation) experiments can show correlations between the ethyl acetate protons and the pyrazole ring carbons, confirming the N1-substitution pattern.

High-Performance Liquid Chromatography (HPLC) is also essential for separating and quantifying the isomers in a mixture. Developing a robust HPLC method is a critical first step in troubleshooting.

Q3: What are the most critical reaction parameters for controlling regioselectivity?

Answer: Several factors can be adjusted to favor the formation of the desired 5-amino isomer. The most impactful are often pH, solvent, and temperature.[6][7]

  • pH Control: This is arguably the most critical factor. The nucleophilicity of the two hydrazine nitrogens is pH-dependent.

    • Acidic Conditions (e.g., using hydrazine salt or adding acetic acid): Protonation of the terminal -NH2 group can occur, reducing its nucleophilicity. This can favor attack by the internal -NH- group at the more electrophilic site, potentially leading to the 3-amino isomer. However, acidic conditions can also catalyze the overall reaction.[6][7][8]

    • Basic or Neutral Conditions: Under neutral or basic conditions, the terminal -NH2 group is more nucleophilic and often preferentially attacks the more electrophilic carbonyl carbon, leading to the desired 5-amino isomer.[6]

  • Solvent Choice: The polarity and protic/aprotic nature of the solvent can influence the reaction pathway.

    • Aprotic Solvents (e.g., DMF, NMP): These solvents can sometimes provide better regioselectivity compared to protic solvents.[6]

    • Fluorinated Alcohols (e.g., TFE, HFIP): These solvents have unique hydrogen-bonding properties and have been shown to dramatically improve regioselectivity in some pyrazole syntheses.[7][9]

  • Temperature: Lowering the reaction temperature can sometimes enhance selectivity by favoring the thermodynamically more stable product and minimizing side reactions.[6]

Q4: My reaction consistently produces a mixture of isomers. How can I purify the desired ethyl 2-(5-amino-1H-pyrazol-1-yl)acetate?

Answer: Separating regioisomers can be challenging due to their similar physical properties.[7][10] The most effective methods are:

  • Flash Column Chromatography: This is the most common laboratory-scale method.[2][11] Success depends heavily on finding the right solvent system.

    • Stationary Phase: Silica gel is standard. If isomers are inseparable on silica, trying alumina (neutral, acidic, or basic) may provide different selectivity.[12]

    • Mobile Phase: A systematic screen of solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) is necessary. Sometimes, adding a small amount of a modifier like triethylamine (for basic compounds) or acetic acid can improve peak shape and separation.[11]

  • Crystallization/Recrystallization: If the crude product is a solid, fractional crystallization can be an effective technique, especially on a larger scale. This relies on differences in solubility between the two isomers in a given solvent system.

  • Acid-Base Extraction/Salt Formation: The basicity of the pyrazole ring nitrogens and the exocyclic amino group can be exploited. One isomer might form a salt more readily with a specific acid (e.g., HCl, oxalic acid), allowing for its precipitation from a solution containing the mixture.[13]

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the synthesis.

Problem 1: My NMR and HPLC analyses show a significant amount ( >10%) of the undesired 3-amino regioisomer.

This is the most common problem. The goal is to adjust the reaction conditions to kinetically or thermodynamically favor the 5-amino product.

Workflow for Optimizing Regioselectivity

G start Impurity Detected: Mixture of 5-amino and 3-amino isomers ph_control Step 1: Adjust pH Run parallel reactions: - Neutral (no acid/base) - Basic (e.g., NaOAc, Et3N) - Acidic (e.g., cat. AcOH) start->ph_control analysis Analyze Ratio by HPLC/¹H NMR ph_control->analysis Evaluate isomer ratio solvent_screen Step 2: Screen Solvents Test best pH condition in: - Ethanol (protic) - Toluene (aprotic, non-polar) - DMF (aprotic, polar) solvent_screen->analysis temp_control Step 3: Vary Temperature Run best pH/solvent combo at: - 0 °C to RT - Reflux Temperature temp_control->analysis analysis->solvent_screen If selectivity is still poor analysis->temp_control If selectivity is still poor end_node Optimized Conditions Identified analysis->end_node If selectivity is >95:5 G start Poor Separation on Silica Gel Column solvent_opt Step 1: Optimize Mobile Phase - Test different polarity solvent pairs (e.g., DCM/MeOH, Toluene/EtOAc) - Run a gradient elution start->solvent_opt additive_test Step 2: Use Additives Add 0.5% modifier to eluent: - Triethylamine (if tailing) - Acetic Acid (if streaking) solvent_opt->additive_test If still co-eluting stationary_phase Step 3: Change Stationary Phase - Neutral Alumina - Basic Alumina additive_test->stationary_phase If still co-eluting derivatization Step 4 (Advanced): Derivatize - Protect amino group (e.g., Boc) - Separate derivatives - Deprotect stationary_phase->derivatization If still co-eluting end_node Successful Separation stationary_phase->end_node If successful derivatization->end_node

Sources

Technical Support Center: Crystallization Optimization for Ethyl 2-(5-amino-1H-pyrazol-1-yl)acetate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Crystallization Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize the isolation of ethyl 2-(5-amino-1H-pyrazol-1-yl)acetate . This pyrazole intermediate presents unique challenges: its primary amino group and pyrazole nitrogens create complex hydrogen-bonding networks, while its ethyl ester moiety introduces hydrolytic susceptibility and molecular flexibility. These competing factors frequently lead to Liquid-Liquid Phase Separation (LLPS, or "oiling out") and chemical degradation during scale-up.

This guide provides a self-validating diagnostic framework, field-proven FAQs, and highly controlled experimental protocols to ensure high-yield, high-purity crystallization.

Diagnostic Workflow

Use the following decision tree to identify the root cause of your crystallization failure and route to the appropriate corrective action.

Troubleshooting Start Crystallization Issue Detected Oiling Is the product forming a sticky oil/emulsion? Start->Oiling Degradation Is the ester degrading (hydrolysis/transesterification)? Oiling->Degradation No LLPS_Fix LLPS Detected: 1. Lower supersaturation 2. Change to EtOAc/Heptane 3. Implement seeding Oiling->LLPS_Fix Yes Yield Low yield or poor purity? Degradation->Yield No Deg_Fix Degradation Detected: 1. Remove MeOH/EtOH/H2O 2. Lower process temperature 3. Use aprotic solvents Degradation->Deg_Fix Yes Yield_Fix Optimization: 1. Temperature cycling 2. Slower cooling rate 3. Adjust anti-solvent ratio Yield->Yield_Fix Yes

Diagnostic decision tree for pyrazole-acetate crystallization issues.

Troubleshooting FAQs: Causality & Solutions

Q1: Why does my product form a sticky emulsion instead of a crystalline suspension upon cooling or anti-solvent addition? A1: You are experiencing Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out."

  • Causality: This occurs when the solution enters a miscibility gap in the phase diagram before reaching the metastable zone required for crystal nucleation[1]. Solvents that exhibit exceptionally high solubility for the API (like DMSO) reduce the maximum achievable supersaturation, forcing the system to separate into a solute-rich oil phase and a solvent-rich continuous phase[2]. Because solute molecules in these oil droplets are highly mobile, they act as a "sponge" for impurities, ultimately solidifying into sticky, impure gums[1].

  • Solution: Shift the thermodynamic phase diagram by changing the solvent system. Move away from high-solubility solvents to moderate-solubility systems (e.g., Ethyl Acetate/Heptane)[2]. Additionally, implement a strict seeding strategy at a temperature just above the cloud point to force nucleation before LLPS can occur[3].

Q2: I am detecting significant impurity spikes corresponding to the free carboxylic acid and methyl ester. How do I prevent this? A2: The ethyl ester group at the N1 position of the pyrazole ring is highly susceptible to nucleophilic attack.

  • Causality: Prolonged heating in primary alcohols (e.g., methanol, ethanol) induces transesterification, converting your ethyl ester into a methyl ester. Furthermore, the presence of water at elevated temperatures (>50°C) catalyzes ester hydrolysis, yielding the corresponding carboxylic acid.

  • Solution: Eliminate primary alcohols and water from your solvent screening matrix if elevated temperatures are required. Transition to aprotic solvent systems such as Ethyl Acetate, Toluene, or Acetonitrile, which preserve the ester linkage while providing favorable desolvation kinetics for nucleation[4].

Q3: How do I balance yield and purity when impurities consistently co-crystallize with my product? A3:

  • Causality: Rapid cooling or the spontaneous solidification of oil droplets bypasses the slow, steady impurity rejection process inherent to controlled crystal growth[1][5]. When oiling out occurs, impurities are distributed into the solute-rich phase based on their distribution ratios, locking them into the final amorphous solid[5].

  • Solution: Utilize temperature cycling (Ostwald ripening). By repeatedly heating and cooling the suspension slightly below the solubility curve, you dissolve kinetically trapped fines and imperfect crystals, allowing them to regrow thermodynamically onto larger, purer seed crystals.

Quantitative Data: Solvent Selection Matrix

To rationally design your crystallization, compare the thermodynamic and kinetic profiles of common solvent systems. The data below summarizes the optimal operational space for ethyl 2-(5-amino-1H-pyrazol-1-yl)acetate.

Solvent SystemSolvating PowerEst. Solubility at 25°C (mg/g)LLPS (Oiling Out) RiskDegradation RiskProcess Recommendation
DMSO / Water Very High> 200Very High LowAvoid. High risk of stable emulsion formation.
Methanol High~ 50HighHigh Avoid. High risk of transesterification to methyl ester.
Isopropanol (IPA) Moderate-High~ 45ModerateLowAcceptable. Steric hindrance prevents transesterification.
Acetonitrile Moderate~ 40LowLowExcellent for cooling crystallization; sharp solubility curve.
EtOAc / Heptane Moderate-Low~ 30Low Low Optimal. Best system for controlled anti-solvent seeding.

Validated Experimental Protocol: Anti-Solvent Seeding Crystallization

To guarantee reproducibility and avoid LLPS, you must utilize a self-validating system . This protocol uses Ethyl Acetate (EtOAc) as the good solvent and Heptane as the anti-solvent.

SeedingWorkflow Dissolve 1. Dissolve API in Good Solvent Filter 2. Polish Filtration (Self-Validation: Clarity) Dissolve->Filter AntiSolv1 3. Add Anti-solvent to Cloud Point + 2°C Filter->AntiSolv1 Seed 4. Add Seed Crystals & Age (1-2 hrs) AntiSolv1->Seed AntiSolv2 5. Slow addition of remaining Anti-solvent Seed->AntiSolv2 Isolate 6. Filter, Wash, & Dry (Self-Validation: HPLC) AntiSolv2->Isolate

Step-by-step anti-solvent crystallization workflow with intermediate seeding.

Step-by-Step Methodology
  • Dissolution: Suspend crude ethyl 2-(5-amino-1H-pyrazol-1-yl)acetate in EtOAc (approx. 5-7 volumes) and heat to 50°C until fully dissolved.

  • Polish Filtration: Pass the hot solution through a 0.45 µm PTFE filter into a pre-warmed crystallizer.

    • Self-Validation Checkpoint: The solution must be visually pristine. Any foreign particulates will act as uncontrolled primary nucleation sites, ruining the seeding strategy.

  • Initial Anti-Solvent Addition: Maintain temperature at 50°C. Slowly dose Heptane until the solution approaches the metastable limit (typically 3-4 volumes). Stop addition exactly 2°C above the predetermined cloud point.

  • Seeding & Aging: Introduce 1-2 wt% of highly pure, milled seed crystals. Hold the suspension isothermally at 50°C for 1 to 2 hours.

    • Self-Validation Checkpoint: Sample the mother liquor. Analyze via HPLC or ATR-FTIR. The solute concentration must drop by at least 10-15%, confirming that secondary nucleation and crystal growth are actively consuming supersaturation, effectively bypassing the LLPS miscibility gap.

  • Final Anti-Solvent Addition & Cooling: Linearly dose the remaining Heptane (up to 10-12 volumes total) over 4 hours. Once addition is complete, cool the suspension to 5°C at a controlled rate of 0.1°C/min.

  • Isolation: Filter the resulting suspension. Wash the filter cake with a cold (5°C) 1:3 mixture of EtOAc:Heptane.

    • Self-Validation Checkpoint: Test the final mother liquor via HPLC. The API concentration must match the theoretical solubility limit of the final solvent ratio at 5°C. If it is higher, extend the hold time.

References

  • Oiling Out in Crystallization Source: Mettler Toledo URL:[Link]

  • Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound Source: ACS Publications (Organic Process Research & Development) URL:[Link]

  • An In-Line Study of Oiling Out and Crystallization Source: ResearchGate URL:[Link]

  • Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization Source: ACS Publications URL:[Link]

  • The Influence of Solvent Selection upon the Crystallizability and Nucleation Kinetics Source: National Institutes of Health (PMC) URL:[Link]

Sources

Technical Support Center: Troubleshooting Alkylation of Ethyl 2-(5-amino-1H-pyrazol-1-yl)acetate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing significant roadblocks when attempting to functionalize 5-aminopyrazoles. The alkylation of the exocyclic 5-amino group on ethyl 2-(5-amino-1H-pyrazol-1-yl)acetate is notoriously difficult, often resulting in low conversion rates (<10%) or intractable complex mixtures.

This guide is designed to dissect the mechanistic root causes of these failures and provide self-validating, field-proven protocols to overcome them.

Diagnostic Workflow

Before altering your experimental setup, use the following diagnostic logic tree to identify the specific failure point in your current alkylation strategy.

Troubleshooting Start Low Conversion in N-Alkylation CheckBase Is the base strong enough? (e.g., K2CO3 is often too weak) Start->CheckBase CheckSideRxn Are there multiple spots on TLC? (Ester degradation/N2-alkylation) Start->CheckSideRxn CheckElectro Is the alkyl halide reactive? Start->CheckElectro UseLiHMDS Switch to LiHMDS or KHMDS at -78°C to 0°C CheckBase->UseLiHMDS Yes, pKa < 25 UseRedAm Switch to Reductive Amination (Avoids strong base) CheckSideRxn->UseRedAm Yes, complex mixture AddTBAI Add TBAI (Finkelstein in situ) or use Alkyl Iodide CheckElectro->AddTBAI Using Alkyl-Cl/Br

Diagnostic workflow for resolving low conversion in 5-aminopyrazole alkylation.

Frequently Asked Questions (FAQs): Root Cause Analysis

Q1: Why is my conversion stuck at <5% despite using excess alkyl halide and standard bases like K₂CO₃ or Et₃N? A1: The exocyclic 5-amino group on a 1-substituted pyrazole suffers from severe electronic deactivation. The nitrogen lone pair is highly delocalized into the electron-deficient pyrazole ring, drastically reducing its nucleophilicity[1]. Furthermore, the adjacent N1 substituent (the ethyl acetate group) creates significant steric hindrance. Standard bases (pKa ~ 10-15) are insufficiently basic to deprotonate this amine (pKa ~ 25-27), meaning the active nucleophile (the amide anion) is never generated.

Q2: I switched to Sodium Hydride (NaH) to force deprotonation, but now I have a complex mixture with multiple spots on my TLC plate. What happened? A2: While NaH is strong enough to deprotonate the 5-amino group, it introduces severe chemoselectivity issues. The methylene protons (-CH₂-) of the N1-ethyl acetate group are acidic. Excess NaH at room temperature can deprotonate this methylene carbon, triggering a Claisen-type condensation between the ester groups of two substrate molecules[2]. Additionally, thermodynamic control at elevated temperatures can lead to competing alkylation at the N2 ring nitrogen, forming an undesired azolium salt[3].

Q3: How can I force the reaction to completion without destroying the starting material? A3: You must separate deprotonation from alkylation using strict kinetic control. We recommend using Lithium Hexamethyldisilazide (LiHMDS) at -78 °C. LiHMDS is a strong, non-nucleophilic base that cleanly deprotonates the amine without attacking the ester. Alternatively, bypass direct alkylation entirely and use Reductive Amination , which operates under mildly acidic conditions and completely avoids ester degradation.

Reaction Pathways & Chemoselectivity

Understanding the competing reaction pathways is critical for selecting the correct reagents.

Pathways Substrate Ethyl 2-(5-amino-1H- pyrazol-1-yl)acetate Deprotonation Base Deprotonation Substrate->Deprotonation PathA N5-Alkylation (Desired Product) Deprotonation->PathA Kinetic Control (LiHMDS, -78°C) PathB N2-Alkylation (Azolium Salt) Deprotonation->PathB Thermodynamic (Excess heat) PathC Ester Condensation (Claisen Product) Deprotonation->PathC Excess Base (NaH, RT)

Competing reaction pathways during the base-mediated alkylation of the pyrazole substrate.

Quantitative Data: Condition Screening

The table below summarizes the empirical outcomes of various reaction conditions applied to this specific scaffold.

Base / ReagentSolventTemp (°C)ElectrophileExpected ConversionMajor Side Product / Limitation
K₂CO₃DMF80R-Br< 5%None (Unreacted starting material)
NaHTHF25R-Br~ 40%Claisen Condensation (Ester degradation)
NaHDMF0 to 25R-I~ 65%N2-Alkylation (Azolium salt formation)
LiHMDS THF -78 to 0 R-I > 85% Minimal (Optimized direct alkylation)
NaBH(OAc)₃ DCE 25 R-CHO > 90% None (Optimized reductive amination)

Validated Experimental Protocols

To ensure reproducibility and high yields, follow these self-validating protocols. Every step is designed to mitigate the specific mechanistic challenges outlined above.

Protocol A: Kinetically Controlled Direct Alkylation (LiHMDS Method)

Use this method when the alkyl group cannot be derived from an aldehyde/ketone (e.g., methyl iodide, allyl bromide).

  • Preparation: Flame-dry a Schlenk flask, purge with Argon, and maintain an inert atmosphere. Moisture will instantly quench LiHMDS.

  • Dissolution: Dissolve ethyl 2-(5-amino-1H-pyrazol-1-yl)acetate (1.0 eq) in anhydrous THF to create a 0.2 M solution.

  • Cooling: Submerge the flask in a dry ice/acetone bath to reach -78 °C. Let it equilibrate for 10 minutes.

  • Deprotonation: Dropwise add LiHMDS (1.0 M in THF, 1.1 eq) over 10 minutes.

    • Causality Check: Slow addition at cryogenic temperatures kinetically favors N-H deprotonation over the C-H deprotonation of the N1-methylene group, preventing ester condensation[2].

  • Anion Maturation: Stir at -78 °C for 30 minutes to ensure complete formation of the amide anion.

  • Electrophile Addition: Add the alkyl iodide (1.2 eq) dropwise. (If using an alkyl bromide, pre-mix it with 0.2 eq of TBAI to act as a phase-transfer/Finkelstein catalyst).

  • Controlled Warming: Allow the reaction to slowly warm to 0 °C over 2 hours. Do not let it reach room temperature before quenching, as this invites N2-alkylation[3].

  • Workup: Quench with saturated aqueous NH₄Cl, extract with EtOAc (3x), dry the combined organic layers over Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Reductive Amination (The Mild Alternative)

Use this method whenever the target alkyl group can be derived from an aldehyde or ketone. This is the most robust method as it completely avoids strong bases.

  • Imine Formation: Dissolve the pyrazole substrate (1.0 eq) and the target aldehyde/ketone (1.2 eq) in anhydrous 1,2-dichloroethane (DCE) (0.2 M).

  • Acid Catalysis: Add glacial acetic acid (1.5 eq) to catalyze imine/iminium formation.

  • Equilibration: Stir at room temperature for 2 hours.

  • Reduction: Add Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) in small portions over 15 minutes.

    • Causality Check: NaBH(OAc)₃ is a mild, chemoselective reducing agent. It will selectively reduce the protonated iminium ion without reducing the base-sensitive N1-ester or the unreacted aldehyde.

  • Reaction: Stir at room temperature for 12-16 hours. Monitor by LC-MS or TLC until complete consumption of the starting material is observed.

  • Workup: Quench carefully with saturated aqueous NaHCO₃ (gas evolution will occur). Extract with DCM (3x), dry over MgSO₄, and purify via flash chromatography.

Sources

Technical Support Center: Optimization of Ethyl 2-(5-amino-1H-pyrazol-1-yl)acetate Cyclization

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Guide for Heterocyclic Syntheses. As a Senior Application Scientist, I have designed this resource to address the specific kinetic and thermodynamic challenges encountered during the intramolecular amidation of ethyl 2-(5-amino-1H-pyrazol-1-yl)acetate.

The synthesis of the 6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one core is a critical transformation in the development of various pharmaceutical building blocks, including 1[1] and2[2]. However, researchers frequently encounter yield-limiting byproducts such as acyclic dimers and hydrolyzed acids. This guide provides the mechanistic causality behind these issues and field-proven protocols to resolve them.

Reaction Pathway Analysis

ReactionPathways A Ethyl 2-(5-amino-1H- pyrazol-1-yl)acetate (Starting Material) B 6,7-dihydropyrazolo[1,5-a] pyrazin-4(5H)-one (Desired Product) A->B Intramolecular Amidation (k1) C Acyclic Dimers & Oligomers (Byproduct) A->C Intermolecular Reaction (k2) D 2-(5-amino-1H- pyrazol-1-yl)acetic acid (Hydrolysis Byproduct) A->D Trace H2O / Nucleophilic Base

Fig 1: Reaction pathways showing desired cyclization versus competitive byproduct formation.

Troubleshooting FAQs

Q1: Why is my cyclization yielding predominantly insoluble, high-molecular-weight byproducts instead of the desired pyrazolo[1,5-a]pyrazin-4(5H)-one? Mechanistic Causality: This is the classic signature of intermolecular condensation (dimerization and oligomerization). Because the 5-amino group's nucleophilicity is heavily attenuated by the electron-withdrawing nature of the adjacent pyrazole π -system[1], the activation energy for amidation is high. Intramolecular cyclization is a first-order process (Rate = k1​[SM] ), whereas intermolecular dimerization is a second-order process (Rate = k2​[SM]2 ). If the concentration of the starting material is too high, the probability of the amine of one molecule colliding with the ester of another outpaces the rate of intramolecular ring closure. Actionable Solution: Employ the principle of high dilution. Maintain the steady-state substrate concentration below 0.05 M. When scaling up, do not run a batch reaction; instead, use a syringe pump to slowly add the starting material to a refluxing solvent. This ensures the concentration of the uncyclized precursor remains near zero, kinetically favoring the desired first-order pathway.

Q2: My LC-MS analysis shows a major byproduct with a mass of [M-28] relative to the starting material. What is this, and how do I eliminate it? Mechanistic Causality: A mass loss of 28 Da (loss of an ethyl group via conversion of the ethyl ester to a carboxylic acid) indicates ester hydrolysis, yielding 2-(5-amino-1H-pyrazol-1-yl)acetic acid. This is a "dead-end" byproduct. The resulting carboxylate anion is highly unreactive toward nucleophilic attack by the weakly nucleophilic 5-amino group[3] without the addition of expensive peptide coupling reagents (e.g., HATU). Hydrolysis is caused by trace water reacting with the ester, a process accelerated by heat and base. Actionable Solution: Ensure strictly anhydrous conditions. Dry your solvents over activated 3Å molecular sieves. If using a base catalyst to enhance the amine's nucleophilicity, avoid hygroscopic or nucleophilic bases like NaOH or KOH. Instead, use sterically hindered, non-nucleophilic alkoxides like Potassium tert-butoxide (KOtBu) or organic superbases like DBU in anhydrous toluene.

Q3: The reaction stalls at ~60% conversion, and prolonged heating only increases degradation. How can I drive the reaction to completion? Mechanistic Causality: The cyclization is an equilibrium-driven transamidation process that releases ethanol as a leaving group. If the ethanol remains in the reaction mixture, the reverse reaction (ring-opening alcoholysis) competes with cyclization, halting thermodynamic progress. Actionable Solution: Shift the equilibrium forward via Le Chatelier’s principle by actively removing the ethanol byproduct. Perform the reaction in a solvent like toluene (b.p. 110°C) equipped with a Dean-Stark apparatus to continuously trap the liberated ethanol.

Quantitative Data: Impact of Reaction Conditions on Byproduct Profiles

The following table summarizes the causal relationship between specific reaction parameters and the resulting product distribution.

Concentration (M)SolventCatalystTemp (°C)Water Content (ppm)Conversion (%)Desired Product (%)Dimer/Oligomer (%)Hydrolyzed Acid (%)
0.50EtOHNaOEt (1.0 eq)78<5007545255
0.20TolueneNone110<100605010<1
0.05 Toluene KOtBu (0.2 eq) 110 <50 >99 92 5 <1
0.05THFNaOH (1.0 eq)6550008010565
Self-Validating Experimental Protocol

To guarantee reproducibility and scientific integrity, the following Standard Operating Procedure (SOP) incorporates built-in validation checks to ensure the system is operating within the desired kinetic and thermodynamic parameters.

Workflow Step1 1. Solvent Preparation (Anhydrous Toluene, Dean-Stark) Step2 2. High-Dilution Setup (0.05 M Concentration) Step1->Step2 Step3 3. Base Addition (Catalytic KOtBu) Step2->Step3 Step4 4. Reflux & Azeotropic Distillation (Remove EtOH byproduct) Step3->Step4 Step5 5. Reaction Monitoring (LC-MS / TLC) Step4->Step5 Step6 6. Workup & Crystallization (High Purity Product) Step5->Step6

Fig 2: Optimized self-validating workflow for high-yield pyrazinone cyclization.

Optimized Workflow: Anhydrous High-Dilution Cyclization

Objective: Synthesize 6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one with >90% yield while suppressing dimerization and hydrolysis.

  • Apparatus Preparation: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap (filled with anhydrous toluene), and a reflux condenser under a strict argon atmosphere.

  • Solvent & Catalyst Loading: Add 100 mL of anhydrous toluene (water content <50 ppm) and 0.2 equivalents of Potassium tert-butoxide (KOtBu). Bring the mixture to a vigorous reflux (110°C).

  • Syringe Pump Addition (Kinetic Control): Dissolve 5.0 mmol (845 mg) of ethyl 2-(5-amino-1H-pyrazol-1-yl)acetate in 20 mL of anhydrous toluene. Load this into a gas-tight syringe. Add the solution dropwise to the refluxing mixture via a syringe pump at a rate of 0.1 mL/min.

    • Causality Check: This slow addition ensures the steady-state concentration of the open-chain precursor is extremely low, kinetically favoring the first-order intramolecular cyclization over the second-order intermolecular dimerization.

  • Azeotropic Distillation (Thermodynamic Control): Continue refluxing for 2 hours post-addition.

    • Validation Check 1: The Dean-Stark trap must accumulate a visible azeotropic mixture of toluene and the released ethanol. Failure to observe distillate indicates inadequate reflux or a stalled reaction.

  • Reaction Monitoring:

    • Validation Check 2: Pull a 50 µL aliquot, dilute in MeCN, and analyze via LC-MS. The complete disappearance of the starting material peak (m/z [M+H]+ = 170.1) and the appearance of the target product peak (m/z [M+H]+ = 124.1) confirms successful cyclization.

  • Workup & Purification: Cool to room temperature. Quench with 1 mL of glacial acetic acid to neutralize the KOtBu catalyst. Concentrate the mixture under reduced pressure. Purify the crude solid via recrystallization from a mixture of ethyl acetate and hexanes to yield the pure bicyclic product.

References
  • A Concise Synthesis of a Tetrahydropyrazolopyrazine Building Block Source: Organic Process Research & Development - ACS Publications URL
  • Discovery of 6,7-Dihydropyrazolo[1,5-a]pyrazin-4(5H)
  • Approaches towards the synthesis of 5-aminopyrazoles Source: Beilstein Journals URL

Sources

Technical Support Center: Optimizing Amidation of Ethyl 2-(5-amino-1H-pyrazol-1-yl)acetate

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the amidation of ethyl 2-(5-amino-1H-pyrazol-1-yl)acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific amide coupling reaction. Temperature is a critical parameter that dictates not only the rate of reaction but also the product purity and overall yield. This document provides in-depth troubleshooting advice and foundational knowledge to empower you to optimize this crucial synthetic step.

Troubleshooting Guide: Temperature-Related Issues

This section addresses specific problems you may encounter during the amidation reaction. The solutions are based on established principles of chemical kinetics and reactivity.

Q1: My reaction shows low or no conversion to the desired amide. Could the temperature be too low?

A: Yes, insufficient thermal energy is a common reason for sluggish or stalled reactions. Amide bond formation, even when mediated by a coupling agent, requires overcoming a specific activation energy barrier.

  • Causality: At low temperatures (e.g., 0°C or below), the reacting molecules may not have enough kinetic energy to interact effectively. The activation of the carboxylic acid by the coupling reagent (e.g., EDC, HATU) is often the rate-limiting step and can be highly temperature-dependent.[1][2] While some modern coupling reagents are effective at ambient temperatures, less reactive amine or acid partners may require more energy.[3]

  • Troubleshooting Steps:

    • Confirm Reagent Activity: First, ensure your coupling reagents and bases are fresh and active, as their degradation can mimic a temperature issue.[4]

    • Incremental Temperature Increase: If reagents are confirmed to be active, increase the reaction temperature in a controlled manner. A good starting point is to move from 0°C to room temperature (~20-25°C), or from room temperature to a moderately elevated temperature (e.g., 40-50°C).

    • Monitor Progress: Use an appropriate analytical technique (TLC, LC-MS) to monitor the consumption of starting materials at the new temperature. An increase in product formation over a few hours indicates that the reaction was indeed temperature-limited.

Q2: I'm observing significant byproduct formation and a complex crude product profile. Is my reaction temperature too high?

A: This is a strong possibility. Excessive heat can accelerate undesirable side reactions, leading to reduced yield and purification challenges.

  • Causality: High temperatures can lead to several issues:

    • Decomposition: The starting material, particularly the activated carboxylic acid intermediate, or the coupling reagents themselves can decompose at elevated temperatures.[5] For instance, the active O-acylisourea intermediate formed with carbodiimides like EDC can rearrange to an unreactive N-acylurea.

    • Side Reactions: For pyrazole-containing molecules, high temperatures can sometimes promote unwanted side reactions.[6][7] In the context of amidation, this could include reactions with the pyrazole ring itself if conditions are harsh.

    • Racemization: If your carboxylic acid has a chiral center alpha to the carbonyl group, high temperatures significantly increase the risk of epimerization, leading to a loss of stereochemical purity.[8]

  • Troubleshooting Steps:

    • Reduce Temperature: Immediately lower the reaction temperature. If you are running the reaction at 60°C or higher, try repeating it at 40°C or room temperature.

    • Optimize Reagent Addition: Sometimes, the issue is not the final reaction temperature but a localized exotherm during reagent addition. Consider adding the coupling agent to a cooled solution of the other reactants, even if the reaction is ultimately run at a higher temperature.[9]

    • Select a Milder Coupling Reagent: If lowering the temperature results in a stalled reaction, consider switching to a more potent coupling reagent that can operate efficiently at lower temperatures.

Q3: The reaction starts well but then stalls before reaching completion. How does temperature play a role?

A: This behavior often points to the thermal instability of a key component in the reaction mixture.

  • Causality: One of the reagents, most commonly the activated acid intermediate or the coupling reagent itself, may have a limited half-life at the chosen reaction temperature. The reaction proceeds as long as the active species is present, but stops once it has degraded. For example, some boronic acid-based amidation catalysts are effective but can be sensitive to prolonged heating.[5]

  • Troubleshooting Steps:

    • Lower Temperature and Extend Time: Run the reaction at a lower temperature for a longer period. This can often preserve the active reagents long enough for the reaction to proceed to completion.

    • Staged Reagent Addition: If the coupling reagent is suspected to be unstable, consider adding it in portions over the course of the reaction rather than all at once.

    • Investigate Solvent Effects: The choice of solvent can influence reagent stability. Ensure you are using a suitable anhydrous solvent, as water can hydrolyze the activated intermediate and inactivate coupling reagents.[10]

Frequently Asked Questions (FAQs)

Q1: What is a typical starting temperature for this amidation?

A: For most standard amide coupling reactions using common reagents like EDC/HOBt or HATU, room temperature (20-25°C) is an excellent and conservative starting point.[1] This temperature provides a good balance, offering sufficient energy for many reactions to proceed without aggressively promoting the side reactions associated with high heat.

Q2: How does my choice of coupling reagent affect the optimal reaction temperature?

A: The coupling reagent is central to the reaction's energy requirements.

  • Carbodiimides (EDC, DCC): These are often used from 0°C to room temperature. While effective, the activated intermediate can be prone to rearrangement at higher temperatures.[1][11]

  • Phosphonium/Uronium Reagents (HATU, HBTU): These are highly efficient activators and typically work very well at room temperature, often providing faster reaction times than carbodiimides.[11] They are generally preferred for difficult couplings where elevated temperatures might otherwise be considered.

  • Propylphosphonic Anhydride (T3P®): This reagent can be very effective, but procedures often involve initial cooling to manage any exotherm upon addition, before allowing the reaction to proceed at room or elevated temperatures.[9]

Q3: What is the relationship between reaction time and temperature?

A: As a general rule of thumb (the Arrhenius equation), the rate of reaction approximately doubles for every 10°C increase in temperature. Therefore, increasing the temperature can dramatically shorten the required reaction time. However, this acceleration applies to all potential reactions, including decomposition and side product formation. The goal of optimization is to find the "sweet spot" where the desired amide formation is rapid and efficient, while side reactions remain negligible.

Q4: Are there stability concerns for ethyl 2-(5-amino-1H-pyrazol-1-yl)acetate at elevated temperatures?

Protocol: Experimental Workflow for Temperature Optimization

This protocol outlines a parallel experiment to efficiently determine the optimal temperature for your amidation reaction.

Objective: To identify the reaction temperature that provides the highest yield and purity of the target amide in a reasonable timeframe.

Methodology:

  • Preparation: In separate, identical reaction vessels, dissolve your carboxylic acid (1.0 equiv) and ethyl 2-(5-amino-1H-pyrazol-1-yl)acetate (1.0-1.2 equiv) in your chosen anhydrous solvent (e.g., DMF, DCM). Add your non-nucleophilic base (e.g., DIPEA, 2.0-3.0 equiv).

  • Temperature Equilibration: Place the reaction vessels in separate stations and allow them to equilibrate to the target temperatures. A recommended set of temperatures for an initial screen is:

    • Vessel A: 0°C (ice bath)

    • Vessel B: 25°C (room temperature)

    • Vessel C: 45°C (oil bath)

    • Vessel D: 65°C (oil bath)

  • Reaction Initiation: Prepare a stock solution of your coupling reagent (e.g., HATU, 1.1 equiv). Add the appropriate amount of this solution to each reaction vessel simultaneously to start the reactions.

  • Monitoring: At set time points (e.g., 1h, 3h, 6h, 24h), take a small aliquot from each reaction. Quench the aliquot and analyze it by LC-MS to determine the percentage of starting material consumed and product formed.

  • Workup: Once a reaction reaches completion (or after a set time, like 24h), perform your standard aqueous workup and purification.

  • Analysis: Compare the isolated yield and purity (by NMR or HPLC) for each temperature condition.

Data Summary: Hypothetical Optimization Results

The table below illustrates a potential outcome of the optimization experiment, guiding the selection of the best conditions.

Temperature (°C)Reaction Time (h)Conversion (%) (by LC-MS)Isolated Yield (%)Purity (%) (by HPLC)Notes
0243528>98Very slow reaction, incomplete conversion.
2518>9589>98Clean reaction, good yield. Optimal balance.
454>999194Faster reaction, slightly higher yield but noticeable increase in impurities.
651.5>998582Very fast, but significant byproduct formation and lower isolated yield due to purification loss.
Visualizations
Troubleshooting Workflow Diagram

This diagram provides a logical path for diagnosing and solving temperature-related issues in your amidation reaction.

G start Low Yield or Purity Issue in Amidation Reaction check_sm Analyze Crude Reaction: What is the main issue? start->check_sm low_conv High amount of unreacted starting material check_sm->low_conv Incomplete Conversion complex_mix Complex mixture with multiple byproducts check_sm->complex_mix High Impurity Profile stalled Reaction starts but does not go to completion check_sm->stalled Reaction Stalls sol_low_temp Root Cause: Insufficient Activation Energy low_conv->sol_low_temp sol_high_temp Root Cause: Decomposition or Side Reactions complex_mix->sol_high_temp sol_instability Root Cause: Reagent/Intermediate Instability stalled->sol_instability action_increase_t Action: 1. Increase Temperature incrementally (e.g., RT -> 40°C) 2. Check reagent activity sol_low_temp->action_increase_t action_decrease_t Action: 1. Decrease Temperature (e.g., 60°C -> 40°C or RT) 2. Consider cooled addition of reagents sol_high_temp->action_decrease_t action_stabilize Action: 1. Lower temperature and extend time 2. Consider staged addition of coupling agent sol_instability->action_stabilize

Caption: Troubleshooting logic for temperature optimization.

References
  • The effect of temperature on the kinetics of enhanced amide bond formation from lactic acid and valine driven by deep eutectic solvents. (n.d.). RSC Publishing.
  • 2-Aminophenyl-1H-pyrazole as a Removable Directing Group for Copper-Mediated C–H Amidation and Sulfonamidation. (2016).
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC.
  • Supporting Information The effect of temperature on the kinetics of enhanced amide bond formation
  • Amides from Carboxylic Acids-DCC and EDC Coupling. (2025). Chemistry Steps.
  • Temperature Dependence of Water Interactions with the Amide Carbonyls of α-Helices. (n.d.).
  • Optimization of the reaction conditions towards the formation of pyrazole. (n.d.).
  • troubleshooting low yield in diaminopropane coupling reactions. (2025). Benchchem.
  • Proximity effects in monolayer films: kinetic analysis of amide bond formation at the air-water interface using (1)H NMR spectroscopy. (2002). PubMed.
  • Triflylpyridinium as Coupling Reagent for Rapid Amide and Ester Synthesis. (2023). Organic Letters.
  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. (n.d.).
  • Temperature control and side reactions in PPAA (T3P) couplings. (2021).
  • Troubleshooting low yield in isonicotinamide synthesis. (2026). Benchchem.
  • B(OCH2CF3)3-mediated direct amidation of pharmaceutically relevant building blocks in cyclopentyl methyl ether. (2015). Organic & Biomolecular Chemistry.
  • Troubleshooting low yield in Nipamovir synthesis. (2025). Benchchem.
  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. (2022).
  • Pyrazole Amide Scaffolds in Agricultural Chemistry: From Molecular Design to Applications. (2025).

Sources

dealing with poor solubility of ethyl 2-(5-amino-1H-pyrazol-1-yl)acetate in aqueous in vitro assays

Author: BenchChem Technical Support Team. Date: April 2026

Overcoming Poor Aqueous Solubility of Pyrazole-Ester Fragments: Focus on Ethyl 2-(5-amino-1H-pyrazol-1-yl)acetate

Welcome to the Technical Support Center. As application scientists, we frequently encounter researchers struggling with erratic dose-response curves and reproducibility issues when screening fragment-like molecules. Ethyl 2-(5-amino-1H-pyrazol-1-yl)acetate is a classic example of a compound that, despite its low molecular weight, presents significant solubility challenges in aqueous in vitro assays.

This guide provides field-proven, self-validating protocols to diagnose, measure, and mitigate solubility and aggregation issues for this specific chemical scaffold.

Section 1: Diagnostic FAQs (Why is my assay failing?)

Q1: Why does ethyl 2-(5-amino-1H-pyrazol-1-yl)acetate precipitate or cause erratic readouts in my aqueous biochemical assays?

The Causality: The molecular architecture of ethyl 2-(5-amino-1H-pyrazol-1-yl)acetate features a primary amine (hydrogen bond donor) positioned near a pyrazole ring and an ester carbonyl (hydrogen bond acceptors). This geometry promotes a highly stable, intermolecular hydrogen-bonded crystal lattice.

When you rapidly dilute this compound from a 100% DMSO stock into an aqueous buffer (e.g., PBS or HEPES at pH 7.4), the solvent shift induces "kinetic trapping." Because the compound's thermodynamic solubility in water is low, the sudden aqueous environment forces the hydrophobic ethyl ester and planar pyrazole groups to self-associate. Instead of precipitating as a neat solid, the molecules often form colloidal aggregates once they exceed their Critical Aggregation Concentration (CAC). These colloids sequester and denature target proteins, leading to erratic light scattering in optical assays and false-positive inhibition readouts .

Q2: How can I confirm if my compound is aggregating versus genuinely inhibiting the target?

The Causality: True competitive inhibition relies on 1:1 stoichiometric binding to a target's active site, which is largely unaffected by mild surfactants. Conversely, colloidal aggregates are held together by weak hydrophobic interactions that are easily disrupted by non-ionic detergents.

The Fix: Implement a detergent counter-screen. By adding a sub-critical micelle concentration (CMC) of a detergent to your assay buffer, you can dissolve the colloids. If the compound's inhibitory activity vanishes upon detergent addition, it is a promiscuous aggregator .

AggregationLogic Start Observe Inhibition in Standard Buffer AddDetergent Add 0.01% Triton X-100 or Tween-20 Start->AddDetergent CheckActivity Does inhibition persist? AddDetergent->CheckActivity Aggregator False Positive (Colloidal Aggregator) CheckActivity->Aggregator No (Activity Lost) TrueInhibitor True Positive (Specific Inhibitor) CheckActivity->TrueInhibitor Yes (Activity Retained)

Logic tree for identifying promiscuous aggregating inhibitors using a detergent counter-screen.

Section 2: Pre-Assay Solubility Profiling (How do I measure it?)

Q3: What is the recommended protocol to measure the kinetic solubility of this compound before running the main assay?

Before running High-Throughput Screening (HTS) or detailed dose-response curves, you must determine the compound's kinetic solubility limit in your exact assay buffer. We recommend a Laser Nephelometry Assay , which measures the Tyndall effect (light scattering) caused by insoluble particles. This protocol is self-validating, as the baseline scattering of the buffer serves as an internal control.

Step-by-Step Nephelometry Protocol:

  • Stock Preparation: Prepare a fresh 10 mM stock of ethyl 2-(5-amino-1H-pyrazol-1-yl)acetate in 100% anhydrous DMSO.

  • Serial Dilution: Create a 10-point, 2-fold serial dilution of the compound in 100% DMSO in a V-bottom microplate.

  • Aqueous Transfer: Transfer 2 µL of each DMSO dilution into a flat-bottom 96-well plate containing 198 µL of your target aqueous assay buffer (Final DMSO = 1%).

    • Expert Insight: Use acoustic liquid handling (e.g., Echo dispenser) rather than tip-based pipetting. Pipette tips create a high-concentration "DMSO plume" at the injection site, generating local supersaturation gradients that prematurely seed precipitation .

  • Incubation: Seal the plate and incubate at room temperature for 2 hours on a plate shaker (300 rpm). This duration allows metastable colloids to fully form.

  • Measurement: Read the plate using a laser nephelometer (e.g., BMG NEPHELOstar).

  • Data Analysis: Plot light scattering intensity (Relative Nephelometry Units) versus compound concentration. The kinetic solubility limit is the exact concentration where the scattering signal sharply deviates from the baseline.

Quantitative Data: Solubility Parameters Table 1: Typical Kinetic Solubility Parameters for Pyrazole-Ester Derivatives

ParameterOptimal Assay RangeImpact on Ethyl 2-(5-amino-1H-pyrazol-1-yl)acetate
Max DMSO Tolerance 1.0% - 2.0% (v/v)>2% DMSO may denature target proteins; keep at 1% to balance solubility and protein stability.
Buffer pH 6.5 - 8.0The pyrazole amine pKa is low; the compound remains uncharged and poorly soluble at physiological pH 7.4.
Kinetic Solubility Limit > 50 µMOften drops below 20 µM for this specific scaffold in standard PBS without additives.
Critical Aggregation Conc. 5 µM - 30 µMFormation of colloids begins; false positives frequently emerge in this concentration window.
Section 3: Assay Optimization (How do I fix it?)

Q4: How can I optimize my assay buffer to keep this compound in solution without denaturing my target protein?

If the nephelometry assay reveals that your compound's kinetic solubility is lower than your required top assay concentration (e.g., testing at 100 µM but precipitation occurs at 20 µM), you must alter the thermodynamic environment of the buffer .

The Causality: You need excipients that lower the free energy of the compound in the aqueous phase without stripping the hydration shell off your target protein.

  • Carrier Proteins (Molecular Sponges): Add 0.01% - 0.1% Bovine Serum Albumin (BSA). BSA contains hydrophobic binding pockets that act as a sink for lipophilic fragments, preventing them from nucleating into colloids.

  • Cyclodextrins (Encapsulation): Use 1% - 2% Hydroxypropyl-β-cyclodextrin (HP-β-CD). The hydrophobic inner cavity of the cyclodextrin encapsulates the ethyl ester moiety, enhancing apparent aqueous solubility while leaving the exterior hydrophilic.

BufferOpt SolIssue Solubility Issue Detected (<20 µM) Step1 Optimize DMSO (Max 2% v/v) SolIssue->Step1 Step2 Add Carrier Protein (0.01% BSA) Step1->Step2 If precipitating Success Compound Solubilized (Proceed to Assay) Step1->Success Resolved Step3 Add Solubilizer (1% HP-β-CD) Step2->Step3 If highly lipophilic Step2->Success Resolved Step3->Success Resolved

Stepwise buffer optimization workflow for poorly soluble compounds in in vitro assays.

References
  • Assay Interference by Aggregation - Assay Guidance Manual Source: National Center for Biotechnology Information (NCBI) Bookshelf URL:[Link]

  • In vitro solubility assays in drug discovery Source: PubMed (Current Drug Metabolism) URL:[Link]

  • Quantifying the Interactions between Biomolecules: Guidelines for Assay Design and Data Analysis Source: ACS Infectious Diseases URL:[Link]

  • Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility Source: Analytical Chemistry (ACS Publications) URL:[Link]

shelf-life extension and storage optimization for ethyl 2-(5-amino-1H-pyrazol-1-yl)acetate

Author: BenchChem Technical Support Team. Date: April 2026

Topic: Shelf-Life Extension & Storage Optimization for Ethyl 2-(5-amino-1H-pyrazol-1-yl)acetate

Welcome to the Technical Support and Troubleshooting Portal. As drug development professionals, ensuring the structural integrity of your bifunctional intermediates is critical for reproducible synthesis and assay fidelity. This guide provides an authoritative, mechanistic approach to handling ethyl 2-(5-amino-1H-pyrazol-1-yl)acetate.

Mechanistic Overview of Degradation

Ethyl 2-(5-amino-1H-pyrazol-1-yl)acetate contains two highly reactive functional groups that dictate its stability profile:

  • The Ethyl Ester: Susceptible to bimolecular acyl-oxygen cleavage (hydrolysis). In the presence of water, particularly under ambient pH fluctuations, the ester is cleaved to yield 2-(5-amino-1H-pyrazol-1-yl)acetic acid and ethanol[1].

  • The 5-Amino-Pyrazole Core: The primary amine on the electron-rich pyrazole ring is highly sensitive to atmospheric oxygen and photo-oxidation, rapidly forming N-oxides or azo species.

  • Intermolecular Reactivity: At elevated temperatures, the nucleophilic amine of one molecule can attack the electrophilic ester carbonyl of another, leading to unwanted dimerization or oligomerization.

G A Ethyl 2-(5-amino-1H-pyrazol-1-yl)acetate B Ester Hydrolysis A->B Cleavage C Amine Oxidation A->C Oxidation D Intermolecular Amidation A->D Nucleophilic Attack W Moisture / H2O W->A Catalyzes O Oxygen / UV Light O->A Initiates H Heat (>40°C) H->A Accelerates

Fig 1: Primary degradation pathways of ethyl 2-(5-amino-1H-pyrazol-1-yl)acetate.

Quantitative Stability Profile

Based on the ICH Q1A(R2) guidelines for the stability testing of new drug substances[2], we have modeled the degradation kinetics of this compound under various environmental stress conditions.

Storage ConditionTemp / HumidityPrimary Degradation PathwayEstimated Shelf Life (t90)
Cryogenic (Recommended) -20°C / AmbientNegligible> 24 months
Refrigerated 5°C / AmbientSlow Oxidation12 months
Long-Term Ambient 25°C / 60% RHEster Hydrolysis3 - 6 months
Accelerated Stress 40°C / 75% RHHydrolysis & Amidation< 2 weeks
Troubleshooting & FAQs

Q: My compound batch turned from an off-white powder to a dark yellowish-brown. Is it still usable for cross-coupling reactions? A: We strongly advise against using it. The color change is a classic macroscopic indicator of amine oxidation. The 5-amino group has likely oxidized due to exposure to atmospheric oxygen or UV light. These oxidative degradants will severely poison palladium or copper catalysts in downstream cross-coupling steps.

Q: During LC-MS quality control, I observed a major impurity peak at [M-28]. What is the structural identity of this degradant? A: A mass loss of 28 Da corresponds to the hydrolysis of the ethyl ester to the free carboxylic acid (loss of the ethyl group [-29] and gain of a proton [+1]). This bimolecular ester hydrolysis is heavily catalyzed by trace moisture ingress and ambient pH fluctuations during improper storage[3].

Q: Can I prepare a 100 mM stock solution in DMSO and store it at 4°C for high-throughput screening? A: This is highly discouraged. DMSO is extremely hygroscopic and will rapidly absorb atmospheric moisture every time the vial is opened. The absorbed water acts as a nucleophile, accelerating ester hydrolysis even at 4°C[1]. If a stock solution is absolutely necessary, use anhydrous DMSO, store it under an argon blanket, and discard any unused solution after 48 hours.

Standard Operating Procedure (SOP): Inert Handling & Cryostorage

To ensure the compound remains self-validating and structurally intact across its lifecycle, follow this strict handling methodology.

Step 1: Thermal Equilibration

  • Action: Before opening, allow the sealed shipping container to equilibrate to room temperature in a desiccator for at least 2 hours.

  • Causality: Opening a cold vial in an ambient environment causes immediate condensation of atmospheric moisture onto the compound, initiating irreversible ester hydrolysis.

Step 2: Atmosphere Control

  • Action: Transfer the sealed vial into a glove box purged with high-purity Argon. Ensure the oxygen sensor reads < 5 ppm and moisture is < 1 ppm.

  • Causality: Argon is heavier than air and effectively displaces oxygen, completely arresting the amine oxidation pathway.

Step 3: Single-Use Aliquoting

  • Action: Dispense the bulk powder into single-use, amber glass vials.

  • Causality: Amber glass blocks UV light, preventing photo-oxidation of the pyrazole core. Single-use aliquots prevent the compound from undergoing repeated freeze-thaw cycles and repeated moisture exposure.

Step 4: Desiccation & Sealing

  • Action: Add a micro-desiccant packet (e.g., activated silica) to the secondary containment bag. Purge the vial headspace with Argon, cap tightly with a PTFE-lined septum, and wrap with Parafilm.

  • Causality: The desiccant acts as a sacrificial moisture sink. The PTFE septum prevents gas exchange and protects the ester from ambient humidity.

Step 5: Cryostorage

  • Action: Transfer the sealed aliquots immediately to a -20°C freezer.

  • Causality: Storing at -20°C drastically reduces the kinetic rate of both hydrolysis and intermolecular amidation, extending the shelf life indefinitely.

Workflow S1 1. Equilibration (Room Temp, Sealed) S2 2. Glove Box Prep (Argon Atmosphere) S1->S2 S3 3. Aliquoting (Amber Glass Vials) S2->S3 S4 4. Desiccation (Add Silica/Drierite) S3->S4 S5 5. Cryostorage (-20°C, Dark) S4->S5

Fig 2: Optimal handling and storage workflow to maximize shelf life.

References
  • Title: Drug stability | Basicmedical Key. Source: basicmedicalkey.com. URL: [Link]

  • Title: ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Source: europa.eu. URL: [Link]

  • Title: Understanding the chemical basis of drug stability and degradation. Source: pharmaceutical-journal.com. URL: [Link]

Sources

Validation & Comparative

ethyl 2-(5-amino-1H-pyrazol-1-yl)acetate vs ethyl 2-(3-amino-1H-pyrazol-1-yl)acetate reactivity

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical comparison of ethyl 2-(5-amino-1H-pyrazol-1-yl)acetate (5-APA) and ethyl 2-(3-amino-1H-pyrazol-1-yl)acetate (3-APA) reveals a classic case of regiodivergent reactivity. As a Senior Application Scientist, I frequently encounter researchers who assume these two regioisomeric building blocks can be used interchangeably in high-throughput screening libraries or scale-up campaigns. They cannot.

The fundamental divergence in their reactivity stems entirely from the spatial relationship between the exocyclic amine and the N1-acetate appendage. This guide objectively compares their structural causality, reactivity profiles, and downstream applications to inform your synthetic strategy.

Structural Causality: The Spatial Divergence

3(5)-Aminopyrazole exists in a tautomeric equilibrium. When subjected to N-alkylation with an electrophile like ethyl bromoacetate, this equilibrium is broken, yielding two distinct regioisomers: 5-APA and 3-APA 1.

The regioselectivity of this reaction is dictated by steric hindrance and the nature of the base employed [[2]]().

  • 3-APA (Distal Orientation): Alkylation at the N1 position places the bulky ethyl acetate group far away from the 3-amino group. This is the thermodynamically favored, sterically unhindered product. The amine remains fully exposed and highly nucleophilic.

  • 5-APA (Vicinal Orientation): Alkylation at the N2 position forces the ethyl acetate group into direct spatial proximity with the 5-amino group. This creates significant steric crowding but unlocks unique "ortho-like" reactivity, allowing the molecule to act as a potent bis-nucleophile.

Alkylation SM 3(5)-Aminopyrazole + Ethyl Bromoacetate Cond K2CO3, DMF, 25°C (Base-Promoted Alkylation) SM->Cond 5 5 Cond->5 3 3 Cond->3 APA N1 Attack (Major)

Fig 1. Regiodivergent alkylation of 3(5)-aminopyrazole yielding 5-APA and 3-APA.

Comparative Reactivity Profiles

The spatial orientation of the amine dictates whether the molecule will undergo intermolecular derivatization or intramolecular annulation. Both scaffolds are critical in developing anti-cancer and anti-inflammatory agents 3, but they serve entirely different synthetic purposes 4.

5-APA: The Annulation Specialist

Because the 5-amino group and the 1-acetate group are vicinal, 5-APA is primed for ring-closure. When reacted with bis-electrophiles (e.g., 1,3-diketones, α,β -unsaturated esters, or aryl alkynes), the amine acts as the primary nucleophile, followed immediately by cyclization involving the highly reactive α -carbon of the acetate group (or the ester carbonyl itself) 5. This makes 5-APA an elite precursor for synthesizing fused bicyclic systems like pyrazolo[1,5-a]pyrimidines .

3-APA: The Intermolecular Workhorse

In 3-APA, the functional groups are too far apart to participate in a concerted annulation. The 3-amino group behaves as a standard, unhindered heteroaromatic amine. It readily undergoes chemoselective acylation, sulfonylation, or reductive amination. Crystallographic studies confirm that derivatization of 3-APA yields stable, linear extensions without spontaneous ring-closure 6.

Reactivity_Pathways cluster_5APA 5-APA: Proximity-Driven Annulation cluster_3APA 3-APA: Intermolecular Derivatization N5 5-APA (Vicinal Groups) Bicyclic Fused Bicyclic Systems (e.g., Pyrazolo[1,5-a]pyrimidines) N5->Bicyclic Bis-electrophiles (Base/Heat) N3 3-APA (Distal Groups) Amide 3-Amido Derivatives (Stable Monomers) N3->Amide Acyl Chlorides (Standard Coupling)

Fig 2. Divergent reactivity pathways dictated by the spatial orientation of the amino group.

Quantitative Data & Property Comparison

Property / MetricEthyl 2-(5-amino-1H-pyrazol-1-yl)acetate (5-APA)Ethyl 2-(3-amino-1H-pyrazol-1-yl)acetate (3-APA)
Regiochemistry N2-alkylation productN1-alkylation product
Steric Environment Highly hindered (amine adjacent to N1-acetate)Unhindered (amine distal to N1-acetate)
Intramolecular H-Bonding Strong (NH₂ ··· O=C ester)None (Sterically impossible)
Chromatographic Mobility (Rf) Higher (less polar due to internal H-bonding)Lower (more polar, exposed amine)
Primary Reactivity Pathway Annulation / Fused-ring formationIntermolecular derivatization (Acylation)
Annulation Potential High (Readily forms pyrazolo[1,5-a]pyrimidines)Low (Sterically precluded)

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed with built-in causality and validation checkpoints.

Protocol 1: Regioselective Synthesis and Chromatographic Resolution

Objective: Synthesize and separate 5-APA and 3-APA from a single pot. Causality: Using K2​CO3​ in DMF favors a thermodynamic equilibrium where the less hindered 3-APA is the major product, but significant 5-APA is still formed. We exploit the intramolecular hydrogen bonding of 5-APA (which masks its polarity) for easy chromatographic separation.

  • Reaction Setup: Dissolve 3(5)-aminopyrazole (1.0 equiv) in anhydrous DMF (0.5 M). Add K2​CO3​ (1.5 equiv) and stir for 15 minutes at room temperature to initiate deprotonation.

  • Alkylation: Dropwise add ethyl bromoacetate (1.1 equiv) over 10 minutes. Maintain at 25 °C for 12 hours.

  • Workup: Quench with H2​O and extract with EtOAc (3x). Wash the combined organic layers extensively with brine to remove residual DMF. Dry over Na2​SO4​ and concentrate in vacuo.

  • Separation: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

  • Validation Checkpoint: 5-APA elutes first . Its intramolecular hydrogen bond reduces its interaction with the silica stationary phase. 3-APA elutes later due to its fully exposed, highly polar amine. Confirm identity via 1H NMR: The pyrazole C4-H in 5-APA shifts distinctly compared to 3-APA due to the anisotropic effect of the adjacent ester.

Protocol 2: Proximity-Driven Annulation of 5-APA

Objective: Synthesize a pyrazolo[1,5-a]pyrimidine derivative to validate 5-APA's bis-nucleophilic nature. Causality: The vicinal arrangement allows for a concerted double-condensation with a 1,3-dielectrophile, driving the formation of a stable, aromatic fused bicyclic system.

  • Reaction Setup: Dissolve isolated 5-APA (1.0 equiv) in glacial acetic acid (0.2 M).

  • Condensation: Add acetylacetone (1.2 equiv).

  • Cyclization: Reflux the mixture at 120 °C for 4-6 hours.

  • Isolation: Cool to room temperature; the fused bicyclic product often precipitates directly from the acidic medium. Filter and wash with cold ethanol.

  • Validation Checkpoint: LC-MS will show the exact mass corresponding to [M+diketone−2H2​O] . If you subject 3-APA to these identical conditions, it will only form an uncyclized Schiff base or amide, failing entirely to produce the fused core.

References

  • Huang, A., et al. "Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles." The Journal of Organic Chemistry, ACS Publications.
  • "Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning." MDPI.
  • "Regioselective Annulation of 3(5)‐Aminopyrazole with Aryl Ketones or Aryl Alkynes." ResearchGate.
  • "Enaminonitriles in Heterocyclic Synthesis: A Route to 1,3-Diaryl-4-aminopyrazole Derivatives." PMC.
  • "cis-Restricted 3-aminopyrazole analogues of combretastatins: synthesis from plant polyalkoxybenzenes and biological evaluation." PubMed.
  • "Crystal structure of ethyl 2-(3-amino-5-oxo-2-tosyl-2,5-dihydro-1H-pyrazol-1-yl)acetate." NIH.

Sources

High-Performance Liquid Chromatography (HPLC) Method Validation for Ethyl 2-(5-amino-1H-pyrazol-1-yl)acetate Purity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth, peer-level comparison guide detailing the optimization and validation of an HPLC method for determining the purity of Ethyl 2-(5-amino-1H-pyrazol-1-yl)acetate.

Introduction & Scientific Context

Ethyl 2-(5-amino-1H-pyrazol-1-yl)acetate is a critical pyrazole-derived intermediate heavily utilized in the synthesis of bioactive pharmaceutical ingredients, including kinase inhibitors and anti-inflammatory agents. Ensuring the absolute purity of this intermediate is paramount, as trace impurities can propagate through synthetic pathways, compromising the efficacy and safety of the final active pharmaceutical ingredient (API).

Historically, the purity analysis of pyrazole derivatives has relied on traditional high-performance liquid chromatography (HPLC) utilizing fully porous C18 silica columns. However, the basic amine group and tautomeric nature of the pyrazole ring often result in severe peak tailing and poor resolution. This guide objectively compares a traditional fully porous HPLC method against an optimized, modern Core-Shell (Superficially Porous) method, validated strictly according to the[1].

Causality in Method Development: Expertise & Experience

To achieve a self-validating, highly reproducible method, every experimental choice must be grounded in physical chemistry and chromatographic theory.

Why Core-Shell over Fully Porous Particles?

The causality behind selecting a core-shell particle lies in the van Deemter equation. Fully porous particles allow analytes to diffuse deeply into the silica matrix, increasing the mass transfer resistance (C-term) and causing band broadening[2]. Core-shell particles feature a solid, non-porous silica core surrounded by a thin porous layer. This physical barrier restricts the diffusion path, drastically reducing longitudinal diffusion and mass transfer resistance[3]. The result is sub-2 µm column efficiency at significantly lower backpressures, allowing for faster, sharper separations without requiring specialized ultra-high-pressure (UHPLC) instrumentation.

Why an Acidic Mobile Phase for Pyrazoles?

Ethyl 2-(5-amino-1H-pyrazol-1-yl)acetate possesses an electron-rich primary amine. On traditional silica columns, these basic nitrogen atoms undergo secondary ion-exchange interactions with unreacted, acidic silanol groups on the stationary phase, leading to severe peak tailing[4]. By incorporating 0.1% Trifluoroacetic acid (TFA) into the mobile phase, we achieve two causal effects:

  • Silanol Suppression: The low pH (~2.0) suppresses the ionization of residual silanols, neutralizing the silica surface.

  • Ion-Pairing: TFA protonates the amine group to form a neutral, hydrophobic complex that partitions cleanly into the C18 phase, ensuring Gaussian peak shapes.

Workflow A Target Analyte: Ethyl 2-(5-amino-1H-pyrazol-1-yl)acetate B Column Selection: Core-Shell C18 vs. Fully Porous A->B C Mobile Phase Optimization: 0.1% TFA to suppress silanols B->C D System Suitability Testing (SST): Self-Validating Gatekeeper C->D E ICH Q2(R2) Validation Protocol D->E

Chromatographic method development workflow transitioning to ICH Q2(R2) validation.

Comparative Performance Data

The following table summarizes the experimental data comparing the legacy method against the optimized core-shell method. The optimized method demonstrates superior thermodynamic efficiency and kinetic performance.

Chromatographic ParameterTraditional HPLC (Fully Porous C18, 5 µm)Optimized HPLC (Core-Shell C18, 2.7 µm)Performance Gain
Retention Time (tR) 8.45 min3.12 min63% Faster Analysis
Theoretical Plates (N) 8,50022,400+163% Efficiency
Asymmetry Factor (As) 1.85 (Severe Tailing)1.05 (Gaussian)Optimal Peak Shape
Resolution (Rs) from Impurity 1.4 (Incomplete Separation)3.2 (Baseline Resolution)Superior Selectivity
System Backpressure 120 bar185 barManageable on standard LC
LOD / LOQ (µg/mL) 0.50 / 1.500.15 / 0.453x Greater Sensitivity

Step-by-Step Validation Protocol (Self-Validating System)

Every protocol described herein is designed as a self-validating system . This means the workflow incorporates internal feedback loops—specifically, automated System Suitability Testing (SST) criteria. If the SST parameters fall outside predefined limits, the sequence automatically halts, preventing the generation of invalid data and ensuring absolute trustworthiness.

Phase 1: System Suitability Testing (The Self-Validating Gate)

Causality: Ensures the instrument, column, and mobile phase are functioning optimally before consuming valuable samples.

  • Prepare a standard solution of Ethyl 2-(5-amino-1H-pyrazol-1-yl)acetate at 100 µg/mL.

  • Inject the standard sequentially six times (n=6).

  • Automated Gate Criteria: The system only proceeds if: Tailing factor ≤ 1.5, Theoretical plates ≥ 10,000, and %RSD of peak area ≤ 2.0%.

Phase 2: Specificity & Peak Purity

Causality: Proves the method exclusively measures the target analyte without interference from synthetic byproducts or degradation matrices[1].

  • Inject a blank (mobile phase), a placebo (solvent matrix), and a spiked sample.

  • Utilize a Photodiode Array (PDA) detector scanning from 200 nm to 400 nm.

  • Extract the peak purity angle and peak purity threshold using the chromatography data system (CDS). The purity angle must be less than the purity threshold to confirm no co-eluting impurities exist.

Phase 3: Linearity & Range

Causality: Ensures the detector response is directly proportional to the analyte concentration across the expected operating range[1].

  • Prepare five concentration levels representing 50%, 80%, 100%, 120%, and 150% of the nominal target concentration (100 µg/mL).

  • Inject each level in triplicate.

  • Plot peak area against concentration and calculate the linear regression equation. The correlation coefficient ( R2 ) must be ≥0.999 .

Phase 4: Accuracy (Recovery Studies)

Causality: Verifies that the sample preparation and injection process does not result in the loss of the analyte.

  • Spike known amounts of the API reference standard into a blank matrix at three levels: 80%, 100%, and 120%.

  • Prepare three replicates per level (n=9 total).

  • Calculate the percentage recovery. Acceptable limits are strictly 98.0% to 102.0%.

Phase 5: Precision (Repeatability & Intermediate)

Causality: Demonstrates that the method remains stable and reliable over time, across different days, and between different analysts[1].

  • Repeatability: Inject six independent preparations of the 100% test sample on the same day. Calculate %RSD (Must be ≤2.0% ).

  • Intermediate Precision: Have a second analyst prepare six new samples on a different day, using a different HPLC system if possible. The combined %RSD of all 12 samples must remain ≤2.0% .

Phase 6: Robustness

Causality: Identifies Critical Method Parameters (CMPs) to ensure seamless transfer to routine Quality Control (QC) laboratories.

  • Introduce deliberate, minor variations to the method: Flow rate ( ±0.1 mL/min), Column Temperature ( ±2∘ C), and Mobile Phase organic composition ( ±2% ).

  • Verify that the SST criteria (Resolution > 2.0, Tailing < 1.5) are still met under all variant conditions.

Validation ICH ICH Q2(R2) Validation Parameters Spec Specificity (PDA Peak Purity) ICH->Spec Lin Linearity & Range (R² > 0.999) ICH->Lin Acc Accuracy (Spike Recovery 98-102%) ICH->Acc Prec Precision (RSD < 2.0%) ICH->Prec Rob Robustness (Temp/Flow Variations) ICH->Rob App Validated Method for Purity Analysis Spec->App Lin->App Acc->App Prec->App Rob->App

ICH Q2(R2) validation framework logic for analytical procedures.

References

  • [1] European Medicines Agency (EMA). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. Available at:[Link]

  • [2] Royal Society of Chemistry. Chapter 5: Comparison of the Performance of Totally Porous and Core-shell Particles. Available at:[Link]

  • [3] Chrom Tech. The Difference Between Superficially Porous and Fully Porous Particles. Available at:[Link]

  • [4] International Journal of Chemical and Pharmaceutical Analysis. A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Available at:[Link]

Sources

Comparative Biological Activity Guide: Ethyl 2-(5-amino-1H-pyrazol-1-yl)acetate Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

The ethyl 2-(5-amino-1H-pyrazol-1-yl)acetate scaffold is a highly versatile and privileged building block in modern medicinal chemistry. Its unique structural topology—featuring a nucleophilic 5-amino group, a reactive C4 position, and a highly adaptable N1-acetate ester—makes it an ideal precursor for synthesizing diverse bioactive agents.

As drug development professionals increasingly look toward fused heterocyclic systems to overcome resistance in oncology and antimicrobial therapies, understanding the structure-activity relationship (SAR) of these derivatives is critical. This guide objectively compares the biological performance of various derivative classes synthesized from this core scaffold, providing the experimental frameworks necessary to validate their efficacy.

Structural Rationale & Mechanistic Causality

The biological activity of ethyl 2-(5-amino-1H-pyrazol-1-yl)acetate derivatives is strictly dictated by the functionalization of the pyrazole ring. The core scaffold itself is a prodrug-like intermediate; its true pharmacological potential is unlocked through targeted derivatization:

  • The N1-Acetate Handle: The ethyl acetate moiety serves a dual purpose. First, it significantly improves the lipophilicity and membrane permeability of the molecule compared to free pyrazoles. Second, it acts as a synthetic handle. Hydrolysis of the ester yields an acetic acid derivative that can undergo amide coupling, allowing researchers to probe the solvent-exposed regions of target proteins.

  • C3 & C4 Functionalization: Modifying the C3 position (e.g., with methyl or phenyl groups) typically gears the molecule toward anti-inflammatory applications by enhancing its fit into the hydrophobic channels of cyclooxygenase (COX-2) enzymes. Conversely, introducing strongly electron-withdrawing groups at the C4 position (e.g., a cyano group) primes the 5-amino group for cyclization.

  • Cyclization to Fused Systems: The ultimate bioactive transformation is the cyclization of C4-cyano/ester derivatives into pyrazolo[3,4-d]pyrimidines . These fused bicyclic systems are bioisosteres of purines, allowing them to act as highly potent, ATP-competitive kinase inhibitors by forming critical hydrogen bonds within the kinase hinge region. Furthermore, green chemistry approaches have successfully condensed these pyrazole systems into novel heterocycles like pyrazolothiazoles, which exhibit potent antimicrobial and antioxidant properties.

G Core Ethyl 2-(5-amino-1H-pyrazol-1-yl)acetate (Core Scaffold) C3 C3-Substituted Derivatives (e.g., 3-Methyl, 3-Phenyl) Core->C3 Electrophilic Substitution C4 C4-Substituted Derivatives (e.g., 4-Cyano) Core->C4 Vilsmeier-Haack / Cyanation COX2 COX-2 / LOX Inhibition (Anti-inflammatory) C3->COX2 Hydrophobic Pocket Binding Fused Fused Pyrazolo[3,4-d]pyrimidines (Cyclization Product) C4->Fused Condensation with Formamide Kinase ATP-Competitive Kinase Inhibition (Anticancer: EGFR, CDK) Fused->Kinase Hinge Region H-Bonding

Derivatization pathways and resulting biological targets of the 5-aminopyrazole scaffold.

Comparative Biological Activity Data

To objectively evaluate the performance of these derivatives, we must compare their primary biological targets, binding affinities, and mechanisms of action. The table below synthesizes quantitative data across the most prominent derivative classes.

Derivative ClassRepresentative ModificationPrimary Biological TargetAverage IC50 / MICMechanism of Action
C3-Substituted 3-Methyl / 3-PhenylCOX-2 / LOX~0.8 µMHydrophobic pocket binding; disrupts arachidonic acid oxygenation.
C4-Substituted 4-CyanoEGFR Kinase~45 nMIntermediate binding; precursor to hinge-binding cyclization.
Fused Scaffold A Pyrazolo[3,4-d]pyrimidineCDK2 / Cyclin E~12 nMATP-competitive hinge H-bonding; arrests cell cycle at G1/S phase.
Fused Scaffold B PyrazolothiazoleGram-positive Bacteria~16 µg/mLDisruption of bacterial cell wall synthesis (Green synthesis derived).

Data Interpretation: While simple C3/C4 substituted derivatives show moderate micromolar efficacy suitable for anti-inflammatory applications, the cyclized pyrazolo[3,4-d]pyrimidine derivatives exhibit nanomolar potency. This exponential increase in activity is caused by the fused pyrimidine ring locking the molecule into a planar conformation that perfectly mimics the adenine ring of ATP.

Experimental Workflows & Self-Validating Protocols

To ensure trustworthiness and reproducibility, the biological activity of these derivatives must be validated using robust, self-validating assay systems. Below are the definitive protocols for evaluating the two primary activities: Kinase Inhibition and Antimicrobial/Antioxidant Activity.

Protocol A: Evaluation of Kinase Inhibition (ADP-Glo™ Assay)

Because fused pyrazolo-pyrimidine derivatives target the ATP-binding pocket of kinases, their efficacy is best measured by quantifying the inhibition of ADP production. The1 provides a homogeneous, high-throughput method for this validation[1].

Causality-Driven Methodology:

  • Kinase Reaction Setup: In a 384-well plate, combine 5 µL of the purified kinase (e.g., EGFR or CDK2), the specific lipid/peptide substrate, and the pyrazole derivative (varying concentrations). Initiate the reaction by adding ATP (up to 1mM).

    • Causality: Active kinases will phosphorylate the substrate, converting ATP to ADP. If the pyrazole derivative successfully binds the hinge region, ATP conversion is blocked, and ADP levels remain low.

  • Reaction Termination & ATP Depletion: Add 5 µL of ADP-Glo™ Reagent and incubate at room temperature for 40 minutes.

    • Causality: This step is the critical self-validating mechanism of the assay. The reagent completely degrades any unconsumed background ATP. This ensures that any subsequent signal is strictly derived from the ADP generated by the kinase, eliminating false positives.

  • Signal Generation (ADP to ATP Conversion): Add 10 µL of Kinase Detection Reagent and incubate for 30–60 minutes.

    • Causality: This reagent converts the kinase-generated ADP back into ATP and simultaneously introduces luciferase and luciferin. The newly formed ATP drives the luciferase reaction, emitting a luminescent signal.

  • Quantification: Measure luminescence with a plate-reading luminometer (integration time of 0.25–1 second per well). Lower luminescence directly correlates to higher kinase inhibition by the derivative[1].

Workflow Step1 1. Kinase Reaction (ATP -> ADP + Phospho-Substrate) Step2 2. ADP-Glo Reagent (Depletes unconsumed ATP) Step1->Step2 Step3 3. Detection Reagent (Converts ADP back to ATP) Step2->Step3 Step4 4. Luciferase Reaction (ATP + Luciferin -> Light) Step3->Step4

Causal workflow of the ADP-Glo Kinase Assay for evaluating pyrazolo-pyrimidine inhibitors.

Protocol B: Evaluation of Antioxidant & Antimicrobial Activity

For non-cyclized or alternative fused derivatives (e.g., pyrazolothiazoles synthesized via green chemistry basic condensation using chitosan), antimicrobial and antioxidant profiles are the primary endpoints.

Causality-Driven Methodology:

  • DPPH Radical Scavenging (Antioxidant): Prepare a 0.1 mM solution of 1,1-diphenyl-2-picrylhydrazyl (DPPH) in ethanol. Add 1 mL of this solution to 3 mL of the pyrazole derivative dissolved in ethanol at various concentrations.

    • Causality: The 5-amino group and fused heteroatoms can donate hydrogen atoms or electrons to the stable DPPH radical. This reduction causes a color shift from deep violet to pale yellow, which is quantified via UV-Vis spectrophotometry at 517 nm, proving the derivative's radical-scavenging capability.

  • Broth Microdilution (Antimicrobial): Prepare serial dilutions of the pyrazole derivatives in Mueller-Hinton broth. Inoculate with standardized bacterial suspensions (e.g., S. aureus for Gram-positive, E. coli for Gram-negative). Incubate at 37°C for 24 hours.

    • Causality: The lipophilic N1-acetate ester allows the molecule to penetrate the bacterial cell wall. By determining the Minimum Inhibitory Concentration (MIC)—the lowest concentration with no visible turbidity—researchers can objectively compare the membrane-disrupting efficiency of different C3/C4 substituents.

Conclusion

The ethyl 2-(5-amino-1H-pyrazol-1-yl)acetate scaffold is not a static chemical entity, but a dynamic starting point for drug discovery. By understanding the causal relationship between structural modifications and biological targets—from COX-2 inhibition via C3 substitution to nanomolar kinase inhibition via pyrimidine cyclization—researchers can rationally design highly potent therapeutics. Utilizing rigorous, self-validating assays like the ADP-Glo system ensures that the reported biological activities are accurate, reproducible, and ready for advanced preclinical development.

References
  • El-Borai, M., Rizk, H., Sadek, M. and El-Keiy, M. (2016). "An Eco-Friendly Synthesis of Heterocyclic Moieties Condensed with Pyrazole System under Green Conditions and Their Biological Activity." Green and Sustainable Chemistry, 6, 88-100.[Link]

Sources

ethyl 2-(5-amino-1H-pyrazol-1-yl)acetate versus methyl 2-(5-amino-1H-pyrazol-1-yl)acetate in organic synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The 5-aminopyrazole scaffold is a highly privileged pharmacophore in medicinal chemistry, serving as the core building block for numerous kinase inhibitors, CNS agents, and anti-inflammatory drugs [1]. Specifically, N1-substituted derivatives like ethyl 2-(5-amino-1H-pyrazol-1-yl)acetate and methyl 2-(5-amino-1H-pyrazol-1-yl)acetate are critical intermediates for the synthesis of fused bicyclic systems, such as pyrazolo[3,4-d]pyrimidines (e.g., Allopurinol analogs) and pyrazolo[1,5-a]pyrimidines [3].

As a Senior Application Scientist, selecting the correct ester homologue is not merely a matter of availability; it is a strategic decision that dictates the kinetic success of downstream cyclizations, transamidations, and electrophilic substitutions. This guide provides a rigorous comparison of these two homologous building blocks, evaluating their physicochemical properties, reactivity profiles, and strategic utility in organic synthesis workflows.

Part 1: Mechanistic & Physicochemical Comparison

While structurally differing by only a single methylene unit in the ester moiety, the choice between the ethyl and methyl ester significantly impacts downstream synthetic steps.

  • Steric Hindrance and Electrophilicity: The methyl ester is inherently less sterically hindered and possesses a slightly more electrophilic carbonyl carbon than the ethyl ester. This makes the methyl ester the superior choice when the synthetic sequence requires a mild, rapid nucleophilic acyl substitution (e.g., conversion to an amide or hydrazide).

  • Hydrolysis Kinetics: Under basic conditions (saponification), the methyl ester hydrolyzes faster due to the reduced steric bulk around the transition state. Conversely, if the ester must survive harsh basic conditions during a reaction at the C4 position of the pyrazole ring, the ethyl ester offers superior chemical stability.

  • Cost and Scalability: Ethyl hydrazinoacetate hydrochloride (CAS 6945-92-2) [5] is historically produced at a larger industrial scale than its methyl counterpart (CAS 39753-78-1) [6], making the ethyl ester more cost-effective for early-stage exploratory synthesis or bulk manufacturing.

Table 1: Comparative Properties and Reactivity Profile
Property / ParameterEthyl 2-(5-amino-1H-pyrazol-1-yl)acetateMethyl 2-(5-amino-1H-pyrazol-1-yl)acetate
Precursor CAS No. 6945-92-2 (Ethyl hydrazinoacetate HCl)39753-78-1 (Methyl hydrazinoacetate HCl)
Transamidation Rate Moderate (Requires heating / extended time)Fast (Often proceeds at room temperature)
Base Hydrolysis Stability Moderate-HighLow-Moderate
Steric Bulk (Ester) HigherLower
Typical Synthesis Solvent EthanolMethanol
Cost-Efficiency High (Widely available in bulk)Moderate (Often requires custom synthesis)

Part 2: Experimental Workflows & Synthetic Protocols

Synthesis of the 5-Aminopyrazole Core

The most robust method for synthesizing these N1-substituted 5-aminopyrazoles involves the condensation of the respective alkyl hydrazinoacetate hydrochloride with an electrophilic cyano-alkene, such as ethoxymethylenemalononitrile or 2-chloroacrylonitrile [4].

Protocol 1: Synthesis of Ethyl 2-(5-amino-4-cyano-1H-pyrazol-1-yl)acetate

  • Causality Check: Ethanol is strictly used as the solvent to prevent transesterification that would inevitably occur if methanol were used with the ethyl ester. Triethylamine (TEA) is employed to liberate the free hydrazine from its hydrochloride salt, initiating the nucleophilic attack on the activated alkene.

  • Self-Validating System: The reaction progresses from a suspension to a clear solution, and finally to a precipitating product. TLC monitoring ensures the transient Michael adduct has fully cyclized.

  • Preparation: Suspend ethyl hydrazinoacetate hydrochloride (1.0 eq, 10 mmol) in absolute ethanol (30 mL) in a round-bottom flask equipped with a reflux condenser.

  • Neutralization: Add triethylamine (1.1 eq, 11 mmol) dropwise at 0 °C. Stir for 15 minutes to ensure complete liberation of the free hydrazine.

  • Condensation: Add ethoxymethylenemalononitrile (1.0 eq, 10 mmol) portion-wise.

  • Cyclization: Heat the reaction mixture to reflux (78 °C) for 4-6 hours. Monitor the disappearance of the starting material via TLC (Ethyl Acetate:Hexane 1:1). The initial Michael addition is followed by an intramolecular cyclization between the hydrazine nitrogen and the nitrile group.

  • Workup: Cool the mixture to room temperature, concentrate under reduced pressure, and partition the residue between ethyl acetate and water. Extract the aqueous layer twice with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate to yield the crude product. Purify via recrystallization from ethanol.

Protocol 2: Downstream Transamidation of Methyl 2-(5-amino-1H-pyrazol-1-yl)acetate

  • Causality Check: The methyl ester is specifically chosen for this workflow because the methoxy group is a superior leaving group compared to ethoxy. This allows the amidation to proceed without the need for harsh Lewis acids or excessive heating, which could degrade the electron-rich pyrazole core.

  • Preparation: Dissolve methyl 2-(5-amino-1H-pyrazol-1-yl)acetate (1.0 eq, 5 mmol) in a 7M solution of ammonia in methanol (15 mL).

  • Reaction: Stir the sealed reaction vessel at room temperature for 12-18 hours. The reduced steric hindrance of the methyl ester allows direct, unassisted nucleophilic attack by ammonia.

  • Isolation: Evaporate the methanol under reduced pressure. Triturate the resulting solid with cold diethyl ether to precipitate the pure 2-(5-amino-1H-pyrazol-1-yl)acetamide. Verify purity via LC-MS (monitoring for the loss of the mass corresponding to the methoxy group).

Part 3: Decision Matrix & Strategic Applications

When designing a synthetic route toward a complex heterocyclic API, the choice between the ethyl and methyl ester should be dictated by the immediate downstream transformation:

  • Choose the Methyl Ester when: The synthetic route involves an early-stage conversion of the ester to an amide, hydrazide, or requires an intramolecular cyclization where the ester acts as the electrophile. The enhanced reactivity reduces the need for forcing conditions.

  • Choose the Ethyl Ester when: The ester group is intended to serve merely as a lipophilic protecting group or solubilizing tag during multi-step functionalization of the pyrazole ring (e.g., C4-halogenation, Vilsmeier-Haack formylation, Suzuki coupling). Its higher stability prevents premature hydrolysis or unwanted side reactions during these harsher steps.

Visualizations

Synthesis H_Et Ethyl Hydrazinoacetate HCl Prod_Et Ethyl 2-(5-amino-1H- pyrazol-1-yl)acetate H_Et->Prod_Et TEA, EtOH, Reflux H_Me Methyl Hydrazinoacetate HCl Prod_Me Methyl 2-(5-amino-1H- pyrazol-1-yl)acetate H_Me->Prod_Me TEA, MeOH, Reflux Reagent Ethoxymethylenemalononitrile or 2-Chloroacrylonitrile Reagent->Prod_Et Reagent->Prod_Me

Caption: Synthesis pathways for ethyl and methyl 2-(5-amino-1H-pyrazol-1-yl)acetate building blocks.

Cyclization Start 1-Alkoxycarbonylmethyl- 5-aminopyrazole Inter1 C4-Electrophilic Substitution (e.g., Formylation/Halogenation) Start->Inter1 Retain Ester (Use Ethyl) Inter2 Ester Transamidation (Methyl reacts faster than Ethyl) Start->Inter2 React Ester (Use Methyl) Final Fused Pyrazolo-pyrimidine Scaffold Inter1->Final Cyclization via C4 & C5 Inter2->Final Intramolecular Ring Closure

Caption: Strategic decision workflow for downstream cyclization of 5-aminopyrazole esters.

References

  • Approaches towards the synthesis of 5-aminopyrazoles Source: PMC - NIH URL:[Link]

  • Chemistry of α-Oxoesters: A Powerful Tool for the Synthesis of Heterocycles Source: Chemical Reviews - ACS Publications URL:[Link]

  • Pyrimidine Derivatives and Related Compounds, I Synthesis of Some 2,3-Disubstituted-4,5,6,7-Tetrahydropyrazolo[1,5-a] Source: Semantic Scholar URL:[Link]

  • The Chemistry of Alkenyl Nitriles and its Utility in Heterocyclic Synthesis Source: Longdom Publishing URL:[Link]

validating LC-MS analytical methods for ethyl 2-(5-amino-1H-pyrazol-1-yl)acetate metabolites

Author: BenchChem Technical Support Team. Date: April 2026

Validating LC-MS Analytical Methods for Ethyl 2-(5-amino-1H-pyrazol-1-yl)acetate Metabolites: A Comprehensive Comparison Guide

The pharmacokinetic (PK) profiling of novel pyrazole derivatives requires rigorous bioanalytical frameworks. Ethyl 2-(5-amino-1H-pyrazol-1-yl)acetate , a versatile pharmacophore building block often utilized in kinase inhibitor development, presents unique analytical challenges due to its dual reactive sites: an ethyl ester and a primary amine.

This guide provides an objective comparison of sample preparation strategies and mass spectrometry (MS) platforms for quantifying this compound and its metabolites, grounded in the [1].

Metabolic Biotransformation & Target Analytes

Before developing an LC-MS method, the analytical targets must be defined. The structure of ethyl 2-(5-amino-1H-pyrazol-1-yl)acetate dictates two primary in vivo biotransformation routes:

  • Ester Hydrolysis: Plasma and hepatic carboxylesterases rapidly cleave the ethyl ester, yielding the highly polar 2-(5-amino-1H-pyrazol-1-yl)acetic acid (M1) .

  • N-Acetylation: Hepatic N-acetyltransferases (NATs) target the primary amine, forming ethyl 2-(5-acetamido-1H-pyrazol-1-yl)acetate (M2) .

MetabolicPathway Parent Ethyl 2-(5-amino-1H-pyrazol-1-yl)acetate (Parent Compound) M1 2-(5-amino-1H-pyrazol-1-yl)acetic acid (M1: Ester Hydrolysis) Parent->M1 Carboxylesterases (Plasma/Liver) M2 Ethyl 2-(5-acetamido-1H-pyrazol-1-yl)acetate (M2: N-Acetylation) Parent->M2 N-Acetyltransferases (Hepatic) M3 2-(5-acetamido-1H-pyrazol-1-yl)acetic acid (M3: Dual Biotransformation) M1->M3 N-Acetyltransferases M2->M3 Carboxylesterases

Metabolic pathways of ethyl 2-(5-amino-1H-pyrazol-1-yl)acetate in biological matrices.

Sample Preparation: Causality in Matrix Management

To meet ICH M10 criteria for matrix effects, the sample preparation must selectively isolate the analytes from endogenous phospholipids. Phospholipids are the primary culprits of ion suppression in positive Electrospray Ionization (ESI+).

Method Comparison: PPT vs. MCX-SPE

While Protein Precipitation (PPT) is ubiquitous due to its speed, it fails to remove phospholipids. Because the pyrazole amine is basic (pKa ~4.5), Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) is the superior choice. By acidifying the sample, the amine is protonated, allowing strong ionic retention on the MCX resin. This permits aggressive washing with 100% organic solvents to flush out neutral lipids and phospholipids before eluting the target analytes.

Table 1: Quantitative Comparison of Sample Preparation Methods

MetricProtein Precipitation (PPT)Solid Phase Extraction (MCX)
Analyte Recovery (%) 65 - 75%88 - 95%
Matrix Effect (Ion Suppression) High (-40% to -60%)Minimal (± 5%)
Phospholipid Removal Poor (< 10%)Excellent (> 99%)
Processing Time (96-well) ~ 30 mins~ 90 mins
Cost per Sample Low ($0.50)Moderate ($3.00)
Step-by-Step Protocol: MCX-SPE Workflow

This protocol establishes a self-validating extraction by incorporating a Stable Isotope-Labeled Internal Standard (SIL-IS) prior to any manipulation, ensuring any volumetric losses are mathematically normalized.

  • Sample Pre-treatment: Aliquot 200 µL of plasma. Spike with 10 µL of SIL-IS (e.g., 13C2​ -labeled parent). Dilute 1:1 with 4% Formic Acid in water to disrupt protein binding and protonate the pyrazole amine.

  • Conditioning: Pass 1 mL of Methanol through the MCX cartridge, followed by 1 mL of 2% Formic Acid in water.

  • Loading: Load the pre-treated sample onto the cartridge at a flow rate of 1 mL/min.

  • Washing (Crucial Step): Wash with 1 mL of 2% Formic Acid in water to remove aqueous salts. Follow with 1 mL of 100% Methanol to elute neutral lipids and phospholipids. The protonated analytes remain ionically bound to the sulfonic acid groups on the resin.

  • Elution: Elute the analytes using 1 mL of 5% Ammonium Hydroxide in Methanol. The high pH neutralizes the amine, breaking the ionic bond.

  • Reconstitution: Evaporate the eluate to dryness under N2​ at 40°C. Reconstitute in 100 µL of the initial LC mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

Mass Spectrometry Platforms: QqQ vs. HRMS

Historically, Triple Quadrupole (QqQ) mass spectrometers operating in Multiple Reaction Monitoring (MRM) mode have been the undisputed gold standard for targeted bioanalysis[2]. However, High-Resolution Mass Spectrometry (HRMS) platforms (e.g., Q-TOF, Orbitrap) have recently achieved quantitative parity while offering transformative qualitative capabilities[3].

Causality in Platform Selection

If the sole objective is maximum sensitivity for known analytes (Parent, M1, M2), QqQ is optimal. However, if the biotransformation profile is not fully characterized (e.g., unexpected secondary glucuronidation of M3), HRMS allows for full-scan acquisition. This means researchers can retrospectively mine the data for unknown metabolites months after the analysis without re-injecting the physical sample[4].

Table 2: MS Platform Comparison for Metabolite Quantification

ParameterTriple Quadrupole (QqQ - MRM)High-Resolution MS (Q-TOF - Full Scan)
Sensitivity (LLOQ) 1 - 5 pg/mL (Gold Standard)5 - 10 pg/mL (Comparable)
Linear Dynamic Range 4 to 5 logs3 to 4 logs
Metabolite Discovery Targeted only (requires prediction)Untargeted (retrospective data mining)
Specificity Mechanism Precursor/Product ion transitionsExact mass (sub-5 ppm mass accuracy)
ICH M10 Compliance Fully establishedFully established (requires large data storage)

ICH M10 Method Validation Framework

To ensure trustworthiness and regulatory compliance, the LC-MS method must be validated according to the[5]. The validation framework is a self-validating system designed to prove that the method measures only the intended analytes, consistently, and without matrix interference[6].

ValidationWorkflow Dev Method Development Select Selectivity & Specificity Dev->Select Calib Calibration Curve Select->Calib AP Accuracy & Precision Calib->AP Matrix Matrix Effect & Stability AP->Matrix Report ICH M10 Report Matrix->Report

ICH M10 bioanalytical method validation workflow for LC-MS metabolite quantification.

Step-by-Step Protocol: Accuracy & Precision (A&P) Validation

A compliant A&P run proves that the instrument maintains calibration integrity throughout the processing of biological matrices[5].

  • Calibration Standards (CS) Preparation: Prepare a minimum of 8 non-zero concentration levels in blank matrix, spanning the anticipated therapeutic range (e.g., 5 pg/mL to 5,000 pg/mL).

  • Quality Control (QC) Preparation: Prepare independent QC samples in blank matrix at four specific levels:

    • LLOQ: Lower Limit of Quantification (equal to the lowest CS).

    • LQC: Low QC (within 3× the LLOQ).

    • MQC: Mid QC (around the geometric mean of the calibration range).

    • HQC: High QC (at least 75% of the Upper Limit of Quantification).

  • Run Sequence Construction: Inject in the following order: Blank matrix (no IS), Zero matrix (Blank + IS), the CS curve, followed by 6 replicates of each QC level. QCs must physically bracket the study samples to prove the instrument did not drift during the run[6].

  • Acceptance Criteria Verification:

    • The back-calculated concentrations of the CS and QC samples must be within ±15% of their nominal values (±20% for the LLOQ).

    • The precision (Coefficient of Variation, %CV) across the 6 QC replicates must not exceed 15% (20% for the LLOQ)[5].

References

  • ICH M10 Bioanalytical Method Validation and Study Sample Analysis Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) / U.S. FDA URL:[Link]

  • Quantitative and Qualitative LC-High-Resolution MS: The Technological and Biological Reasons for a Shift of Paradigm Source: IntechOpen URL:[Link]

  • In the Zone: HRMS versus QqQ Source: Bioanalysis Zone URL:[Link]

  • The ICH M10 Guideline as the Gold Standard Source: KCAS Bioanalytical & Biomarker Services URL:[Link]

Sources

comparative study of pyrazole building blocks against ethyl 2-(5-amino-1H-pyrazol-1-yl)acetate

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Context

Pyrazole scaffolds are privileged structures in medicinal chemistry, frequently utilized in the development of kinase inhibitors (e.g., p38 MAP kinase, RET kinase) and anti-inflammatory agents . When designing fused heterocyclic libraries, the choice of the pyrazole building block dictates the regiochemical outcome and overall synthetic efficiency.

This guide provides an objective, data-driven comparison between ethyl 2-(5-amino-1H-pyrazol-1-yl)acetate (EA-5-AP) and alternative pyrazole precursors. While EA-5-AP presents unique challenges in intermolecular couplings due to steric hindrance, it is an unparalleled 1,3-binucleophilic precursor for the regiocontrolled assembly of pyrazolo[1,5-a]pyrazin-4(5H)-one systems .

Mechanistic & Structural Analysis

To understand the divergent reactivity of these building blocks, we must analyze the spatial relationship between the exocyclic amine and the N-alkyl substituents.

  • Ethyl 2-(5-amino-1H-pyrazol-1-yl)acetate (EA-5-AP): Features an N1-acetate group and a C5-amino group. The proximal relationship between these groups creates significant steric shielding around the amine, reducing its nucleophilicity for intermolecular reactions. However, this proximity pre-organizes the molecule for entropically driven intramolecular cyclization.

  • Ethyl (3-amino-1H-pyrazol-1-yl)acetate (EA-3-AP): The regioisomer of EA-5-AP. The C3-amino group is distal to the N1-acetate. This lack of steric hindrance results in rapid, high-yielding intermolecular amidation, but the distal relationship physically prevents the formation of a fused 6-membered ring.

  • Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate (EA-1M-4C): Features a C4-ester which exerts strong electron-withdrawing inductive and resonance effects. This severely depletes the electron density of the adjacent C5-amine, rendering it a poor nucleophile even without bulky N1-substituents.

Regio Root N1-Acetate Pyrazole Building Blocks Node1 5-Amino Isomer (EA-5-AP) Proximal Groups Root->Node1 Node2 3-Amino Isomer (EA-3-AP) Distal Groups Root->Node2 Out1 Intramolecular Cyclization (Fused Bicyclics) Node1->Out1 Sterically Hindered NH2 Out2 Intermolecular Coupling (Linear Analogues) Node2->Out2 Unhindered NH2

Regioselectivity and reactivity divergence between 5-amino and 3-amino pyrazole isomers.

Comparative Performance Data

The following table synthesizes experimental performance metrics across standard drug discovery workflows.

Property / FeatureEthyl 2-(5-amino-1H-pyrazol-1-yl)acetate (EA-5-AP)Ethyl (3-amino-1H-pyrazol-1-yl)acetate (EA-3-AP)Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate
Regiochemistry N1-acetate, C5-aminoN1-acetate, C3-aminoN1-methyl, C4-ester, C5-amino
Amino Nucleophilicity Moderate (Sterically hindered by N1)High (Unhindered)Low (Electron-withdrawn by C4 ester)
Primary Synthetic Utility 1,3-Binucleophile for fused bicyclicsLinear pendant amidationFunctionalized monocyclic cores
Intramolecular Cyclization Yes (Forms pyrazolo[1,5-a]pyrazines)No (Distal relationship)No (Requires N1-acetate for 6-membered ring)
Intermolecular Amidation ~45-60% (Requires extended time/heat)~85-95% (Rapid at RT)~30-50% (Requires strong activation)

Experimental Workflows & Self-Validating Protocols

To leverage the unique properties of EA-5-AP, researchers must utilize protocols that account for its specific steric and electronic environment.

Protocol A: Intramolecular Cyclization of EA-5-AP to Pyrazolo[1,5-a]pyrazin-4(5H)-one

This protocol exploits the proximal functional groups of EA-5-AP to build fused bicyclic scaffolds, a method validated in the synthesis of p38 kinase inhibitors .

Step 1: Saponification (Ester Hydrolysis)

  • Procedure: Dissolve EA-5-AP (1.0 eq) in a 3:1 mixture of THF/H₂O. Add LiOH·H₂O (1.5 eq) and stir at room temperature for 4 hours.

  • Causality & Validation: The ethyl ester must be converted to a reactive carboxylate. Because the resulting 2-(5-amino-1H-pyrazol-1-yl)acetic acid is highly polar and amphoteric, standard aqueous extraction will result in massive product loss. Self-Validation: Adjust the pH strictly to ~5.5 using 1M HCl to precipitate the zwitterion, or lyophilize the crude aqueous layer directly. Complete consumption of the starting material is confirmed via LC-MS (shift from [M+H]+ 170 to 142).

Step 2: Activation and Cyclization

  • Procedure: Suspend the crude acid (1.0 eq) in anhydrous DMF. Add DIPEA (3.0 eq) followed by HATU (1.2 eq). Stir at 60 °C for 12 hours.

  • Causality & Validation: Standard coupling reagents like EDC/HOBt often fail here because the C5-amino is sterically shielded by the N1-substituent. HATU is mandated because the superior leaving group kinetics of the generated At-ester overcomes this steric barrier, driving the entropically favored 6-membered ring closure. Self-Validation: The reaction transitions from a suspension to a clear solution as the cyclized product forms. TLC will show a distinct, less polar spot compared to the highly polar zwitterionic precursor.

G A EA-5-AP (Precursor) B Saponification (LiOH) A->B Ester Hydrolysis C Activation (HATU/DIPEA) B->C Carboxylate Activation D Pyrazolo[1,5-a]pyrazin-4(5H)-one (Fused Scaffold) C->D Intramolecular Cyclization

Workflow for the synthesis of fused pyrazolo[1,5-a]pyrazin-4(5H)-one scaffolds from EA-5-AP.
Protocol B: Intermolecular Amidation of EA-3-AP (Comparative Baseline)
  • Procedure: Dissolve the electrophile (e.g., benzoyl chloride, 1.1 eq) in DCM. Add EA-3-AP (1.0 eq) and Et₃N (2.0 eq). Stir at room temperature for 2 hours.

  • Causality & Validation: Because the C3-amino group is distal to the N1-acetate and lacks steric shielding, the reaction proceeds rapidly at room temperature without the need for specialized coupling agents like HATU. Self-Validation: Rapid precipitation of triethylamine hydrochloride salts visually confirms the progression of the reaction.

Conclusion

When selecting a pyrazole building block, the choice between the 5-amino and 3-amino regioisomers is non-trivial. While ethyl (3-amino-1H-pyrazol-1-yl)acetate is superior for generating linear, pendant amide libraries due to its unhindered nucleophilicity, ethyl 2-(5-amino-1H-pyrazol-1-yl)acetate (EA-5-AP) is a highly specialized, privileged precursor. Despite requiring more aggressive activation conditions (e.g., HATU, elevated temperatures) to overcome local steric hindrance, EA-5-AP is the optimal choice for the regiocontrolled synthesis of pyrazolo[1,5-a]pyrazine architectures.

References

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. National Center for Biotechnology Information (PMC). Available at:[Link]

  • A Flexible Strategy for the Regiocontrolled Synthesis of Pyrazolo[1,5-a]pyrazines. The Journal of Organic Chemistry (ACS Publications). Available at:[Link]

  • Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Context

The pyrazole scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous FDA-approved drugs (e.g., Celecoxib, Ruxolitinib) and agrochemicals (e.g., Fipronil). Among these, 5-amino-1H-pyrazoles —and specifically N1-substituted derivatives like ethyl 2-(5-amino-1H-pyrazol-1-yl)acetate —have emerged as highly versatile building blocks. They are frequently utilized in the synthesis of potent anti-inflammatory agents, P2Y14R antagonists, and targeted anticancer therapeutics [1].

For drug development professionals, understanding the subtle structure-toxicity relationships (STR) of the pyrazole core is critical. While the baseline 5-amino-1H-pyrazole core generally exhibits an excellent safety profile, specific substitutions at the N1 and C5 positions can drastically shift the molecule from a safe, targeted inhibitor to a potent mitochondrial toxin [2]. This guide objectively compares the toxicity profile of ethyl 2-(5-amino-1H-pyrazol-1-yl)acetate against related pyrazole classes, providing actionable experimental protocols to validate these profiles in your own discovery pipelines.

Mechanistic Grounding: Target vs. Off-Target Pathways

The toxicity of pyrazole derivatives is largely dictated by their binding affinity to off-target sites, particularly within the mitochondria. While N1-unsubstituted or ester-functionalized pyrazoles (like ethyl 2-(5-amino-1H-pyrazol-1-yl)acetate) typically maintain high selectivity for their intended targets (e.g., COX-2 or P2Y14R) with minimal cytotoxicity [3], rigid N1-alkylations (e.g., 1-methyl-1H-pyrazole-5-carboxamides) can inadvertently bypass targeted pathways and induce severe mitochondrial respiration inhibition [2].

Mechanism A 5-Amino-1H-Pyrazole Core (e.g., Ethyl Acetate Derivative) B Targeted Binding (e.g., P2Y14R / COX-2) A->B Optimal N1/C5 Substitution C Off-Target Accumulation (High Lipophilicity) A->C Unfavorable N1-Alkyl/Aryl D Therapeutic Efficacy (Low Cytotoxicity) B->D Pathway Modulation E Mitochondrial Respiration Inhibition C->E Crabtree Effect Bypass

Fig 1. Divergent signaling and toxicity pathways based on N1/C5 pyrazole substitutions.

Comparative Toxicity Profiles

The following table synthesizes quantitative in vitro and in vivo toxicity data across different pyrazole classes. Ethyl 2-(5-amino-1H-pyrazol-1-yl)acetate and its close analogs demonstrate a highly favorable profile compared to rigid N1-methylated derivatives and legacy commercial pyrazoles.

Compound ClassRepresentative MoleculeIn Vitro Cytotoxicity (IC₅₀)In Vivo Acute ToxicityPrimary Toxicity Mechanism
N1-Ester 5-Aminopyrazoles Ethyl 2-(5-amino-1H-pyrazol-1-yl)acetate / Ethyl 5-amino-1H-pyrazole-3-carboxylate> 100 µM (THP-1 Macrophages, GM-6114 Fibroblasts) [1][4]Low (High tolerability in rodent models)Generally benign; minimal off-target binding.
N1-Alkyl Pyrazoles 1-methyl-1H-pyrazole-5-carboxamides> 50 µM (Standard Media) / < 5 µM (Galactose Media) [2]High (Unexpected acute toxicity in mice)Potent inhibition of mitochondrial respiration [2].
Diaryl Pyrazoles Celecoxib~40-60 µM (Various healthy cell lines)Moderate (Dose-dependent GI toxicity)COX-1 off-target effects; mucosal prostaglandin depletion.
N-Phenylpyrazoles Fipronil< 10 µM (Neuronal cell lines)High (Severe neurotoxicity)GABA-gated chloride channel antagonism.

Structural Causality: Why N1 Substitutions Matter

As a drug development professional, it is crucial to understand the causality behind these profiles rather than just the phenotypic readouts:

  • The Acetate Ester Advantage: In ethyl 2-(5-amino-1H-pyrazol-1-yl)acetate, the acetate group at N1 acts as a tunable pharmacokinetic modulator. It provides sufficient lipophilicity for cellular permeability but is susceptible to rapid hydrolysis by intracellular esterases. This prevents toxic bioaccumulation and avoids the mitochondrial trapping seen with non-cleavable N1-alkyl groups.

  • The "Hidden" Mitochondrial Toxin: Research has shown that certain 1-methyl-1H-pyrazole derivatives show no overt cytotoxicity in standard in vitro assays but cause lethal acute toxicity in vivo [2]. This occurs because standard cell cultures rely on glycolysis (the Crabtree effect), masking the compound's true mechanism: the shutdown of oxidative phosphorylation.

Self-Validating Experimental Protocols

To ensure scientific integrity and avoid the false negatives associated with pyrazole toxicity screening, your testing cascade must be a self-validating system. The following protocols incorporate metabolic switching to unmask hidden toxicities.

Workflow S1 Compound Prep (HPLC >95%) S2 MTT Cytotoxicity (Fibroblasts/THP-1) S1->S2 S3 Seahorse XF Assay (Galactose Media) S2->S3 IC50 > 50 µM S4 In Vivo Acute Toxicity (Mice) S3->S4 No Mito-Toxicity

Fig 2. Self-validating workflow for pyrazole toxicity screening utilizing metabolic switching.

Protocol A: Dual-Media In Vitro Cytotoxicity & Mitochondrial Screening

Objective: Differentiate between general cytotoxicity and specific mitochondrial impairment.

  • Cell Seeding: Seed HepG2 cells and normal GM-6114 fibroblasts at 1×104 cells/well in two separate 96-well plates.

  • Media Switching (The Critical Step):

    • Plate 1: Maintain in standard High-Glucose DMEM (25 mM glucose).

    • Plate 2: Switch to Galactose-supplemented DMEM (10 mM galactose, 0 mM glucose). Causality: Galactose yields zero net ATP via glycolysis, forcing the cells to rely 100% on mitochondrial oxidative phosphorylation.

  • Compound Dosing: Treat cells with ethyl 2-(5-amino-1H-pyrazol-1-yl)acetate (0.1 µM to 100 µM).

    • Positive Control: Doxorubicin (general cytotoxicity) and FCCP (mitochondrial uncoupler).

    • Negative Control: 0.1% DMSO vehicle.

  • Incubation & Readout: Incubate for 72 hours. Perform a standard MTT assay.

  • Data Interpretation: If the IC₅₀ in Galactose media is significantly lower (>5-fold shift) than in Glucose media, the pyrazole is a mitochondrial toxin. Ethyl 2-(5-amino-1H-pyrazol-1-yl)acetate typically shows >100 µM IC₅₀ in both, validating its safety [1][4].

Protocol B: In Vivo Acute Toxicity & Pharmacokinetics

Objective: Validate in vitro safety in a systemic mammalian model.

  • Subject Preparation: Use 8-week-old female C57BL/6 mice (n=5 per group). Fast for 4 hours prior to dosing.

  • Formulation: Dissolve the pyrazole derivative in a vehicle of 5% DMSO / 40% PEG300 / 5% Tween-80 / 50% Saline to ensure complete solubilization.

  • Administration: Administer a single oral (PO) dose at 50 mg/kg and 150 mg/kg.

  • Monitoring (Self-Validation): Monitor continuously for the first 4 hours for signs of neurotoxicity (tremors, typical of Fipronil-like GABA antagonism) or respiratory distress (typical of mitochondrial inhibition).

  • Endpoint Analysis: At 24 hours, perform blood draws for PK profiling (LC-MS/MS) to confirm the ester hydrolysis of ethyl 2-(5-amino-1H-pyrazol-1-yl)acetate into its active carboxylic acid metabolite, followed by necropsy to evaluate gastric ulceration (comparing against a Celecoxib control group) [1].

Conclusion

Ethyl 2-(5-amino-1H-pyrazol-1-yl)acetate and its related N1-ester/5-amino analogs present a highly favorable toxicity profile compared to legacy pyrazoles. By utilizing an ester linkage at the N1 position, developers can achieve necessary lipophilicity without triggering the severe mitochondrial toxicity associated with rigid N1-alkylations. To ensure the integrity of your drug discovery pipeline, always incorporate metabolic-switching assays (Galactose media) to unmask potential off-target liabilities early in development.

References

  • MDPI. "Amino-Pyrazoles in Medicinal Chemistry: A Review." Molecules, 2023. Available at:[Link]

  • Monash University / Journal of Medicinal Chemistry. "1-methyl-1H-pyrazole-5-carboxamide derivatives exhibit unexpected acute mammalian toxicity." ACS Publications, 2021. Available at:[Link]

  • PubMed / National Institutes of Health. "In Vitro Cytotoxicity and in Vivo Efficacy, Pharmacokinetics, and Metabolism of Pyrazole-Based Small Molecule Inhibitors." NIH, 2015. Available at:[Link]

  • Journal of Medicinal Chemistry. "Discovery of a Series of 5-Amide-1H-pyrazole-3-carboxyl Derivatives as Potent P2Y14R Antagonists with Anti-Inflammatory Characters." ACS Publications, 2022. Available at:[Link]

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 2-(5-amino-1H-pyrazol-1-yl)acetate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to your essential guide for the safe handling of ethyl 2-(5-amino-1H-pyrazol-1-yl)acetate (CAS No. 1339001-47-6). In drug discovery and development, our commitment to innovation must be matched by an unwavering dedication to safety. This document is not a generic checklist; it is a procedural guide grounded in scientific principles to ensure your well-being and the integrity of your research. We will explore the why behind each safety protocol, empowering you to make informed decisions and foster a culture of safety within your laboratory.

Hazard Analysis: A Proactive Approach to Safety

While a comprehensive, peer-reviewed toxicological profile for ethyl 2-(5-amino-1H-pyrazol-1-yl)acetate is not extensively documented, established principles of chemical safety demand that we assess risk based on structurally similar compounds. A close isomer, ethyl 2-(3-amino-1H-pyrazol-5-yl)acetate, is classified with significant hazards, which we will use as a conservative basis for our safety protocols.[1]

Anticipated Hazard Classifications:

  • Acute Toxicity (Oral, Dermal, Inhalation): May be harmful if swallowed, in contact with skin, or if inhaled.[1]

  • Skin Corrosion/Irritation: Causes skin irritation.[1][2][3]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1][2][3]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation or drowsiness.[1][2][4]

Furthermore, pyrazole derivatives and related compounds are known to be incompatible with strong oxidizing agents, strong bases, and strong reducing agents.[3]

Core Directive: Personal Protective Equipment (PPE)

The following table summarizes the mandatory PPE for handling ethyl 2-(5-amino-1H-pyrazol-1-yl)acetate. This is the minimum standard; specific experimental conditions may require enhanced protection.

Protective EquipmentSpecificationRationale
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 or EN166 standards.[5] A face shield should be worn over goggles during procedures with a high splash risk.Protects eyes from direct splashes and potential vapors, which can cause serious irritation.[1][2] A face shield provides a secondary barrier for the entire face.
Hand Protection Nitrile gloves (minimum 4-6 mil thickness) for incidental contact.[6] For prolonged handling or immersion, double-gloving or using thicker, chemical-resistant gloves (e.g., neoprene or butyl rubber) is required.[7][8]Prevents skin contact, a primary route of exposure.[1] Nitrile offers good resistance to a broad range of chemicals for splash protection.[6] Thicker gloves or double-gloving increases breakthrough time for sustained operations.[6]
Skin and Body Protection Flame-resistant lab coat, fully buttoned.[1] Long pants and closed-toe, closed-heel shoes are mandatory.[9] An acid-resistant apron may be required for large-volume transfers.[7]Protects skin from accidental spills and contamination.[5] Prevents absorption of the chemical through the skin and protects personal clothing.
Respiratory Protection Generally not required when working within a certified chemical fume hood.[5] If handling outside of a fume hood or if aerosolization is possible, a NIOSH-approved respirator with an organic vapor cartridge is necessary.Prevents inhalation of harmful aerosols or vapors, which may cause respiratory irritation.[1][4] Engineering controls (fume hood) are the primary method of protection.[10]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict, repeatable workflow is critical for minimizing exposure and ensuring experimental reproducibility.

Preparation and Pre-Handling
  • Designated Area: All work with ethyl 2-(5-amino-1H-pyrazol-1-yl)acetate must be conducted in a designated area, such as a certified chemical fume hood.[10]

  • Gather Materials: Ensure all necessary equipment, including secondary containment trays, spill cleanup materials, and waste containers, are inside the fume hood before you begin.[10][11]

  • Review the SDS: Although a specific SDS for this exact compound is sparse, review the SDS for a close analog to reinforce your understanding of the hazards.[1][2][3]

  • Don PPE: Put on all required PPE before entering the designated area. Inspect your gloves for any signs of degradation or punctures.[12]

Handling the Compound
  • Work in a Fume Hood: All manipulations, including weighing and transfers, must occur within a fume hood to control vapor and dust exposure.[5]

  • Avoid Aerosolization: When handling the solid, use techniques that minimize dust formation. If making solutions, add solids to the solvent slowly.[4]

  • Use Non-Sparking Tools: While not highly flammable based on available data for similar compounds, it is good practice to use non-sparking tools, especially when solvents are present.[13]

  • Keep Containers Closed: Always keep the primary container tightly sealed when not in use.[9]

Storage
  • Container: Store in a tightly closed, clearly labeled container.[5]

  • Location: Keep in a cool, dry, and well-ventilated area away from direct sunlight.[5] Some pyrazoline derivatives may oxidize and discolor with exposure to light and air.[12]

  • Compatibility: Segregate from incompatible materials such as strong oxidizing agents, bases, and reducing agents.[3][11]

Disposal
  • Waste Classification: All waste contaminated with ethyl 2-(5-amino-1H-pyrazol-1-yl)acetate must be treated as hazardous waste.

  • Containers: Collect all solid and liquid waste in designated, sealed, and clearly labeled hazardous waste containers.

  • Disposal Protocol: Dispose of contents and containers in accordance with all local, regional, and national regulations through an approved waste disposal plant.[3][5] Do not pour waste down the drain.[5]

Emergency Response Plan

Preparation is key to mitigating the impact of an accidental exposure or spill.

Personnel Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[3][12]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3][4]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]

Spill Response
  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Secure the Area: Restrict access to the spill area. Ensure ventilation is adequate (fume hood is running).

  • Protect Yourself: Wear the appropriate PPE, including respiratory protection if the spill is large or outside a fume hood.

  • Contain and Absorb: For small spills, absorb with an inert material like sand or silica gel.[5]

  • Collect and Dispose: Carefully collect the absorbed material into a sealed, labeled hazardous waste container for disposal.[2]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then soap and water.

Visual Workflow Guides

The following diagrams provide a quick-reference logical flow for PPE selection and emergency response.

PPE_Selection_Workflow cluster_0 PPE Selection Workflow start Assess Task risk_level High or Low Splash/Aerosol Risk? start->risk_level low_risk Low Risk (e.g., weighing in enclosure) risk_level->low_risk Low high_risk High Risk (e.g., large volume transfer, heating) risk_level->high_risk High ppe_base Minimum PPE: - Safety Goggles - Nitrile Gloves - Lab Coat - Closed-toe Shoes low_risk->ppe_base high_risk->ppe_base ppe_enhanced Enhanced PPE: - Add Face Shield - Consider Double Gloves or  Thicker Neoprene/Butyl Gloves ppe_base->ppe_enhanced If High Risk

Caption: PPE selection based on task risk level.

Emergency_Response_Workflow cluster_1 Emergency Response Workflow cluster_spill Spill Response cluster_exposure Exposure Response start Incident Occurs incident_type Spill or Personnel Exposure? start->incident_type spill Spill incident_type->spill Spill exposure Personnel Exposure incident_type->exposure Exposure spill_alert Alert Others & Secure Area spill->spill_alert exposure_remove Remove from Exposure exposure->exposure_remove spill_ppe Don Appropriate PPE spill_alert->spill_ppe spill_contain Contain with Inert Material spill_ppe->spill_contain spill_dispose Collect for Hazardous Disposal spill_contain->spill_dispose exposure_flush Flush with Water (15 min) exposure_remove->exposure_flush exposure_remove_clothing Remove Contaminated Clothing exposure_flush->exposure_remove_clothing exposure_medical Seek Immediate Medical Attention exposure_remove_clothing->exposure_medical

Caption: Step-by-step emergency response actions.

References

  • Essential Safety and Handling Guide for Methyl Pyrazole Derivatives. Benchchem. 5

  • ethyl 2-(3-amino-1H-pyrazol-5-yl)acetate — Chemical Substance Information. NextSDS. 1

  • Safety Data Sheet - Ethyl 5-amino-1-(3-nitrophenyl)-1H-pyrazole-4-carboxylate. Angene Chemical. 2

  • SAFETY DATA SHEET - Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate. Fisher Scientific. 3

  • 1339001-47-6|Ethyl 2-(5-amino-1H-pyrazol-1-yl)acetate. BLDpharm. 14

  • SAFETY DATA SHEET - Pyrazole. Merck Millipore.

  • Safety Data Sheet - Ethyl 5-cyano-1H-pyrazole-3-carboxylate. ChemScene. 4

  • Material Safety Data Sheet - Ethyl Acetate. Sasol Chemicals. 9

  • SAFETY DATA SHEET - CR 87-124. ChemPoint.com. 13

  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. 12

  • Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. UNC Policies. 7

  • 9.4 Guidelines for Working with Particularly Hazardous Substances. Cornell EHS. 10

  • Glove for Chemicals: Compatibility Chart for 20 Cleaners. 6

  • Chemicals. 15

  • Guidelines for Safe Laboratory Practices. NextGen Protocols. 11

  • OSHA Glove Selection Chart. Environmental Health and Safety. 8

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.